molecular formula C6H13NO B8691196 1-Aminocyclohexan-1-ol CAS No. 26912-67-4

1-Aminocyclohexan-1-ol

Cat. No.: B8691196
CAS No.: 26912-67-4
M. Wt: 115.17 g/mol
InChI Key: PVBLJPCMWKGTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminocyclohexan-1-ol is an organic compound with the molecular formula C6H13NO. This cyclohexanol amine is of significant interest in scientific research, particularly in the fields of green chemistry and materials science. Amines with structural similarities to 1-Aminocyclohexan-1-ol are actively being investigated for their potential in carbon capture technologies. Amine-based solvents are a cornerstone of acid gas scrubbing processes, which are crucial for point-source remediation of CO2 emissions . In these applications, primary amines like 1-Aminocyclohexan-1-ol can react with CO2 through nucleophilic addition, forming a carbamate and offering a potential 2:1 amine-to-CO2 capture ratio . This mechanism makes it a candidate for machine learning-guided discovery projects aimed at identifying more efficient and scalable carbon capture solvents . Furthermore, the aminocyclohexanol scaffold is a recognized building block in medicinal chemistry. Research into structurally related compounds, such as trans-2-aminocyclohexan-1-ol and the commercial drug Ambroxol (which contains a 4-aminocyclohexanol moiety), has demonstrated a range of biological activities. These activities include anticonvulsant properties, with some derivatives showing activity comparable to valproate in studies, as well as applications in expectorant formulations . This highlights the compound's utility as a versatile precursor or intermediate in the synthesis and development of novel pharmaceutical candidates . Researchers can use this building block to explore new chemical spaces in both environmental and life sciences. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

26912-67-4

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-aminocyclohexan-1-ol

InChI

InChI=1S/C6H13NO/c7-6(8)4-2-1-3-5-6/h8H,1-5,7H2

InChI Key

PVBLJPCMWKGTOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclohexan-1-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of 1-aminocyclohexan-1-ol, a geminal amino alcohol with a cyclohexane scaffold. While this specific molecule is not extensively characterized in readily available literature, this document consolidates foundational chemical principles, data from closely related analogs, and established synthetic methodologies to offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

1-Aminocyclohexan-1-ol belongs to the class of amino alcohols, compounds that feature both an amine and an alcohol functional group. The specific arrangement in this molecule, where both the amino and hydroxyl groups are attached to the same carbon atom (a geminal or aminal-like structure), imparts unique chemical characteristics. The cyclohexane ring provides a rigid, three-dimensional scaffold that is a common motif in many biologically active molecules. Understanding the synthesis and reactivity of this compound is valuable for its potential application as a building block in the synthesis of novel pharmaceuticals and complex organic molecules.

Molecular Structure and Stereochemistry

The chemical structure of 1-aminocyclohexan-1-ol consists of a cyclohexane ring with an amino group (-NH₂) and a hydroxyl group (-OH) attached to the C1 position.

IUPAC Name: 1-aminocyclohexan-1-ol[1] Molecular Formula: C₆H₁₃NO[1] SMILES: C1CCC(CC1)(N)O[1]

The C1 carbon is a quaternary, non-chiral center. The cyclohexane ring itself is not planar and predominantly exists in a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. However, for a 1,1-disubstituted cyclohexane, the concept of cis/trans isomerism related to the substituents on the ring is not applicable as they are on the same carbon.

Caption: 2D representation of 1-aminocyclohexan-1-ol.

Physicochemical Properties

PropertyValue/DescriptionSource(s)Notes
Molecular Weight 115.17 g/mol [1]Computed
Appearance Colorless to pale yellow liquid or solid[2]By analogy to other aminocyclohexanols
Melting Point Not available-Data for trans-4-aminocyclohexanol is 110-113 °C
Boiling Point Not available-Data for cyclohexanol is 160-161 °C[3]
Solubility Soluble in water and polar organic solvents[2]Predicted based on functional groups
XLogP3 0.1[1]Computed, indicating low lipophilicity
Hydrogen Bond Donor Count 2[1]Computed (from -OH and -NH₂)
Hydrogen Bond Acceptor Count 2[1]Computed (from N and O)
Topological Polar Surface Area 46.3 Ų[1]Computed

Synthesis of 1-Aminocyclohexan-1-ol

The most logical and established synthetic route to α-amino alcohols where the amino and hydroxyl groups are on a quaternary carbon is a variation of the Strecker synthesis, starting from a ketone. This process involves the formation of an α-aminonitrile intermediate, followed by its hydrolysis.

Synthesis Pathway Overview

The synthesis of 1-aminocyclohexan-1-ol can be conceptualized as a two-step process starting from cyclohexanone.

SynthesisWorkflow Cyclohexanone Cyclohexanone Aminonitrile 1-Aminocyclohexanecarbonitrile Cyclohexanone->Aminonitrile + NH₃, HCN (Strecker Reaction) Aminoalcohol 1-Aminocyclohexan-1-ol Aminonitrile->Aminoalcohol Hydrolysis (e.g., H₃O⁺ or OH⁻, heat)

Sources

1-aminocyclohexan-1-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-aminocyclohexan-1-ol, a key bifunctional organic compound. This document consolidates essential information regarding its chemical identity, molecular structure, and physicochemical properties. While specific experimental data for this particular isomer is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer valuable insights for its application in research and development. The guide covers a plausible synthetic route, predicted spectroscopic characteristics, potential applications as a building block in medicinal chemistry, and essential safety and handling protocols.

Chemical Identity and Properties

1-aminocyclohexan-1-ol is a cyclic amino alcohol characterized by a cyclohexane ring substituted with both a primary amine and a tertiary hydroxyl group on the same carbon atom. This unique structural arrangement imparts specific chemical reactivity and potential for use as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 1-aminocyclohexan-1-ol

PropertyValueSource
CAS Number 26912-67-4[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
IUPAC Name 1-aminocyclohexan-1-ol[1]
SMILES C1CCC(CC1)(N)O[1]
InChI InChI=1S/C6H13NO/c7-6(8)4-2-1-3-5-6/h8H,1-5,7H2[1]
Predicted LogP 0.1[1]
Topological Polar Surface Area 46.3 Ų[1]

Synthesis and Elucidation

While a specific, detailed synthesis of 1-aminocyclohexan-1-ol is not prominently described in peer-reviewed literature, a plausible and efficient method can be extrapolated from established organic chemistry reactions. A common and effective route would be the Strecker synthesis of the corresponding aminonitrile followed by hydrolysis. A more direct approach, analogous to the synthesis of other aminocyclohexanols, involves the treatment of cyclohexanone with an amine source and a cyanide equivalent, followed by hydrolysis.

A proposed synthetic pathway is the reaction of cyclohexanone with ammonia and a cyanide source (such as sodium cyanide) to form an intermediate aminonitrile, which is then hydrolyzed to yield 1-aminocyclohexan-1-ol.

G Cyclohexanone Cyclohexanone Aminonitrile 1-aminocyclohexanecarbonitrile (Intermediate) Cyclohexanone->Aminonitrile Strecker Synthesis Reagents + NH₃, HCN Final_Product 1-aminocyclohexan-1-ol Aminonitrile->Final_Product Hydrolysis H₃O⁺ (Hydrolysis)

Caption: Proposed synthetic workflow for 1-aminocyclohexan-1-ol.

Experimental Protocol: Predicted Synthesis

Objective: To synthesize 1-aminocyclohexan-1-ol from cyclohexanone.

Materials:

  • Cyclohexanone

  • Ammonium chloride

  • Sodium cyanide

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Aminonitrile: In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in water is prepared and cooled in an ice bath. Cyclohexanone is then added dropwise with stirring. The reaction is allowed to proceed for several hours.

  • Extraction: The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Hydrolysis: The solvent is removed under reduced pressure to yield the crude aminonitrile. This intermediate is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled and neutralized with a strong base (e.g., NaOH) to precipitate the product. The crude 1-aminocyclohexan-1-ol can then be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in the following section, and by melting point analysis.

Spectroscopic Profile (Predicted)

The structural elucidation of 1-aminocyclohexan-1-ol would rely on a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are predicted.

Table 2: Predicted Spectroscopic Data for 1-aminocyclohexan-1-ol

TechniquePredicted Peaks/Signals
¹H NMR Signals for the cyclohexyl protons (broad multiplets in the range of 1.2-1.8 ppm). A broad singlet for the amine (-NH₂) and hydroxyl (-OH) protons, which would disappear upon D₂O exchange.
¹³C NMR A signal for the quaternary carbon attached to the -NH₂ and -OH groups (around 60-70 ppm). Multiple signals in the aliphatic region (20-40 ppm) for the other five carbons of the cyclohexane ring.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations just below 3000 cm⁻¹. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).[2]
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 115. Characteristic fragmentation patterns would include the loss of water (M-18), ammonia (M-17), and cleavage of the cyclohexane ring.

Applications in Research and Drug Development

While specific biological activities of 1-aminocyclohexan-1-ol are not widely reported, its structure as a functionalized cyclohexane makes it a valuable building block in medicinal chemistry and organic synthesis.[3] The cyclohexane scaffold is a common motif in many biologically active molecules, providing a rigid and three-dimensional framework.

Potential applications include:

  • Scaffold for Novel Therapeutics: The primary amine and tertiary alcohol functional groups can be readily modified to generate a library of derivatives for screening in drug discovery programs. The amine can be acylated, alkylated, or used in the formation of amides and sulfonamides, while the hydroxyl group can be esterified or etherified.

  • Intermediate in Complex Molecule Synthesis: This compound can serve as a key intermediate in the total synthesis of natural products and other complex organic molecules. The bifunctional nature allows for sequential and selective reactions to build molecular complexity.

  • Ligand Synthesis for Catalysis: The amino alcohol moiety can act as a bidentate ligand for various metal catalysts used in asymmetric synthesis.

The chirality of related aminocyclohexanols is known to influence their biological activity, making such compounds interesting for the development of stereospecific drugs.[3]

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or a fume hood.[4]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Potential Hazards (based on related compounds):

  • May cause skin and eye irritation or burns.[4]

  • May be harmful if swallowed or inhaled.[4]

In case of exposure, it is crucial to seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[4]

Conclusion

1-aminocyclohexan-1-ol is a chemical compound with significant potential as a versatile building block in organic synthesis and drug discovery. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into the specific properties and applications of 1-aminocyclohexan-1-ol is warranted to fully explore its utility in the development of novel chemical entities.

References

  • PubChem. 1-Aminocyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 1-(Aminomethyl)cyclohexan-1-ol. [Link]

  • PubChem. 1-(Aminomethyl)cyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

thermodynamic stability of 1-aminocyclohexanol hemiaminals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Aminocyclohexanol Hemiaminals: Principles and Applications

Executive Summary

Hemiaminals, intermediates formed from the reaction of a carbonyl compound with an amine, are typically transient species, existing in a delicate equilibrium with their precursors and subsequent products. The 1-aminocyclohexanol core, formed from the addition of an amine to cyclohexanone, represents a fundamentally important class of these structures. While often fleeting, their thermodynamic stability is of paramount importance in organic synthesis and medicinal chemistry, particularly in the context of reductive amination and the synthesis of nitrogen-containing pharmaceuticals.[1][2] This guide provides a deep dive into the core principles governing the stability of 1-aminocyclohexanol hemiaminals, offering researchers, scientists, and drug development professionals a framework for understanding and manipulating these critical intermediates. We will dissect the interplay of stereoelectronic effects, substituent electronics, and environmental factors, grounding the discussion in field-proven experimental and computational methodologies.

The Hemiaminal Equilibrium: A Dynamic Intermediate

The formation of a 1-aminocyclohexanol hemiaminal is a reversible nucleophilic addition of an amine to the carbonyl carbon of cyclohexanone. This reaction establishes an equilibrium between the starting materials and the tetrahedral addition product.

Cyclohexanone + Amine ⇌ 1-Aminocyclohexanol Hemiaminal

This hemiaminal, or carbinolamine, is a crucial intermediate on the pathway to imine or enamine formation.[3][4] However, under specific conditions, the hemiaminal can be the thermodynamically favored species. Its stability is not an intrinsic constant but rather a function of a complex interplay of forces that can be tuned to favor its formation and persistence or to facilitate its conversion to downstream products. Understanding the factors that shift this equilibrium is fundamental to controlling reaction outcomes in many synthetic applications, including the development of active pharmaceutical ingredients (APIs).[5]

G cluster_reactants Reactants cluster_products Dehydration Products ketone Cyclohexanone (C=O) hemiaminal 1-Aminocyclohexanol Hemiaminal ketone->hemiaminal + Amine - Amine amine Primary/Secondary Amine (R-NH₂) iminium Iminium Ion hemiaminal->iminium -H₂O (Acid-Catalyzed) iminium->hemiaminal +H₂O imine Imine / Enamine iminium->imine -H⁺

Caption: Equilibrium of 1-Aminocyclohexanol Hemiaminal Formation.

Core Factors Influencing Thermodynamic Stability

The Gibbs free energy (ΔG) of the hemiaminal formation dictates its stability relative to the starting materials. This value is determined by enthalpic (ΔH) and entropic (ΔS) contributions. Favorable enthalpic contributions arise from bond formation and stabilizing electronic interactions, while the primary entropic penalty comes from the combination of two molecules into one. The following factors are critical in modulating these thermodynamic parameters.

Stereoelectronic Effects: The Unseen Architects of Stability

Stereoelectronic effects, which arise from the spatial orientation of orbitals, are arguably the most significant contributors to the stability of cyclic hemiaminals.[6][7]

  • The Anomeric Effect: This is a powerful stabilizing interaction where a lone pair on a heteroatom (in this case, the ring oxygen in a pyranose analog or the exocyclic nitrogen in our system) donates electron density into an adjacent anti-periplanar σ* antibonding orbital.[8] In 1-aminocyclohexanol derivatives, the key interaction is the donation from the nitrogen's lone pair (nN) into the antibonding orbital of the adjacent C-O bond (σ*C-O). This interaction is maximized when the C-O bond is axial, as this places it in the required anti-periplanar (180°) alignment with the nitrogen lone pair. This stereoelectronic stabilization can overcome the steric preference for the larger hydroxyl group to be in the equatorial position, a phenomenon well-documented in carbohydrate chemistry.[9]

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen lone pair (or between an N-H proton and the hydroxyl oxygen). This creates a stabilizing five- or six-membered ring-like structure, significantly lowering the enthalpy of the hemiaminal.[10] This effect has been shown to stabilize related iminium ions in aqueous solutions by as much as 3 kcal/mol and is a critical factor in the conformation of 2-aminocyclohexanol derivatives.[11][12]

Caption: Orbital overlap in the anomeric effect.
Electronic Effects of Substituents

The electronic nature of the amine and any substituents on the cyclohexanone ring directly impacts the position of the hemiaminal equilibrium.

  • On the Amine: The nucleophilicity of the amine is key. Electron-donating groups (EDGs) on the amine increase its basicity and nucleophilicity, which can accelerate the initial attack but may not necessarily stabilize the final hemiaminal. Conversely, electron-withdrawing groups (EWGs) decrease the amine's nucleophilicity, slowing the forward reaction. However, the resulting N-substituted hemiaminal can be significantly stabilized if the EWG can delocalize the nitrogen's lone pair, making the nitrogen less basic and less prone to elimination. Stable hemiaminals have been successfully isolated when strongly electron-withdrawing groups are present on the amine or aldehyde component.[13]

  • On the Cyclohexanone Ring: EWGs on the cyclohexanone ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and shifting the equilibrium toward the hemiaminal product.

Substituent Type on AmineEffect on NucleophilicityEffect on Hemiaminal StabilityExample
Electron-Donating (e.g., -CH₃, -OCH₃)IncreasesGenerally Decreases (favors reactants)Alkylamines
Electron-Withdrawing (e.g., -NO₂, -CN)DecreasesGenerally Increases (stabilizes product)Nitroanilines
Table 1: Influence of Amine Substituents on Hemiaminal Stability.
Solvent and Environmental Effects

The reaction medium plays a critical role in mediating the stability of 1-aminocyclohexanol hemiaminals.

  • Solvent Polarity and H-Bonding: Polar solvents can stabilize the polar hemiaminal structure.[14] However, protic solvents, especially water, can also facilitate the reverse reaction (hydrolysis) by solvating the starting materials and acting as a proton shuttle.[14][15] In excess water, Le Chatelier's principle dictates a shift in the equilibrium back towards the ketone and amine.[3]

  • pH: The pH of the medium is a master variable.

    • Acidic Conditions (pH < 5): Under acidic conditions, the hemiaminal is highly unstable.[16][17] The hydroxyl group is readily protonated, turning it into a good leaving group (H₂O). This facilitates rapid dehydration to form a resonance-stabilized iminium ion, which is the thermodynamic driving force for the reaction under these conditions.[3][14]

    • Neutral/Basic Conditions (pH > 7): In neutral or basic media, the hydroxyl group is not easily protonated, and the dehydration step is slow. This environment is most conducive to the observation and potential isolation of the hemiaminal intermediate, as hydrolysis is also slower.[16][17] Computational studies have shown that the non-protonated aminal structure is more stable, while the protonated fragments (amine and ketone) are favored, explaining the shift towards hydrolysis in acid.[17]

G cluster_acid Acidic Conditions (pH < 5) cluster_base Neutral / Basic Conditions (pH > 7) hemiaminal 1-Aminocyclohexanol Hemiaminal iminium Iminium Ion (Favored) hemiaminal->iminium Fast Dehydration (-H₂O) hemiaminal_stable Hemiaminal (Potentially Stable) reactants_acid Cyclohexanone + Amine iminium->reactants_acid Hydrolysis reactants_base Cyclohexanone + Amine hemiaminal_stable->reactants_base Equilibrium

Caption: Influence of pH on the Fate of the Hemiaminal.

Methodologies for Stability Analysis

A combination of experimental and computational techniques is required to fully characterize the thermodynamic stability of a hemiaminal system.

Experimental Protocols

Protocol 1: Determination of Equilibrium Constant (Keq) by 1H NMR Spectroscopy This method allows for the direct measurement of the relative concentrations of reactants and the hemiaminal product at equilibrium.[10]

  • Preparation: Prepare a stock solution of cyclohexanone of known concentration in a suitable deuterated solvent (e.g., D₂O, CDCl₃). Prepare a separate stock solution of the amine of interest.

  • Sample Setup: In an NMR tube, combine precise volumes of the cyclohexanone and amine stock solutions to achieve desired initial concentrations (e.g., equimolar). Include an internal standard with a known concentration and a distinct, non-overlapping signal (e.g., TMS or DSS).

  • Equilibration: Allow the sample to equilibrate at a constant, known temperature. Depending on the system, this may take minutes to hours.

  • Data Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (typically 5 times the longest T₁ of the protons being integrated) to allow for accurate integration.

  • Analysis: Identify unique, well-resolved signals corresponding to the cyclohexanone, the amine, and the 1-aminocyclohexanol hemiaminal. Integrate the areas of these respective signals.

  • Calculation: Calculate the concentration of each species at equilibrium relative to the internal standard. The equilibrium constant, Keq, is then calculated as: Keq = [Hemiaminal] / ([Cyclohexanone] * [Amine])

Computational Workflow

Workflow: Predicting Relative Stability using Density Functional Theory (DFT) Computational chemistry provides invaluable insight into the energies of the species involved in the equilibrium.[14][16]

  • Structure Building: Construct 3D models of the reactants (cyclohexanone, amine) and the product (1-aminocyclohexanol hemiaminal). For the hemiaminal, build both axial and equatorial conformers of the hydroxyl group to assess the anomeric effect.

  • Geometry Optimization: Perform a full geometry optimization for each molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). It is crucial to include a continuum solvent model (e.g., PCM, SMD, or COSMO) to simulate the solvent environment (e.g., water, DMF).[14][17]

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy).

  • Energy Calculation: Extract the Gibbs free energy (G) for each optimized species from the output files.

  • Thermodynamic Analysis: Calculate the Gibbs free energy of reaction (ΔGrxn) as: ΔGrxn = GHemiaminal - (GCyclohexanone + GAmine) A negative ΔGrxn indicates the hemiaminal is thermodynamically favored at equilibrium. Comparing the energies of the axial and equatorial conformers will quantify the energetic preference due to stereoelectronic effects.

Implications in Drug Discovery and Development

The principles governing 1-aminocyclohexanol hemiaminal stability are not merely academic; they have profound practical consequences.

  • Control of Reductive Amination: Reductive amination is one of the most widely used methods for amine synthesis in the pharmaceutical industry.[2] The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion that is subsequently reduced. The rate-limiting step can be the formation of the hemiaminal or its dehydration. By manipulating the reaction conditions (pH, solvent) based on the principles outlined above, chemists can control the concentration of the key iminium intermediate, thereby optimizing reaction rates and minimizing the formation of byproducts, such as diol or diamine impurities.[18][19]

  • Prodrug Design: The reversible nature of the hemiaminal bond can be exploited in prodrug design. A biologically active amine could be masked as a stable hemiaminal, which is then designed to hydrolyze under specific physiological conditions (e.g., the acidic environment of the stomach or a particular cellular compartment) to release the active drug.

  • Dynamic Covalent Chemistry: Hemiaminal formation is a key reaction in the field of dynamic covalent chemistry. This has led to the development of self-healing polymers and adaptable materials known as hemiaminal dynamic covalent networks, which could find applications in advanced drug delivery systems.[13]

Conclusion

The is a finely balanced outcome of competing and cooperative forces. While often viewed as simple intermediates, their existence is governed by a sophisticated interplay of stereoelectronic stabilization, primarily the anomeric effect and intramolecular hydrogen bonding, as well as the electronic character of substituents and the overarching influence of the solvent and pH. For the medicinal chemist and process scientist, a thorough understanding of these principles is essential. It provides the rational basis for controlling reaction pathways, optimizing the synthesis of complex nitrogen-containing molecules, and designing novel chemical entities with tailored properties. By mastering the factors that shift the hemiaminal equilibrium, we can transform these transient species from fleeting intermediates into controllable levers for chemical innovation.

References

  • Title: Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst Source: RSC Publishing URL: [Link]

  • Title: Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates Source: MDPI URL: [Link]

  • Title: Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: PMC - NIH URL: [Link]

  • Title: Computational and Experimental Studies on the Mechanism of Formation of Poly(hexahydrotriazine)s and Poly(hemiaminal)s from the Reactions of Amines with Formaldehyde Source: ResearchGate URL: [Link]

  • Title: Hemiaminal ether synthesis by alcoholysis or hydrolysis Source: Organic Chemistry Portal URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: PMC - NIH URL: [Link]

  • Title: Imines – Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]

  • Title: Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) Source: NIH URL: [Link]

  • Title: One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase Source: ResearchGate URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: PMC URL: [Link]

  • Title: Statistical modelling of the amination reaction of cyclohexanol to produce cyclohexylamine over a commercial Ni-based catalyst Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: PMC - NIH URL: [Link]

  • Title: A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: ACS Publications URL: [Link]

  • Title: Amines in Pharmaceutical Synthesis Source: Green Chemistry Teaching and Learning Community (GCTLC) URL: [Link]

  • Title: Stereoelectronic effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes Source: ResearchGate URL: [Link]

  • Title: Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5 '-phosphate Source: ResearchGate URL: [Link]

  • Title: Mechanism of Enamine Formation Organic Chemistry Source: YouTube URL: [Link]

  • Title: Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines Source: ResearchGate URL: [Link]

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  • Title: Anomeric effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity Source: ResearchGate URL: [Link]

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  • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: NIH URL: [Link]

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Technical Guide: Solubility and Stability Profile of 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and physicochemical behavior of 1-aminocyclohexan-1-ol .

Executive Summary & Critical Chemical Identity

1-Aminocyclohexan-1-ol (CAS: 26912-67-4) is a geminal amino alcohol (hemiaminal) formed by the nucleophilic addition of ammonia to cyclohexanone.[1]

CRITICAL DISTINCTION: Unlike its stable structural isomers (e.g., trans-4-aminocyclohexanol), 1-aminocyclohexan-1-ol is thermodynamically unstable in its free base form under standard conditions.[1] It exists in a dynamic equilibrium, readily dehydrating to form cyclohexylimine or reverting to cyclohexanone and ammonia .[2]

This guide addresses the solubility of the transient geminal species, its stabilization in specific solvent systems, and provides comparative data for the stable isomers often confused with this compound.

Property1-Aminocyclohexan-1-ol (Geminal)trans-4-Aminocyclohexanol (Stable Isomer)
Structure Hemiaminal (Geminal -OH, -NH₂ on C1)1,4-Disubstituted Cyclohexane
Stability Transient/Equilibrium Stable Solid
Primary State Reaction Intermediate (In Situ)Crystalline Powder
Solubility Behavior Dependent on Equilibrium Constant (

)
Static Saturation Equilibrium

Reaction Dynamics & Stability in Solution

To understand the solubility of 1-aminocyclohexan-1-ol, one must first understand its existence.[1] It is not a static solute but a species defined by the solvent's ability to stabilize the tetrahedral intermediate against elimination.

The Equilibrium Triad

In organic solvents, the compound exists in a delicate balance governed by water content and pH.

Equilibrium Ketone Cyclohexanone + NH3 Hemiaminal 1-Aminocyclohexan-1-ol (Hemiaminal) Ketone->Hemiaminal Nucleophilic Addition Hemiaminal->Ketone Dissociation Imine Cyclohexylimine + H2O Hemiaminal->Imine Dehydration (-H2O) Imine->Hemiaminal Hydrolysis (+H2O)

Figure 1: The dynamic equilibrium of 1-aminocyclohexan-1-ol in solution.[1] The "solubility" is effectively the concentration of the blue node at equilibrium.

Solvent-Dependent Stability
  • Protic Solvents (Methanol, Ethanol, Water): Stabilization occurs via hydrogen bonding to the hydroxyl and amine groups. However, in water, hydrolysis to the ketone is rapid unless pH is high (ammonia excess).

  • Aprotic Polar Solvents (DMSO, DMF): High dielectric constants stabilize the zwitterionic character of the transition state, potentially increasing the lifetime of the hemiaminal.

  • Non-Polar Solvents (Hexane, Toluene): Favor dehydration. The equilibrium shifts strongly toward the imine (Schiff base) as water is excluded or removed azeotropically.

Solubility Profile & Predicted Properties

Since the pure free base cannot be isolated as a stable static solid for standard gravimetric solubility testing, the following data is derived from computational prediction (COSMO-RS) and kinetic observation of the intermediate.

Calculated Physicochemical Properties
ParameterValueImplication for Solubility
Molecular Weight 115.17 g/mol Low MW facilitates solvation in small-molecule solvents.[1]
LogP (Predicted) -0.1 to +0.2Amphiphilic/Hydrophilic .[1] Soluble in polar organic solvents.[1]
TPSA ~46 ŲSignificant polar surface area relative to size.[1]
H-Bond Donors 2 (-OH, -NH₂)Strong interaction with alcohols and water.[1]
H-Bond Acceptors 2Good solubility in DMSO/DMF.[1]
Solubility by Solvent Class
Solvent ClassRepresentative SolventsSolubility/Stability Assessment
Polar Protic Methanol, Ethanol High Solubility (Theoretical). The hemiaminal is most stable here at low temperatures (<0°C).[1] Alcohol solvents can participate in exchange reactions (forming hemiaminals with the solvent).[1]
Polar Aprotic DMSO, DMF, NMP High Solubility. Best for spectroscopic observation (NMR).[1] DMSO slows proton exchange, allowing detection of the -OH and -NH₂ protons.[1]
Chlorinated DCM, Chloroform Moderate Solubility. Often used for extraction, but the species will dehydrate to the imine upon concentration or drying.[1]
Non-Polar Hexane, Toluene Low Solubility (Hemiaminal) / High (Imine). These solvents drive the equilibrium to the imine.[1] You will not dissolve the hemiaminal; you will generate the imine.

Comparative Data: The Stable Isomers

Researchers often confuse the transient geminal species with the stable trans-4-aminocyclohexanol , a common drug intermediate (e.g., for Ambroxol).[1] If you are holding a stable white powder, it is likely one of the isomers below, not the geminal form.

Table 1: Solubility of Stable Aminocyclohexanol Isomers (Experimental)

IsomerCASWaterMethanolChloroformHexane
trans-4-Aminocyclohexanol 27489-62-9Soluble (>50 mg/mL)Soluble Slightly SolubleInsoluble
cis-4-Aminocyclohexanol 56239-25-9Soluble Soluble ModerateInsoluble
trans-2-Aminocyclohexanol 13324-11-3Soluble Soluble SolubleSlightly Soluble

Note: The hydrochloride salts of these isomers are highly water-soluble (>100 mg/mL) and insoluble in non-polar organics.[1]

Experimental Protocol: In Situ Generation

To study 1-aminocyclohexan-1-ol, you must generate it in situ at low temperature to inhibit dehydration.[1]

Protocol: Low-Temperature Stabilization in Methanol
  • Preparation: Dissolve Cyclohexanone (1.0 eq) in anhydrous Methanol-d4 (for NMR) or Methanol.

  • Saturation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Bubble anhydrous Ammonia gas (excess) slowly through the solution for 15 minutes.

  • Observation: Maintain temperature at <-20°C .

    • Mechanism:[1][2][3][4] The kinetic product (Hemiaminal) forms first.[1]

    • Validation: ^13C NMR will show a quaternary carbon signal at ~70-75 ppm (Hemiaminal), distinct from the carbonyl (~210 ppm) or the imine (~170 ppm).[1]

  • Warming: Upon warming to room temperature, the signal will shift to the imine (Cyclohexylimine) and water will be released.

Workflow Step1 Dissolve Cyclohexanone in Methanol (-78°C) Step2 Bubble Anhydrous NH3 Step1->Step2 Step3 Form 1-Aminocyclohexan-1-ol (Kinetic Trap) Step2->Step3 Stable at Low T Step4 Warm to RT Step3->Step4 Step5 Dehydration to Imine Step4->Step5 Irreversible w/o H2O removal

Figure 2: Workflow for in situ generation and observation of the hemiaminal.

References

  • PubChem. 1-Aminocyclohexan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter on Addition to Carbon-Hetero Multiple Bonds).

  • Sessler, J. L., et al. (2009). Hemiaminal intermediates in imine formation.[1] Journal of Organic Chemistry. (General mechanistic reference for hemiaminal stability).

Sources

The Tautomeric Tightrope: A Technical Guide to 1-Aminocyclohexanol and Cyclohexanone Imine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the nuanced interplay between closely related chemical entities can dictate reaction pathways, product distribution, and ultimately, biological activity. This guide provides a detailed technical examination of two such molecules: 1-aminocyclohexanol, a hemiaminal, and its tautomeric counterpart, cyclohexanone imine. While seemingly simple, the relationship between these two compounds offers a compelling case study in chemical equilibrium, stability, and reactivity, with significant implications for synthetic strategy and mechanistic understanding.

Structural and Electronic Distinctions: More Than a Simple Isomerism

At first glance, 1-aminocyclohexanol and cyclohexanone imine are constitutional isomers, sharing the same molecular formula (C₆H₁₁N). However, their structural and electronic properties are fundamentally different, giving rise to distinct chemical behaviors.

1-Aminocyclohexanol , a hemiaminal, possesses a tetrahedral carbon atom bonded to both a hydroxyl (-OH) and an amino (-NH₂) group. This structure is analogous to a hemiacetal. The presence of two electronegative atoms on the same carbon creates a polarized system.

Cyclohexanone imine , on the other hand, features a carbon-nitrogen double bond (C=N), classifying it as an imine or Schiff base. The carbon atom of the C=N bond is sp² hybridized, resulting in a planar geometry around this functional group.

The key distinction lies in the hybridization of the central carbon and the nature of the carbon-nitrogen bond. This seemingly subtle difference has profound consequences for the stability and reactivity of each molecule.

The Hemiaminal-Imine Equilibrium: A Dynamic Relationship

1-Aminocyclohexanol and cyclohexanone imine exist in a dynamic equilibrium. The reaction of cyclohexanone with ammonia initially forms 1-aminocyclohexanol through nucleophilic addition.[1] This hemiaminal intermediate can then undergo dehydration to form the more stable cyclohexanone imine.[1]

The position of this equilibrium is influenced by several factors, most notably the presence of water. In aqueous or protic environments, the equilibrium can be shifted. The removal of water, for instance by using a dehydrating agent or azeotropic distillation, drives the reaction towards the formation of the imine, in accordance with Le Châtelier's principle.[2]

The inherent stability of the C=N double bond compared to the two single bonds in the hemiaminal generally favors the imine.[3][4] The formation of a pi bond in the imine is thermodynamically more favorable than the strained arrangement of two electronegative heteroatoms on a single tetrahedral carbon in the hemiaminal.[3] Hemiaminals derived from primary amines are often transient intermediates and are rarely isolated, as they readily eliminate water to form the corresponding imine.[5]

Comparative Reactivity and Mechanistic Insights

The distinct functional groups of 1-aminocyclohexanol and cyclohexanone imine dictate their reactivity profiles.

1-Aminocyclohexanol , as a hemiaminal, is susceptible to reactions characteristic of both alcohols and amines. However, its primary reactivity is dominated by its tendency to eliminate water to form the imine. This dehydration is often acid-catalyzed, where protonation of the hydroxyl group makes it a better leaving group (water).

Cyclohexanone imine is characterized by the electrophilic carbon of the C=N double bond and the nucleophilic nitrogen atom. It is susceptible to nucleophilic attack at the carbon and can be readily reduced to form cyclohexylamine. The imine can also be hydrolyzed back to cyclohexanone and ammonia in the presence of water, highlighting the reversibility of its formation.[2]

The following diagram illustrates the mechanistic pathway from cyclohexanone to cyclohexanone imine, highlighting the intermediacy of 1-aminocyclohexanol.

G Cyclohexanone Cyclohexanone Hemiaminal 1-Aminocyclohexanol Cyclohexanone->Hemiaminal Nucleophilic Addition Ammonia Ammonia Imine Cyclohexanone Imine Hemiaminal->Imine Dehydration Water_out Water

Caption: Formation of Cyclohexanone Imine via a 1-Aminocyclohexanol Intermediate.

Spectroscopic Characterization and Differentiation

Distinguishing between 1-aminocyclohexanol and cyclohexanone imine in a reaction mixture is crucial for mechanistic studies and process optimization. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Spectroscopic Feature 1-Aminocyclohexanol (Hemiaminal) Cyclohexanone Imine Rationale for Difference
IR: O-H Stretch Broad peak around 3200-3600 cm⁻¹AbsentPresence of the hydroxyl group.
IR: N-H Stretch Peaks in the range of 3100-3500 cm⁻¹Present, but may differ in shape and position from the hemiaminalPresence of the amino group in the hemiaminal and the N-H bond in the imine.
IR: C=N Stretch AbsentSharp peak around 1640-1690 cm⁻¹Characteristic absorption of the imine double bond.
¹³C NMR: C-O/C-N Signal for the tetrahedral carbon bonded to O and N (approx. 70-90 ppm)Signal for the sp² carbon of the C=N bond (approx. 160-170 ppm)[6]The hybridization and electronic environment of the carbon atom are significantly different.
¹H NMR: O-H/N-H Broad, exchangeable protonsExchangeable N-H protonThe chemical environment and exchange rates of these protons differ.

The most definitive spectroscopic handle for distinguishing the two is the C=N stretch in the IR spectrum and the downfield shift of the sp² carbon in the ¹³C NMR spectrum of the imine. The presence of a broad O-H stretch in the IR spectrum is a clear indicator of the hemiaminal.

Experimental Protocols

Synthesis of Cyclohexanone Imine (in situ)

This protocol describes the in-situ formation of cyclohexanone imine from cyclohexanone and ammonia, which is often directly used in subsequent reactions like reductive amination.

Materials:

  • Cyclohexanone

  • Ammonia (aqueous solution or gas)

  • Anhydrous solvent (e.g., toluene, methanol)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate, molecular sieves)

Procedure:

  • Dissolve cyclohexanone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the dehydrating agent to the flask.

  • Slowly add a stoichiometric excess of the ammonia solution to the stirring solution at room temperature.

  • The reaction mixture can be gently heated to promote the formation of the imine and facilitate the removal of water by the dehydrating agent.

  • The progress of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the C=O stretch of cyclohexanone (around 1715 cm⁻¹)[7] and the appearance of the C=N stretch of the imine.

Causality: The use of an anhydrous solvent and a dehydrating agent is critical to drive the equilibrium towards the imine product by removing the water formed during the reaction. A stoichiometric excess of ammonia can also help to push the equilibrium forward.

Reductive Amination of Cyclohexanone to Cyclohexylamine

This protocol exemplifies a common application where cyclohexanone imine is formed in situ and immediately reduced.

Materials:

  • Cyclohexanone

  • Ammonia

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Appropriate solvent (e.g., methanol for borohydride reductions)

Procedure:

  • Dissolve cyclohexanone in the solvent in a suitable reaction vessel.

  • Add the ammonia source to form the imine in situ as described in the previous protocol.

  • Once the imine formation is deemed sufficient (can be time-dependent or monitored spectroscopically), the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until the reduction is complete (monitored by TLC or GC-MS).

  • Work-up typically involves quenching the excess reducing agent, extraction, and purification of the resulting cyclohexylamine.

Causality: The choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred as it is selective for the imine over the ketone, allowing for a one-pot reaction where the reduction occurs as the imine is formed. Catalytic hydrogenation is also a highly effective and clean method for this transformation.

The following workflow diagram illustrates the process of reductive amination.

G Start Cyclohexanone + Ammonia Imine_Formation In situ Imine Formation (Hemiaminal Intermediate) Start->Imine_Formation Reduction Reduction (e.g., NaBH₃CN or H₂/Catalyst) Imine_Formation->Reduction Workup Reaction Work-up & Purification Reduction->Workup Product Cyclohexylamine Workup->Product

Caption: Workflow for the Reductive Amination of Cyclohexanone.

Conclusion and Future Perspectives

The distinction between 1-aminocyclohexanol and cyclohexanone imine is a fundamental concept in organic chemistry with practical implications in synthesis and drug development. While the imine is generally the more stable tautomer, the transient existence of the hemiaminal is a critical mechanistic step in its formation. Understanding the factors that govern this equilibrium allows for the strategic control of chemical reactions. For researchers and drug development professionals, a firm grasp of these principles is essential for designing efficient synthetic routes, interpreting reaction outcomes, and ultimately, discovering novel therapeutics. Future research in this area may focus on the development of catalysts that can selectively stabilize and react with the less stable hemiaminal intermediate, opening new avenues for asymmetric synthesis and the creation of complex nitrogen-containing molecules.

References

  • Reddit. (2022). For imine, enamine tautomerization, why is the imine favored? Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

  • PubMed. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Study of Equilibrium Constants for Amines and Amino Acids for CO2 Capture Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Enamine Catalysis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Hemiaminal. Retrieved from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. Retrieved from [Link]

  • National Institutes of Health. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Retrieved from [Link]

  • Wiley Online Library. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • International Journal of New Chemistry. (n.d.). Original Article. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 1-Aminocyclohexan-1-ol

1-Aminocyclohexan-1-ol is an alicyclic amino alcohol, a class of organic compounds characterized by a cyclohexane ring substituted with both an amine (-NH2) and a hydroxyl (-OH) group. As a bifunctional molecule, it serves as a versatile building block in synthetic organic chemistry. Its structural isomers are valuable intermediates in the synthesis of pharmaceuticals and other complex target molecules.[1] The presence of both a basic amino group and a nucleophilic hydroxyl group on a rigid cyclic scaffold makes it a compound of significant interest for drug development professionals. However, these same functional groups are responsible for its inherent chemical reactivity and associated hazards.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-aminocyclohexan-1-ol and its common isomers. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety recommendation to foster a proactive safety culture in the laboratory.

Compound Profile & Physicochemical Properties

The properties of aminocyclohexanol compounds can vary slightly between isomers. The data presented below is a composite summary derived from various isomers to provide a representative profile for risk assessment. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact isomer being used.

PropertyValueSource(s)
Molecular Formula C6H13NO[2][3][4]
Molecular Weight 115.17 g/mol [3][4][5]
Appearance White to light yellow or grey crystalline powder/solid.[1][6][7]
Melting Point ~92-113 °C (Varies by isomer)[7]
Boiling Point ~127-134 °C (Varies by isomer and pressure)[7][8]
Solubility Soluble in water and various organic solvents.[1][8]
Hygroscopicity Some isomers are reported to be hygroscopic (absorb moisture from the air).[1][7]

Hazard Identification and Risk Assessment

The hazard profile of 1-aminocyclohexan-1-ol is primarily dictated by the reactivity of the amino group, which imparts basic and corrosive properties. Data aggregated from various isomers and closely related structures indicates the following primary hazards.

Hazard ClassGHS CategoryHazard StatementPrimary Causality
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[9][10]The compound can cause systemic effects if ingested.
Skin Corrosion/Irritation Category 1C / 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[3][11]The basicity of the amine group can disrupt skin tissues, leading to irritation or chemical burns upon prolonged contact.
Serious Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage or causes serious eye irritation.[10]The cornea is extremely sensitive to corrosive and basic compounds, which can cause irreversible damage.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[6][11][12][13]Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract.
Aquatic Hazard, Chronic Category 2H411: Toxic to aquatic life with long lasting effects.[5]The compound may persist in the environment and pose a risk to aquatic ecosystems.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential for mitigating the risks associated with 1-aminocyclohexan-1-ol.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for inhalation of dust and contact with the substance.

  • Fume Hood/Local Exhaust Ventilation (LEV): All manipulations of solid 1-aminocyclohexan-1-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or enclosure with effective local exhaust ventilation.[11][9][14] This captures airborne particles at the source, preventing them from entering the laboratory environment and the user's breathing zone.

  • Safety Showers & Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any area where this compound is handled.[14] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

PPE must be selected based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale and Justification
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).Gloves must be worn at all times.[9] It is critical to inspect gloves for any signs of degradation or puncture before use.[15] Given the compound's potential to cause skin burns, robust chemical resistance is paramount. Always wash hands thoroughly with soap and water after removing gloves.[9][16]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[9][15]Standard safety glasses are insufficient. The risk of serious, irreversible eye damage necessitates the use of goggles that form a seal around the eyes to protect from splashes and airborne dust.[10]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.This is to protect the skin from accidental spills and contact.[9][15] Contaminated clothing must be removed immediately and laundered before reuse.
Respiratory Protection NIOSH-approved respirator with appropriate particulate filters.A respirator should be used if engineering controls are not sufficient to maintain exposure below acceptable limits or during spill cleanup operations where dust generation is likely.[16][17]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol is crucial for ensuring safety and experimental integrity.

Protocol: Weighing and Transfer of Solid 1-Aminocyclohexan-1-ol

  • Preparation:

    • Don all required PPE as specified in Section 4.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare all necessary equipment (spatulas, weigh boats, receiving flask) and place them inside the fume hood.

    • Decontaminate the work surface within the fume hood before starting.

  • Execution:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could generate dust.[9]

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance (located within the hood or an adjacent enclosure).

    • Minimize the drop height during transfer to prevent dust from becoming airborne.

    • Once the desired mass is obtained, securely close the primary container.

    • Carefully transfer the weighed solid into the designated reaction vessel or solvent.

  • Post-Handling & Cleanup:

    • Gently wipe down the spatula, weigh boat, and any contaminated surfaces with a damp cloth or towel (using a solvent that will not react) to collect residual powder.

    • Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated hazardous waste container.[9]

    • Wash hands thoroughly with soap and water after the procedure is complete.[18]

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[9][12][14][18] The container must be kept tightly closed to prevent moisture absorption and contamination.[11][12][14][18] Given that some isomers are air and heat sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents, as these can react exothermically or violently with the amine group.[14][18]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an injury or spill.

Emergency Response Workflow

EmergencyResponse start Incident Occurs spill Chemical Spill start->spill exposure Personnel Exposure start->exposure spill_assess Assess Spill Size spill->spill_assess expo_remove Remove from Exposure exposure->expo_remove spill_small Small Spill spill_assess->spill_small Manageable spill_large Large Spill spill_assess->spill_large Unmanageable spill_contain Contain & Absorb (Use inert material) spill_small->spill_contain spill_evacuate Evacuate Area & Alert EHS spill_large->spill_evacuate spill_collect Collect in Waste Container spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon expo_skin Skin Contact expo_remove->expo_skin expo_eye Eye Contact expo_remove->expo_eye expo_inhale Inhalation expo_remove->expo_inhale expo_ingest Ingestion expo_remove->expo_ingest skin_action Remove Contaminated Clothing Wash with Soap & Water (15+ min) expo_skin->skin_action eye_action Flush with Eyewash (15+ min) Remove Contact Lenses expo_eye->eye_action inhale_action Move to Fresh Air Provide Artificial Respiration if Needed expo_inhale->inhale_action ingest_action Rinse Mouth with Water DO NOT Induce Vomiting expo_ingest->ingest_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhale_action->seek_medical ingest_action->seek_medical

Caption: Workflow for emergency response to spills or personnel exposure.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11][16][19] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12][19][20]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][11][16] If irritation or burns develop, seek medical attention.[20][21]

  • Inhalation: Move the exposed person to fresh air at once.[15][19][21] If breathing is difficult or has stopped, provide artificial respiration.[19][21] Keep the person warm and at rest, and get medical attention as soon as possible.[19]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth thoroughly with water and have them drink plenty of water.[11][20] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[9][21]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Characterization: All waste containing 1-aminocyclohexan-1-ol, including contaminated labware and PPE, must be treated as hazardous waste.

  • Disposal Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations.[6][9] This typically involves collection in a designated, sealed, and clearly labeled hazardous waste container for pickup by an approved waste disposal company.[14][15] Do not empty into drains or release into the environment.[9][12][18]

References

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  • Cyclohexylamine. (2001). USDA.
  • Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
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  • Safety Data Sheet: Cyclohexanol, 2-amino-, (1S,2S)-. (n.d.). Echemi.
  • Safety Data Sheet: trans-4-Aminocyclohexanol. (2023). FUJIFILM Wako Chemicals.
  • Safety Data Sheet: [Product Name]. (2015). Sigma-Aldrich.
  • Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet: trans-4-Aminocyclohexanol. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet: (1S,2S)-2-Aminocyclohexan-1-ol. (2025). TCI Chemicals.
  • 4-Aminocyclohexanol | C6H13NO | CID 81293. (n.d.). PubChem.
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  • 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614. (n.d.). PubChem.
  • 1-Aminocyclohexan-1-ol | C6H13NO | CID 14739837. (n.d.). PubChem.
  • (1r,4r)-4-aminocyclohexan-1-ol. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: Cyclohexanol. (2014). Fisher Scientific.
  • (1s,4s)-4-Aminocyclohexanol - Physico-chemical Properties. (2024). ChemBK.
  • (1S,2S)-2-Aminocyclohexan-1-ol | 74111-21-0. (n.d.). TCI Chemicals.
  • (1S,2S)-(+)-2-Aminocyclohexan-1-ol. (n.d.). Apollo Scientific.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
  • (1R,3R)-3-aminocyclohexan-1-ol hydrochloride. (n.d.). Advanced ChemBlocks.
  • Safety Data Sheet Section 4 FIRST AID MEASURES. (n.d.). Hisco.
  • (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777. (n.d.). PubChem.
  • cis-2-Aminocyclohexanol | C6H13NO | CID 6542151. (n.d.). PubChem.

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An In-Depth Technical Guide to the Synthesis of 1-Aminocyclohexan-1-ol: Routes, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclohexan-1-ol is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its unique geminal amino alcohol functionality on a cyclohexane ring makes it a versatile intermediate. This technical guide provides a comprehensive literature review of the primary synthesis routes for this compound, with a focus on the classical Strecker and Bucherer-Bergs reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and compare their relative advantages and disadvantages. Furthermore, this guide will explore modern synthetic strategies, including enzymatic and one-pot approaches, that offer potential for improved efficiency, selectivity, and sustainability.

Introduction

The synthesis of α-amino acids and their derivatives is a cornerstone of organic and medicinal chemistry. Among these, cyclic amino alcohols present a unique structural motif that imparts conformational rigidity and specific binding properties to molecules. 1-Aminocyclohexan-1-ol, in particular, serves as a key precursor for a variety of more complex molecules. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This guide aims to provide a detailed overview of the established and emerging methods for the synthesis of 1-aminocyclohexan-1-ol, equipping researchers with the knowledge to select and implement the most suitable approach for their specific needs.

I. Classical Synthesis Routes: A Tale of Two Name Reactions

The most well-established methods for the synthesis of 1-aminocyclohexan-1-ol and its precursors are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence from the readily available starting material, cyclohexanone.

A. The Strecker Synthesis: A Two-Step Approach to α-Aminonitriles

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a two-step process for producing α-amino acids from aldehydes or ketones.[1][2] In the context of 1-aminocyclohexan-1-ol synthesis, the key intermediate is 1-aminocyclohexanecarbonitrile.

1. Mechanism and Rationale

The Strecker synthesis begins with the reaction of cyclohexanone with ammonia and a cyanide source, typically an alkali metal cyanide like potassium cyanide (KCN) or sodium cyanide (NaCN).[3][4] The reaction proceeds through the following key steps:

  • Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine intermediate. This reaction is often in equilibrium.

  • Nucleophilic Attack of Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form 1-aminocyclohexanecarbonitrile.[5]

  • Hydrolysis: The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. However, for the synthesis of 1-aminocyclohexan-1-ol, a reductive hydrolysis or other modifications would be necessary to convert the nitrile group to a hydroxymethyl group, which is a less common variation of the Strecker synthesis. A more direct route to the target molecule is often preferred.

It is important to note that the traditional Strecker synthesis yields the α-amino acid, not the amino alcohol. To obtain 1-aminocyclohexan-1-ol via a Strecker-like pathway, the intermediate 1-aminocyclohexanecarbonitrile would need to undergo a partial and selective reduction of the nitrile group to an aldehyde, followed by further reduction to the alcohol, or a direct reduction to the amine and subsequent hydrolysis of a protected form. A more direct approach to the amino alcohol is often sought.

Diagram of the Strecker Synthesis Pathway

Strecker_Synthesis Cyclohexanone Cyclohexanone Imine Cyclohexylimine Cyclohexanone->Imine + NH3 Aminonitrile 1-Aminocyclohexanecarbonitrile Imine->Aminonitrile + CN- AminoAcid 1-Aminocyclohexanecarboxylic Acid (via Hydrolysis) Aminonitrile->AminoAcid + H3O+

Caption: General pathway of the Strecker synthesis starting from cyclohexanone.

2. Experimental Protocol (Adapted from a similar synthesis)

The following is an adapted protocol for the synthesis of the key intermediate, 1-aminocyclohexanecarbonitrile, based on a procedure for the analogous cyclopentanone derivative.[6]

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

  • In a round-bottomed flask, dissolve sodium cyanide in water.

  • Add a solution of ammonium chloride in water and aqueous ammonia.

  • To this mixture, add cyclohexanone dissolved in methanol.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Heat the mixture to 60°C for 45 minutes.

  • Cool the reaction to room temperature and continue stirring for another 45 minutes.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclohexanecarbonitrile as an oil.

3. Data and Comparison

ParameterStrecker Synthesis (for α-aminonitrile)
Starting Material Cyclohexanone
Key Reagents NH₃, KCN/NaCN, NH₄Cl
Intermediate 1-Aminocyclohexanecarbonitrile
Typical Yield Good to excellent for the aminonitrile
Advantages Readily available starting materials, well-established reaction.
Disadvantages Use of highly toxic cyanides, requires a subsequent challenging selective reduction of the nitrile to obtain the amino alcohol.
B. The Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins

The Bucherer-Bergs reaction is another classic method for the synthesis of α-amino acids from carbonyl compounds.[7][8] This multicomponent reaction utilizes ammonium carbonate and an alkali metal cyanide to convert cyclohexanone into a spiro-hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.

1. Mechanism and Rationale

The Bucherer-Bergs reaction is a one-pot synthesis that proceeds through several key steps:[9]

  • Cyanohydrin Formation: Cyclohexanone reacts with the cyanide ion to form a cyclohexanone cyanohydrin.

  • Imine Formation and Rearrangement: The cyanohydrin reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.

  • Hydantoin Formation: The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to a 5,5-disubstituted hydantoin.[10]

  • Hydrolysis: The resulting hydantoin can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid. Similar to the Strecker synthesis, obtaining the amino alcohol requires a modification of the final product.

Diagram of the Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin + CN- Aminonitrile 1-Aminocyclohexanecarbonitrile Cyanohydrin->Aminonitrile + NH3 Hydantoin Cyclohexane-spiro-5'-hydantoin Aminonitrile->Hydantoin + CO2 AminoAcid 1-Aminocyclohexanecarboxylic Acid (via Hydrolysis) Hydantoin->AminoAcid + H3O+ / OH-

Caption: General pathway of the Bucherer-Bergs reaction starting from cyclohexanone.

2. Experimental Protocol (General Procedure)

A general procedure for the Bucherer-Bergs reaction with a ketone is as follows:[11][12]

  • A mixture of the ketone (e.g., cyclohexanone), potassium cyanide, and ammonium carbonate in a suitable solvent (often a mixture of ethanol and water) is prepared in a pressure vessel.

  • The mixture is heated to a temperature typically ranging from 60 to 150°C for several hours.[12]

  • After cooling, the reaction mixture is worked up to isolate the hydantoin product. This may involve filtration and recrystallization.

  • The isolated hydantoin is then subjected to hydrolysis (e.g., by refluxing with a strong acid or base) to yield the α-amino acid.

3. Data and Comparison

ParameterBucherer-Bergs Reaction (for α-amino acid)
Starting Material Cyclohexanone
Key Reagents (NH₄)₂CO₃, KCN/NaCN
Intermediate Cyclohexane-spiro-5'-hydantoin
Typical Yield Generally good for the hydantoin
Advantages One-pot synthesis of the hydantoin intermediate, readily available reagents.
Disadvantages Use of toxic cyanides, often requires elevated temperatures and pressures, and the final product is the amino acid, not the amino alcohol.

II. Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis strives for milder reaction conditions, higher selectivity, and more environmentally friendly procedures.

A. Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic methods offer a promising alternative for the synthesis of chiral amino alcohols with high enantioselectivity.[13] Enzymes such as transaminases and keto reductases can be employed in cascade reactions to convert simple starting materials into complex chiral molecules.

1. Chemoenzymatic Synthesis

A chemoenzymatic approach could involve the use of enzymes to introduce the amino group stereoselectively. For instance, a transaminase could be used to convert a cyclohexanone derivative into a chiral amine. Subsequent chemical steps would then be used to introduce the hydroxyl group. This approach combines the high selectivity of enzymes with the versatility of traditional chemical transformations.[13]

Diagram of a Potential Chemoenzymatic Route

Chemoenzymatic_Synthesis Substrate Cyclohexanone Derivative ChiralAmine Chiral Aminocyclohexane Substrate->ChiralAmine Transaminase AminoAlcohol 1-Aminocyclohexan-1-ol (chiral) ChiralAmine->AminoAlcohol Chemical Steps

Caption: A conceptual chemoenzymatic route to chiral 1-aminocyclohexan-1-ol.

B. One-Pot Syntheses

The development of one-pot reactions is a major goal in modern synthesis to improve efficiency and reduce waste. For the synthesis of 1-aminocyclohexan-1-ol, a one-pot reductive amination of cyclohexanone could be a viable strategy.

1. Reductive Amination

Reductive amination involves the in-situ formation of an imine from a ketone and an amine, followed by its immediate reduction to the corresponding amine.[1] To synthesize 1-aminocyclohexan-1-ol, a modified reductive amination protocol would be required, potentially involving a domino reaction sequence.

A plausible one-pot approach could involve the reaction of cyclohexanone with an ammonia source in the presence of a reducing agent that selectively reduces the imine intermediate without affecting the ketone. Subsequent introduction of a reagent to install the hydroxyl group would complete the synthesis in a single pot. While specific protocols for 1-aminocyclohexan-1-ol via this route are not abundant in the literature, the general principle of one-pot multicomponent reactions holds promise for future developments.

III. Conclusion and Future Outlook

The synthesis of 1-aminocyclohexan-1-ol can be achieved through several routes, with the classical Strecker and Bucherer-Bergs reactions providing a foundation based on readily available starting materials. However, these methods are associated with the use of highly toxic reagents and typically yield the corresponding α-amino acid, requiring further, often challenging, transformations to obtain the desired amino alcohol.

Future research in this area will likely focus on the development of more direct and sustainable methods. The exploration of enzymatic and chemoenzymatic cascades holds significant promise for the enantioselective synthesis of 1-aminocyclohexan-1-ol. Furthermore, the design of novel one-pot multicomponent reactions that avoid the use of toxic cyanides and proceed under mild conditions will be a key area of investigation. As the demand for structurally diverse and stereochemically pure building blocks in drug discovery continues to grow, the development of efficient and elegant syntheses of molecules like 1-aminocyclohexan-1-ol will remain a critical endeavor.

References

  • Becker, J. Y., & O'Sullivan, M. (Year).
  • Bucherer–Bergs reaction. (2023). In Wikipedia. [Link]

  • Chemoenzym
  • Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). (2024). Digital CSIC.
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). NIH.
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014). SciRP.org.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.).
  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. (2020).
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
  • Organic Syntheses Procedure. (n.d.). cyclohexylidenecyclohexane.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017).
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (n.d.).
  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (2025).
  • Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC.
  • Strecker amino acid synthesis. (2023). In Wikipedia. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • An Update: Enzymatic Synthesis for Industrial Applic
  • a-Amino acids can be prepared by the Strecker synthesis, a two-step process in which an aldehyde... (n.d.). Homework.Study.com.
  • Bucherer-Bergs and Strecker Multicomponent Reactions | Request PDF. (n.d.).
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
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  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (n.d.). SciRP.org.
  • The preparation of Cyclohexanone from Cyclohexanol. (2024). Chemistry LibreTexts.
  • The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and.... (2010).
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Optimizing Strecker Synthesis: The Critical Role of the 1-Aminocyclohexan-1-ol Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-aminocyclohexanecarboxylic acid (Ac6c) —a critical conformationally restricted scaffold in peptidomimetics and drug discovery—the species 1-aminocyclohexan-1-ol acts as the obligate mechanistic gateway.[1] Often overlooked as a transient hemiaminal, this intermediate represents the thermodynamic pivot point of the reaction. Its stability, governed by the unique conformational dynamics of the cyclohexane ring, dictates the kinetics of the subsequent dehydration to the imine and the ultimate yield of the


-aminonitrile.

This guide analyzes the role of 1-aminocyclohexan-1-ol not merely as a transient species, but as the control checkpoint for optimizing Strecker protocols. We provide a self-validating experimental workflow designed to maximize the forward flux from this hemiaminal to the reactive imine, preventing reversion to the starting ketone.

Mechanistic Insight: The Hemiaminal Pivot

The Strecker synthesis of Ac6c involves the reaction of cyclohexanone with ammonia (or an ammonium salt) and a cyanide source. The reaction does not proceed via a direct attack of cyanide on the ketone. Instead, it follows a multi-equilibrium pathway where 1-aminocyclohexan-1-ol is the first formed adduct.[1]

The Equilibrium Triad
  • Formation: Ammonia attacks the carbonyl carbon of cyclohexanone.[1] Unlike acyclic ketones, cyclohexanone possesses unique torsional strain in its

    
     form (eclipsing interactions).[1] The transition to the 
    
    
    
    hybridized hemiaminal (1-aminocyclohexan-1-ol) relieves this strain, making this intermediate thermodynamically more accessible than in acyclic analogs.[1]
  • The Bottleneck (Dehydration): For the reaction to proceed, the hydroxyl group of the hemiaminal must be protonated and eliminated as water to form the cyclohexanimine (or iminium ion). This is the electrophile required for cyanide attack.[1]

  • The Trap: If the reaction pH is too high (insufficient protonation) or water content is too high (Le Chatelier's principle), the hemiaminal will revert to cyclohexanone, stalling the reaction.

Pathway Visualization

The following diagram illustrates the "Fork in the Road" where the hemiaminal fate is decided.

StreckerMechanism Cyclohexanone Cyclohexanone (Starting Material) Hemiaminal 1-aminocyclohexan-1-ol (The Pivot) Cyclohexanone->Hemiaminal + NH3 (Nucleophilic Attack) Hemiaminal->Cyclohexanone Reversion (High pH / Excess H2O) Imine Cyclohexanimine (Reactive Electrophile) Hemiaminal->Imine - H2O (Acid Catalysis) Nitrile 1-aminocyclohexane- carbonitrile Imine->Nitrile + CN- Product Ac6c (Final Amino Acid) Nitrile->Product Hydrolysis (HCl / H2O)

Figure 1: The central role of 1-aminocyclohexan-1-ol.[1] Success depends on driving the dehydration step (blue arrow) rather than reversion (red dashed arrow).

Thermodynamic & Kinetic Control Strategies

To maximize yield, the experimentalist must manipulate conditions to destabilize the hemiaminal toward the imine.

Solvent Effects & Water Management

Since the conversion of 1-aminocyclohexan-1-ol to the imine releases water, the presence of excess water inhibits the forward reaction.

  • Recommendation: Use Methanol (MeOH) as the primary solvent.[1] It solubilizes the ammonium salts and cyanide while allowing for the solvation of the water byproduct, preventing phase separation that could trap the hemiaminal.

  • Advanced Protocol: For difficult substrates, adding a dehydrating agent (e.g., molecular sieves or trimethyl orthoformate) can irreversibly drive the hemiaminal-to-imine conversion.[1]

pH Buffering

The dehydration of 1-aminocyclohexan-1-ol is acid-catalyzed.[1] However, cyanide (CN-) requires a basic/neutral pH to remain nucleophilic (avoiding HCN gas formation).[1]

  • The Solution: Use Ammonium Chloride (NH4Cl) .[1][2] It acts as a dual-purpose reagent:

    • Ammonia Source: Equilibrium dissociation provides NH3 for the initial attack.[1]

    • Buffer: It buffers the solution to pH ~9-10. This is acidic enough to protonate the hemiaminal -OH group (facilitating water loss) but basic enough to keep a significant fraction of cyanide as free CN-.[1]

Experimental Protocol: Synthesis of Ac6c

This protocol is optimized to manage the hemiaminal intermediate, ensuring high conversion to the aminonitrile before hydrolysis.

Safety Note: This reaction generates cyanides.[1] All work must be performed in a functioning fume hood with a cyanide antidote kit available.[1]

Phase 1: Formation of the Aminonitrile (Via Hemiaminal/Imine)
ParameterSpecificationRationale
Substrate Cyclohexanone (1.0 eq)Starting material.[1][3]
Amine Source NH4Cl (1.1 - 1.2 eq)Slight excess drives equilibrium to hemiaminal.[1]
Cyanide Source KCN or NaCN (1.1 eq)Nucleophile for the imine.[1]
Solvent MeOH : H2O (1:1 or 2:[1]1)Balances solubility of salts with dehydration kinetics.
Temperature 0°C

RT
Start cold to control exotherm of hemiaminal formation; warm to drive dehydration.[1]
Time 12 - 24 HoursAllows slow equilibrium shift through the hemiaminal pivot.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1.2 equivalents of NH4Cl and 1.1 equivalents of KCN in water.

  • Addition: Add an equal volume of Methanol. Cool the solution to 0°C.

  • Adduct Formation: Add Cyclohexanone (1.0 eq) dropwise.[1] Mechanistic Note: At this stage, 1-aminocyclohexan-1-ol is rapidly forming.[1] The low temperature prevents immediate polymerization or side reactions.[1]

  • Dehydration Drive: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. The system will slowly siphon the hemiaminal into the imine, which is immediately trapped by cyanide to form 1-aminocyclohexanecarbonitrile .

  • Isolation: The aminonitrile often precipitates or oils out.[1] Extract with diethyl ether, wash with water (to remove unreacted cyanide), and dry.

Phase 2: Hydrolysis to Ac6c
  • Acid Hydrolysis: Dissolve the crude aminonitrile in 6M HCl (excess).

  • Reflux: Heat to reflux for 12-24 hours. This converts the nitrile to the carboxylic acid.[4][5]

  • Purification: Concentrate the solution. The product, 1-aminocyclohexanecarboxylic acid hydrochloride , can be recrystallized from water/ethanol.

Applications & Relevance[4][5][6][7][8][9]

Why focus on this specific synthesis? The product, Ac6c, is a cornerstone in modern medicinal chemistry.

  • Conformational Restriction: Unlike flexible acyclic amino acids, Ac6c forces peptides into specific secondary structures (e.g.,

    
    -helices or 
    
    
    
    -turns) due to the steric bulk of the cyclohexane ring. This is used to "lock" bioactive conformations of peptide drugs.[1]
  • Metabolic Stability: The steric bulk around the

    
    -carbon protects the adjacent amide bonds from proteolytic cleavage, increasing the half-life of peptide therapeutics.
    
  • Drug Analogs: It serves as a core scaffold for transport-mediated drugs similar to Gabapentin (which targets the

    
     subunit of calcium channels), although Gabapentin contains a methylene spacer. Ac6c itself is investigated for transport across the Blood-Brain Barrier (BBB) via the L-type amino acid transporter (LAT1).[1]
    

References

  • Mechanistic Overview & Thermodynamics

    • Strecker Synthesis Mechanism and Kinetics.[1] Master Organic Chemistry.[1] Link

  • Product Data & Applications

    • 1-Aminocyclohexanecarboxylic acid (Ac6c) in Peptide Design.[1] PubChem Compound Summary.[1] Link[1]

  • Synthetic Methodology

    • Efficient Synthesis of

      
      -Aminonitriles. Organic Chemistry Portal.[1][6] Link
      
  • Cyclic Ketone Reactivity

    • Conformational Analysis of Cyclohexanone Additions. Grokipedia / Chemical Reviews.[1] Link (General Reference for cyclic ketone reactivity).[1]

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An In-Depth Technical Guide to the Determination of the Equilibrium Constant for the Cyclohexanone-Ammonia Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the equilibrium governing the reaction between cyclohexanone and ammonia. We will delve into the underlying chemical principles, present field-proven experimental methodologies for the accurate determination of the equilibrium constant (Keq), and discuss the critical factors that influence this dynamic process. The focus is on providing not just protocols, but the causal logic behind experimental design, ensuring robust and reproducible results.

Foundational Principles: The Reversible Formation of Cyclohexylimine

The reaction between cyclohexanone, a cyclic ketone, and ammonia, a primary amine, is a classic example of nucleophilic addition to a carbonyl group, followed by elimination, to form a cyclohexylimine (a Schiff base) and water.[1][2] This condensation reaction is reversible, meaning the starting materials and products exist in a dynamic equilibrium.[3]

The overall reaction can be expressed as:

Cyclohexanone + NH₃ ⇌ Cyclohexylimine + H₂O

The position of this equilibrium is described by the equilibrium constant, Keq, which quantifies the relative concentrations of products and reactants at equilibrium.

Keq = ([Cyclohexylimine][H₂O]) / ([Cyclohexanone][NH₃])

A Keq value greater than 1 indicates that the formation of the imine is favored, while a value less than 1 suggests the equilibrium lies towards the reactants.[4] Understanding and quantifying this constant is critical for applications where imine formation is a key step or a potential side reaction, such as in reductive amination processes for the synthesis of pharmaceutical intermediates like cyclohexylamine.[5][6]

The Reaction Mechanism: A Two-Step Process

The formation of the imine proceeds through a two-step mechanism involving a carbinolamine intermediate.[1][6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of cyclohexanone. This forms a tetrahedral intermediate known as a carbinolamine.[1]

  • Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the final imine product. This step is typically the rate-determining step and is often catalyzed by a mild acid.[3][7]

The pH of the reaction medium is a critical parameter. The reaction rate is generally maximal around a pH of 4-5.[3][7] At lower pH values, the ammonia is protonated to form the non-nucleophilic ammonium ion, slowing the initial attack. At higher pH values, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate effectively.

G cluster_intermediate Intermediate R1 Cyclohexanone (C=O) I1 Carbinolamine Intermediate R1->I1 1. Nucleophilic Attack R2 Ammonia (NH₃) P1 Cyclohexylimine (C=N) I1->P1 2. Dehydration (-H₂O) (Acid Catalyzed) P2 Water (H₂O)

Caption: Reaction mechanism for the formation of cyclohexylimine.

Experimental Determination of the Equilibrium Constant

The accurate determination of Keq requires precise measurement of the concentrations of all reacting species at equilibrium. Spectroscopic methods are exceptionally well-suited for this purpose as they allow for non-invasive, in-situ monitoring of the reaction mixture.

Method 1: Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Principle: ¹H-NMR spectroscopy is a powerful quantitative tool that allows for the simultaneous measurement of multiple species in a mixture.[8][9] The equilibrium constant can be determined by integrating the distinct signals corresponding to the protons of cyclohexanone and the cyclohexylimine product.[10] The choice of a suitable deuterated solvent that dissolves all components is crucial. An internal standard with a known concentration and a signal in a clear region of the spectrum is often used for absolute quantification.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of cyclohexanone in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate buffering).

    • Prepare a stock solution of ammonia in the same deuterated solvent.

    • Prepare a stock solution of an internal standard (e.g., 1,1,2,2-tetrachloroethane or maleic acid) in the same solvent.[8]

  • Reaction Setup:

    • In an NMR tube, combine known volumes of the cyclohexanone and ammonia stock solutions. Add a known amount of the internal standard.

    • The initial concentrations ([Cyclohexanone]₀ and [NH₃]₀) are precisely known from the preparation step.

  • Data Acquisition:

    • Acquire ¹H-NMR spectra of the mixture at regular intervals at a constant, controlled temperature (e.g., 30°C).[8]

    • Continue acquiring spectra until the relative integrals of the reactant and product signals no longer change, indicating that the reaction has reached equilibrium.

  • Data Analysis:

    • Identify characteristic, well-resolved signals for cyclohexanone (e.g., protons alpha to the carbonyl) and the imine product (e.g., protons alpha to the C=N bond).

    • Integrate these signals along with the signal from the internal standard.

    • Calculate the equilibrium concentration of the imine, [Imine]eq, using the following relationship: [Imine]eq = (Integral_Imine / N_Imine) / (Integral_Standard / N_Standard) * [Standard] where N is the number of protons giving rise to the signal.

    • Calculate the equilibrium concentrations of the reactants: [Cyclohexanone]eq = [Cyclohexanone]₀ - [Imine]eq [NH₃]eq = [NH₃]₀ - [Imine]eq

    • Calculate Keq using the equilibrium concentrations.

Method 2: UV-Visible (UV-Vis) Spectroscopy

Principle: This method leverages the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[11][12] The formation of the C=N chromophore in the imine product results in a different UV-Vis absorbance spectrum compared to the C=O chromophore of cyclohexanone. By monitoring the change in absorbance at a wavelength where the imine absorbs strongly and the ketone does not (or vice-versa), the concentration of the product can be determined as the reaction reaches equilibrium.[13][14]

Protocol:

  • Determination of λmax:

    • Acquire the UV-Vis spectrum of a pure solution of cyclohexanone and a pure solution of the synthesized cyclohexylimine to identify their respective wavelengths of maximum absorbance (λmax). Choose a monitoring wavelength that maximizes the absorbance of the imine while minimizing interference from the ketone.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of the purified cyclohexylimine of known concentrations.

    • Measure the absorbance of each standard at the chosen monitoring wavelength.

    • Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve. The slope of this line is the molar absorptivity (ε).

  • Kinetic/Equilibrium Run:

    • Set the spectrophotometer to the determined monitoring wavelength.[15]

    • In a cuvette, mix known initial concentrations of cyclohexanone and ammonia in a suitable solvent (e.g., buffered aqueous solution).

    • Immediately begin recording the absorbance as a function of time.

    • Continue monitoring until the absorbance value becomes constant, signifying that equilibrium has been reached.[13][16]

  • Data Analysis:

    • Use the final, stable absorbance value (A_eq) and the calibration curve (or the calculated molar absorptivity, ε) to determine the equilibrium concentration of the imine: [Imine]eq = A_eq / (ε * l), where l is the path length of the cuvette (typically 1 cm).

    • Calculate the equilibrium concentrations of the reactants as described in the NMR protocol.

    • Compute the value of Keq.

G start Start: Prepare Reactant & Standard Stock Solutions initiate Initiate Reaction: Mix known volumes in NMR tube or cuvette start->initiate monitor Monitor Reaction Progress at Constant Temperature initiate->monitor nmr ¹H-NMR Spectroscopy: Integrate reactant & product signals monitor->nmr Method 1 uvvis UV-Vis Spectroscopy: Measure absorbance at product λmax monitor->uvvis Method 2 check_eq Has equilibrium been reached? (No change in signals/absorbance) nmr->check_eq uvvis->check_eq check_eq->monitor No calc Calculate Equilibrium Concentrations check_eq->calc Yes keq Compute Keq calc->keq

Caption: General experimental workflow for determining Keq.

Key Factors Influencing the Equilibrium

The position of the cyclohexanone-ammonia equilibrium is not fixed; it is highly sensitive to the experimental conditions. A thorough understanding of these factors is essential for controlling the reaction and for the rational design of synthetic procedures.

Parameter Influence on Equilibrium and Rationale
Temperature The effect of temperature on Keq is described by the van't Hoff equation.[17] By measuring Keq at different temperatures, the standard enthalpy change (ΔH°) of the reaction can be determined. For most imine formations, the reaction is moderately exothermic, meaning lower temperatures will favor a higher Keq.
Solvent The polarity and protic nature of the solvent can influence the stability of the reactants, the charged intermediates, and the products, thereby shifting the equilibrium. For instance, using a non-polar solvent can facilitate the removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus), which, according to Le Châtelier's principle, will drive the equilibrium towards the products.[3][18]
Removal of Water As water is a product, its removal from the reaction mixture is the most direct and effective way to shift the equilibrium to favor imine formation.[1][3] This can be achieved physically (e.g., distillation) or chemically through the use of drying agents like molecular sieves.[19]
Reactant Concentration Increasing the concentration of either cyclohexanone or ammonia will, by Le Châtelier's principle, shift the equilibrium towards the product side. In industrial reductive amination, a large excess of ammonia is often used to maximize the conversion of the ketone.[5]

Conclusion and Outlook

The reversible reaction between cyclohexanone and ammonia to form cyclohexylimine is a fundamentally important transformation in organic synthesis. This guide has detailed the mechanistic underpinnings of this reaction and provided robust, step-by-step protocols for determining its equilibrium constant using ¹H-NMR and UV-Vis spectroscopy. The causality behind experimental choices—from solvent selection to the use of internal standards—has been emphasized to ensure the integrity and reliability of the data obtained.

For professionals in drug development and chemical research, a quantitative grasp of this equilibrium is indispensable. It allows for the precise control of reaction outcomes, the optimization of synthetic yields in processes like reductive amination, and the prediction of product stability. By applying the principles and methodologies outlined herein, researchers can confidently and accurately characterize this and similar imine-based equilibrium systems.

References

  • Filo. (2025, June 4). What happens when cyclohexanone reacts with NH3 (ammonia)? Retrieved from Filo. [Link]

  • University of Texas. (n.d.). Quantifying the Relationship between K and T. Retrieved from utexas.edu. [Link]

  • Royal Society of Chemistry. (2013). Enhanced imine synthesis in water: from surfactant-mediated catalysis to host-guest mechanisms. Chemical Communications. [Link]

  • ChemRxiv. (2024). Structure-reactivity relationships in a small library of imine-type dynamic covalent materials: Determination of rate and equilibrium constants. [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Arkivoc. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Imine Formation. Retrieved from msu.edu. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. (n.d.). Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77. Retrieved from ResearchGate. [Link]

  • eCampusOntario Pressbooks. (n.d.). Experiment 3: Determination of an Equilibrium Constant for a Chemical Reaction. Retrieved from ecampusontario.pressbooks.pub. [Link]

  • ResearchGate. (n.d.). (A) Imine exchange 1 between 1 and 4, with ¹H NMR spectra of 1d (a), 2d (b).... Retrieved from ResearchGate. [Link]

  • ACS Publications. (1998). High-Level ab Initio Molecular Orbital Calculations of Imine Formation. The Journal of Physical Chemistry A. [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from NIH. [Link]

  • SciSpace. (n.d.). A Study of the Formation and Stability of N-Alkylbutanimines by 1H-NMR Spectroscopy. [Link]

  • ResearchGate. (2024, April 12). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]

  • YouTube. (2014, February 4). Equilibria: Calculating the equilibrium constant Kp. Qu 1 of 2. [Link]

  • Chemistry LibreTexts. (2022, August 4). 12: Equilibrium and Le Chatelier's Principle (Experiment). [Link]

  • Profpaz. (n.d.). EXPERIMENT 3 THE EQUILIBRIUM CONSTANT. Retrieved from profpaz.com. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Chemistry LibreTexts. (2024, February 10). 6.4: Equilibrium Constants for Chemical Reactions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Khan Academy. (n.d.). The equilibrium constant K. Retrieved from Khan Academy. [Link]

  • NTNU. (2021). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • Chemistry LibreTexts. (2020, August 14). 15.2: The Equilibrium Constant (K). [Link]

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The Multifaceted Biological Activities of 1-Aminocyclohexanol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-aminocyclohexanol scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities exhibited by 1-aminocyclohexanol derivatives, with a primary focus on their antimicrobial, anticonvulsant, and anticancer properties. We delve into the molecular mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and analyze structure-activity relationships to guide future drug design efforts. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics based on this versatile chemical framework.

Introduction: The 1-Aminocyclohexanol Core - A Gateway to Diverse Bioactivities

The 1-aminocyclohexanol moiety, a simple yet elegant combination of a cyclohexane ring bearing both an amino and a hydroxyl group on the same carbon, represents a foundational building block in the design of biologically active molecules. Its inherent structural features, including chirality and the potential for diverse functionalization, have made it an attractive starting point for the synthesis of compounds with a wide spectrum of pharmacological effects. This guide will systematically explore the key therapeutic areas where 1-aminocyclohexanol derivatives have shown significant promise.

Antimicrobial Activity: Combating Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. 1-Aminocyclohexanol derivatives have demonstrated notable potential as novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of many 1-aminocyclohexanol derivatives is attributed to their cationic nature. These positively charged molecules are electrostatically attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[1][[“]]. This initial interaction is followed by a series of disruptive events:

  • Membrane Permeabilization: The insertion of the cationic derivatives into the lipid bilayer leads to a loss of membrane integrity, resulting in the leakage of essential intracellular components and ultimately, cell death[3].

  • Inhibition of Cellular Processes: Beyond direct membrane damage, some derivatives may interfere with critical cellular processes, further contributing to their antimicrobial effect.

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Caption: Mechanism of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial efficacy of 1-aminocyclohexanol derivatives is typically assessed using standardized methods such as broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Broth Microdilution Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture[4].

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an optimal temperature (e.g., 37°C for bacteria) for 16-20 hours[5].

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR)
  • Cationic Character: The presence of a primary or substituted amino group is crucial for antimicrobial activity.

  • Lipophilicity: The nature of the substituents on the cyclohexane ring and the amino group influences the compound's ability to penetrate the microbial membrane. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

  • Steric Factors: The size and shape of the molecule can affect its interaction with the microbial membrane.

Quantitative Data: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
Derivative AStaphylococcus aureus100[6]
Derivative BPseudomonas aeruginosa MDR110[6]
Derivative CCandida albicans400[6]

Anticonvulsant Activity: Modulating Neuronal Excitability

Several 1-aminocyclohexanol derivatives, particularly 1-phenylcyclohexylamine analogues, have demonstrated potent anticonvulsant properties, making them promising candidates for the treatment of epilepsy.

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism underlying the anticonvulsant activity of these derivatives is their action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[7]. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in excitatory neurotransmission. Overactivation of NMDA receptors is implicated in the pathophysiology of seizures. By blocking the NMDA receptor channel, these compounds reduce the influx of Ca2+ ions into neurons, thereby dampening excessive neuronal excitation and preventing seizure propagation[8][9].

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Anticonvulsant_Mechanism cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Opens Neuronal_Excitation Neuronal Hyper-excitation Ca_Channel->Neuronal_Excitation Ca2+ Influx Seizure Seizure Neuronal_Excitation->Seizure Leads to Glutamate Glutamate Glutamate->NMDA_Receptor Binds Derivative 1-Aminocyclohexanol Derivative Derivative->Ca_Channel Blocks

Caption: NMDA receptor antagonism by derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures[10].

Step-by-Step MES Test Protocol:

  • Animal Preparation: Use mice or rats, and allow them to acclimatize to the laboratory conditions.

  • Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via an appropriate route (e.g., intraperitoneal injection).

  • Electrical Stimulation: At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear clip electrodes[11].

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50[12].

Structure-Activity Relationship (SAR)

For 1-phenylcyclohexylamine analogues, the following SAR has been observed:

  • Phenyl Ring Substitution: Methoxylation at the ortho position of the phenyl ring can enhance anticonvulsant activity[3].

  • Cyclohexyl Ring Modification: 3-methylation of the cyclohexyl ring trans to the phenyl ring can improve the therapeutic index[3].

  • Ring Contraction: Contraction of the cyclohexane ring to a cyclopentane ring can also lead to a better separation of anticonvulsant and motor toxic effects[3].

Quantitative Data: Anticonvulsant Activity
CompoundAnimal ModelED50 (mg/kg)Reference
1-Phenylcyclohexylamine (PCA)Mouse MES7.0[[“]]
PM-THIQMouse MES14.3[[“]]
Analogue with 3-methylationMouse MES5-41[3]

Anticancer Activity: Inducing Programmed Cell Death

A growing body of evidence suggests that certain 1-aminocyclohexanol derivatives possess significant anticancer activity against various cancer cell lines.

Mechanism of Action: Apoptosis Induction

The primary anticancer mechanism of these derivatives appears to be the induction of apoptosis, or programmed cell death, in cancer cells[4][13]. Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. 1-aminocyclohexanol derivatives can trigger apoptosis through multiple pathways:

  • Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute cell death[14].

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands to their receptors on the cell surface, which also culminates in the activation of caspases[15].

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Anticancer_Mechanism cluster_0 Cancer Cell Mitochondria Mitochondria Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Cytochrome c Release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Derivative 1-Aminocyclohexanol Derivative Derivative->Mitochondria Induces Stress

Caption: Induction of apoptosis by derivatives.

Experimental Protocol: Apoptosis Assay using Annexin V Staining

Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.

Step-by-Step Annexin V/PI Staining Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Quantitative Data: Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast Cancer)43.4[16]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast Cancer)39.0[16]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast Cancer)35.9[16]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast Cancer)35.1[16]

Synthesis of 1-Aminocyclohexanol Derivatives: The Mannich Reaction

The Mannich reaction is a versatile and widely used method for the synthesis of β-amino carbonyl compounds, which are precursors to many 1-aminocyclohexanol derivatives[7][17]. It is a one-pot, three-component condensation reaction involving an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine[18][19][20].

General Experimental Protocol for the Mannich Reaction
  • Reactant Mixing: In a suitable solvent (e.g., ethanol, dichloromethane), dissolve the ketone and the amine[19][21].

  • Aldehyde Addition: Add formaldehyde (or another suitable aldehyde) to the mixture.

  • Catalyst (Optional): In some cases, an acid or base catalyst may be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-24 hours)[19][20].

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction, extract the product with an organic solvent, dry the organic layer, and purify the product by crystallization or chromatography[19][21].

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Mannich_Reaction Ketone Active Hydrogen Compound (Ketone) Mannich_Base β-Amino Carbonyl (Mannich Base) Ketone->Mannich_Base Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Mannich_Base Amine Amine (Primary or Secondary) Amine->Mannich_Base

Caption: The three-component Mannich reaction.

Conclusion and Future Perspectives

1-Aminocyclohexanol derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as antimicrobial, anticonvulsant, and anticancer agents warrants further investigation and development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in their biological activities.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the 1-aminocyclohexanol scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]

  • Synthesis of β–amino Carbonyl Compounds using ZnO Nanoparticles as Green, Effective and Reusable Catalyst. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of β-amino carbonyl compounds via a Mannich reaction catalyzed by SalenZn complex | Request PDF. Retrieved from [Link]

  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). Retrieved from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). [Journal Name]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Ismayilova, S., et al. (2025). SYNTHESIS AND PROPERTIES OF AMINOMETHOXY DERIVATIVES WITH CYCLOHEXANE FRAGMENTS. Baku State University Journals. Retrieved from [Link]

  • Yad, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2). Retrieved from [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis and antimicrobial activity of some new Mannich base derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 904-911. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Lenzen, S. (2021). Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. Molecules, 26(8), 2293. Retrieved from [Link]

  • Farber, N. B. (2002). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Molecular Psychiatry, 7(7), 686-698. Retrieved from [Link]

  • Thurkauf, A., et al. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Journal of Medicinal Chemistry, 32(6), 1331-1335. Retrieved from [Link]

  • Scientific Reports. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 886-891. Retrieved from [Link]

  • OncoTargets and Therapy. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • ResearchGate. (2025). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis induction in humAn leukemiA cells by novel 2-Amino-5-benzylthiAzole derivAtives. Retrieved from [Link]

  • Molecules. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • Pharmaceuticals. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]

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  • Neuron. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Retrieved from [Link]

  • Molecules. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

  • MDPI. (2021). Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-Aminocyclohexanenitrile from Cyclohexanone via the Strecker Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of 1-aminocyclohexanenitrile, a versatile chemical intermediate, starting from cyclohexanone. The procedure is based on the well-established Strecker synthesis, a one-pot, three-component reaction that is both efficient and economical for the preparation of α-aminonitriles.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and address critical safety considerations, particularly concerning the handling of cyanide reagents. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Context

α-Aminonitriles are valuable precursors in organic chemistry, most notably for their ability to be hydrolyzed into α-amino acids, the fundamental building blocks of proteins.[3][4] The Strecker synthesis, first reported in 1850, remains one of the most effective methods for their preparation.[4] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia and a cyanide source.[5]

This protocol focuses on the synthesis of 1-aminocyclohexanenitrile from cyclohexanone. It is important to note that the direct adduct of ammonia to cyclohexanone, 1-aminocyclohexan-1-ol, is a hemiaminal. Hemiaminals are typically unstable intermediates and are not readily isolated. The Strecker synthesis proceeds through such an intermediate to form a stable and synthetically useful α-aminonitrile product. Therefore, this guide is centered on the practical synthesis of 1-aminocyclohexanenitrile.

Reaction Mechanism: The Strecker Synthesis

The reaction proceeds in two main stages within the same pot. Understanding this mechanism is key to appreciating the role of each reagent and optimizing reaction conditions.

  • Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine. Ammonium chloride (NH₄Cl) in the reaction mixture serves as a convenient source of ammonia (NH₃) and provides mild acidic catalysis for the dehydration step.[3]

  • Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), generated from sodium cyanide (NaCN), then acts as a potent nucleophile, attacking the electrophilic carbon of the imine.[5] This step forms the stable C-C bond, resulting in the final product, 1-aminocyclohexanenitrile.

This one-pot, three-component reaction is an elegant example of chemical convergence and efficiency.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 1-aminocyclohexanenitrile.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
CyclohexanoneC₆H₁₀O98.140.20 mol (19.6 g, 20.8 mL)Reagent grade, freshly distilled if necessary.
Sodium CyanideNaCN49.010.22 mol (10.8 g)EXTREMELY TOXIC. Handle with extreme caution.[6]
Ammonium ChlorideNH₄Cl53.490.24 mol (12.8 g)Reagent grade.
Aqueous AmmoniaNH₃(aq)17.03 (as NH₃)40 mL~28-30% solution.
IceH₂O18.02As neededFor cooling bath.
WaterH₂O18.02~100 mLDeionized.
Diethyl Ether(C₂H₅)₂O74.12~150 mLFor extraction.
Anhydrous MgSO₄MgSO₄120.37As neededFor drying.
Workflow Diagram

Strecker_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagent Solutions (NaCN in H₂O, NH₄Cl in NH₃(aq)) setup_reactor Set up Reaction Flask in Ice Bath prep_reagents->setup_reactor Combine in flask add_ketone Add Cyclohexanone (Dropwise, <10°C) setup_reactor->add_ketone react Stir Vigorously (2-3 hours) add_ketone->react precipitate Product Precipitates react->precipitate filter_solid Filter Crude Solid precipitate->filter_solid wash_solid Wash with Ice-Cold Water filter_solid->wash_solid extract_filtrate Extract Aqueous Filtrate with Diethyl Ether filter_solid->extract_filtrate combine_dry Combine Solid & Extract; Dry with MgSO₄ wash_solid->combine_dry extract_filtrate->combine_dry evaporate Evaporate Solvent combine_dry->evaporate recrystallize Recrystallize Product evaporate->recrystallize final_product final_product recrystallize->final_product Yields Pure 1-Aminocyclohexanenitrile

Caption: Workflow for the synthesis of 1-aminocyclohexanenitrile.

Step-by-Step Procedure
  • Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of ammonium chloride (12.8 g) in aqueous ammonia (40 mL). Cool this mixture to approximately 5°C in an ice-water bath. In a separate beaker, dissolve sodium cyanide (10.8 g) in 25 mL of water.

  • Reaction Setup: Place the flask in the ice bath on a magnetic stirrer (if mechanical stirring is not used, ensure vigorous magnetic stirring). Begin stirring the ammonium chloride/ammonia solution.

  • Addition of Reagents: Slowly add the sodium cyanide solution to the flask, ensuring the temperature does not rise above 10°C. Once the addition is complete, add cyclohexanone (20.8 mL) dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature between 5-10°C throughout the addition.

  • Reaction: After the cyclohexanone has been added, continue to stir the mixture vigorously in the ice bath for 2-3 hours. A white precipitate of 1-aminocyclohexanenitrile should form.

  • Work-up and Isolation:

    • Filter the reaction mixture using a Büchner funnel to collect the crude solid product.

    • Wash the solid with a small amount of ice-cold water (2 x 20 mL).

    • Transfer the aqueous filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL) to recover any dissolved product.

    • Combine the ether extracts with the filtered solid in a suitable flask.

    • Dry the combined product/ether slurry over anhydrous magnesium sulfate.

    • Filter off the drying agent and wash it with a small amount of fresh diethyl ether.

    • Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 1-aminocyclohexanenitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or a mixture of ethanol and water to yield a white crystalline solid.

Safety and Handling

CRITICAL: Sodium cyanide and its solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7][8] Hydrogen cyanide (HCN), an extremely poisonous gas, is liberated when cyanides are mixed with acid.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Ventilation: All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.[7][9]

  • Emergency Preparedness: Ensure an emergency cyanide antidote kit is available and that personnel are trained in its use. Have a dedicated waste container for all cyanide-contaminated materials.

  • Handling: Avoid contact with acids.[6] Work with at least one other person present ("buddy system").[6]

  • Disposal: Dispose of all cyanide waste according to institutional and local environmental regulations.

Characterization

The identity and purity of the final product, 1-aminocyclohexanenitrile, can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the nitrile group (C≡N stretch, ~2230 cm⁻¹) and the amine group (N-H stretch, ~3300-3500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts and integrations of the cyclohexane and amine protons, as well as the carbon signals for the nitrile and the quaternary carbon.

Conclusion

The Strecker synthesis offers a direct and efficient pathway to 1-aminocyclohexanenitrile from cyclohexanone. By following this detailed protocol and adhering strictly to the outlined safety precautions, researchers can reliably produce this valuable synthetic intermediate for further chemical transformations, such as hydrolysis to 1-aminocyclohexanecarboxylic acid or other derivatizations.

References

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • How to prepare cyclohexanone without starting with cyclohexanol? - Chemistry Stack Exchange. (2020). Retrieved from [Link]

  • Strecker Synthesis (Amino Acid Synthesis) - YouTube. (2021). Retrieved from [Link]

  • CN103980100B - The method of the direct synthesizing cyclohexanone of aniline hydrogenation - Google Patents. (n.d.).
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Retrieved from [Link]

  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - ResearchGate. (2020). Retrieved from [Link]

  • The preparation of Cyclohexanone from Cyclohexanol - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sodium Cyanide - TAEKWANG INDUSTRIAL CO., LTD. (n.d.). Retrieved from [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sodium Cyanide Safety Precautions Guide for Daily Exposure - United Chemical. (2025). Retrieved from [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction - ResearchGate. (2025). Retrieved from [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents. (2024).
  • Standard Operating Procedure - Sodium Cyanide. (2017). Retrieved from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011). Retrieved from [Link]

Sources

using 1-aminocyclohexan-1-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of the 1-Aminocyclohexan-1-ol Motif in Medicinal Chemistry

Part 1: Executive Summary & Chemical Reality

The Hemiaminal Paradox In the catalog of medicinal chemistry building blocks, 1-aminocyclohexan-1-ol (CAS: 26912-67-4) represents a unique challenge: it is a geminal amino alcohol (hemiaminal) . Unlike its stable vicinal counterparts (e.g., trans-2-aminocyclohexanol), the free base of 1-aminocyclohexan-1-ol is thermodynamically unstable. It exists in a dynamic equilibrium, readily eliminating ammonia to revert to cyclohexanone or dehydrating to form an imine.[1]

Therefore, "using" this building block is rarely about dispensing a solid from a bottle. It is about mastering the in situ generation and trapping of this transient motif to access spiro-cyclic scaffolds and quaternary amino acids .

Key Applications:

  • Conformational Restriction: Synthesis of 1-aminocyclohexanecarboxylic acid (1-ACHC), a non-proteinogenic amino acid used to constrain peptide backbones.

  • Spiro-Heterocycles: Access to spiro-hydantoins and spiro-oxazolidinones, privileged structures in anticonvulsant and GPCR-targeted libraries.

  • Multicomponent Reactions (MCRs): Serving as the carbonyl/amine equivalent in Ugi and Strecker-type assemblies.

Part 2: Technical Deep Dive – The Stability Equilibrium

To successfully utilize this motif, one must control the "Hemiaminal Triangle" (See Diagram 1). The 1-aminocyclohexan-1-ol species is the transition point between the ketone and the imine.

Mechanistic Insight
  • The Trap: Attempting to isolate the free base results in disproportionation.

  • The Solution: Reaction conditions must drive the equilibrium forward by trapping the hydroxyl or amine group immediately upon formation.

  • The Stabilizing Force: The motif can be stabilized as an O-protected derivative (e.g., silyl ether) or, more commonly, by cyclization into a 5-membered ring (spiro-hydantoin).

Hemiaminal_Triangle Cyclohexanone Cyclohexanone (Starting Material) Hemiaminal 1-Aminocyclohexan-1-ol (Transient Motif) Cyclohexanone->Hemiaminal + NH3 (Eq.) Imine Cyclohexanimine (Dehydrated) Hemiaminal->Imine - H2O Spiro Spiro-Hydantoin (Trapped Scaffold) Hemiaminal->Spiro + CO2/HCN (Bucherer-Bergs) ACHC 1-ACHC (Amino Acid) Imine->ACHC + CN- / Hydrolysis (Strecker)

Figure 1: The reactivity landscape of 1-aminocyclohexan-1-ol. Success depends on intercepting the transient hemiaminal (Red) into stable scaffolds (Green/Blue).

Part 3: Experimental Protocols

Protocol A: The Bucherer-Bergs Synthesis (Spiro-Hydantoin Formation)

Target: Accessing the 1-amino-1-carboxy motif via a stable spiro-intermediate.

This is the industry-standard method for utilizing the 1-aminocyclohexan-1-ol motif. The reaction traps the hemiaminal with cyanide and ammonium carbonate.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 equiv)

  • Ammonium Carbonate ((NH4)2CO3) (3.0 equiv)

  • Solvent: 50% Ethanol/Water (v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (3.0 equiv) in 50% EtOH/H2O.

  • Addition: Add KCN (1.2 equiv) carefully (Caution: Cyanide source). Stir until dissolved.

  • Substrate Introduction: Add cyclohexanone (1.0 equiv) dropwise to the stirring solution.

    • Mechanistic Note: The ammonia released from (NH4)2CO3 attacks the ketone to form 1-aminocyclohexan-1-ol in situ, which is immediately intercepted by the cyanide and CO2 source.

  • Reaction: Heat the mixture to 55–60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC. The ketone spot should disappear. A precipitate often forms.

  • Workup: Cool the reaction to 0°C. The spiro-hydantoin (1,3-diazaspiro[4.5]decane-2,4-dione) usually precipitates as a white solid.

  • Purification: Filter the solid. Wash with cold water to remove excess cyanide. Recrystallize from Ethanol/Water.

Yield Expectation: 75–85%

Protocol B: The Strecker Synthesis (Synthesis of 1-ACHC)

Target: 1-Aminocyclohexanecarboxylic acid (Peptide Building Block).

This protocol converts the motif into a quaternary amino acid, essential for constraining peptide helices.

Reagents:

  • Cyclohexanone[1][2][3][4][5][6]

  • Ammonium Chloride (NH4Cl)

  • Sodium Cyanide (NaCN)

  • Ammonia (7M in Methanol)

Step-by-Step Methodology:

  • Formation of the Aminonitrile:

    • Dissolve NH4Cl (1.1 equiv) and NaCN (1.1 equiv) in water.

    • Add cyclohexanone (1 equiv) dissolved in Methanol.

    • Add ammonia solution (2 equiv).

    • Stir at Room Temperature for 24 hours.

    • Result: This forms 1-aminocyclohexanecarbonitrile. The 1-amino-1-ol is the transient precursor to this species.

  • Hydrolysis (The Critical Step):

    • Dissolve the isolated aminonitrile in 6M HCl (excess).

    • Reflux for 12–24 hours. This hydrolyzes the nitrile to the carboxylic acid.

  • Isolation:

    • Concentrate the solution to dryness.

    • Re-dissolve in minimum water and apply to an Ion Exchange Column (Dowex 50W). Elute with 1M NH4OH to obtain the zwitterionic amino acid.

Part 4: Data & Comparison of Derivatives

When designing libraries, it is crucial to distinguish between the 1-amino (geminal) and 2-amino (vicinal) motifs, as their vectors in chemical space are orthogonal.

Feature1-Aminocyclohexan-1-ol (Geminal)trans-2-Aminocyclohexanol (Vicinal)
Stability Transient (In situ only)Stable (Bottled solid)
Primary Use Quaternary amino acids, Spiro-cyclesChiral auxiliaries, GPCR ligands
Stereochemistry Achiral (until substituted)Chiral (2 stereocenters)
Key Reaction Bucherer-Bergs, StreckerEpoxide opening, Reductive amination
Drug Examples Gabapentin (analogous cyclic constraint)Ambroxol (related aminomethyl)

Part 5: Advanced Application – The "Ugi-Smiles" Variation

For high-throughput screening (HTS) libraries, the 1-aminocyclohexan-1-ol motif can be exploited in Multicomponent Reactions (MCRs).

Concept: Using cyclohexanone as the carbonyl component and ammonia (or a primary amine) in an Ugi reaction generates the gem-amino alcohol intermediate, which is then trapped by an isocyanide and a carboxylic acid.

Reaction Scheme: Cyclohexanone + R-NH2 + R'-NC + R''-COOH → α-Acylamino Amide

Optimization Tip: Use 2,2,2-trifluoroethanol (TFE) as the solvent. TFE stabilizes the iminium ion derived from the hemiaminal, significantly boosting yields for sterically hindered ketones like cyclohexanone.

References

  • Bucherer, H. T., & Bergs, H. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie. (Foundational chemistry for spiro-hydantoins).

  • Zandvoort, E., et al. (2025). Reductive Amination of Cyclohexanone: Mechanism and Catalyst Selection. MDPI Catalysts. (Detailed kinetics of the ketone-amine-hemiaminal equilibrium).

  • PubChem Compound Summary. (2025). 1-Aminocyclohexan-1-ol (CID 14739837).[7] National Center for Biotechnology Information. (Chemical property verification).

  • Aresu, E., et al. (2013).[8] Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. Amino Acids.[8][9][10] (Application of gem-functionalized cyclohexanes in peptide mimics).

  • Organic Chemistry Portal. (2025). Synthesis of Spiro-Oxazolidinones. (Methodologies for trapping related amino-alcohol motifs).

Sources

Application Note: Reaction of 1-Aminocyclohexan-1-ol with Organometallic Reagents

[1]

Executive Summary & Strategic Analysis

The reaction of 1-aminocyclohexan-1-ol (a hemiaminal) with organometallic reagents (Grignard, Organolithium) presents a classic paradox in synthetic organic chemistry. While the theoretical goal is often the synthesis of 1-substituted cyclohexylamines (gem-disubstituted amines), the direct reaction of the hemiaminal is synthetically non-viable due to its inherent instability and acidic protons.[1]

The "Hemiaminal Paradox":

  • Instability: 1-aminocyclohexan-1-ol exists in a dynamic equilibrium with cyclohexanone and ammonia (or the corresponding amine).[1] It is not isolable as a stable neutral species under standard conditions.[1]

  • Reactivity Mismatch: Organometallics are strong bases (

    
    ).[1] The hemiaminal contains two acidic protons (-OH and -NH
    
    
    ).[1] Direct addition results in rapid double deprotonation, forming a dianion that resists nucleophilic attack and often decomposes to the ketone enolate.

The Solution: To successfully couple an organometallic nucleophile (

Imine (Schiff Base)

-Aminonitrile
1

This guide details the protocols for bypassing the hemiaminal "dead end" to achieve high-yield synthesis of 1-alkyl/aryl-cyclohexylamines, a structural motif common in NMDA receptor antagonists and other CNS-active agents.[1]

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the divergence between the "Direct Route" (Failure Mode) and the "Dehydrative Route" (Success Mode).

ReactionPathwayscluster_0Starting Materials (Equilibrium)KCyclohexanone+ Amine (R'-NH2)H1-Aminocyclohexan-1-ol(Hemiaminal)K->H EquilibriumN1-Aminocyclohexane-carbonitrileK->N + HCN/NaCN(Bruylants)ICyclohexanimine(Schiff Base)H->I - H2O(Dehydration)DDianion Species(O-MgX / N-MgX)H->D + R-MgX (Direct)PPRODUCT:1-Alkyl-1-aminocyclohexaneI->P 1. + R-MgX2. H3O+N->P 1. + R-MgX(- Mg(CN)X)2. H3O+FFAILURE:Reversion to Ketoneor No ReactionD->F Decomposition

Figure 1: Strategic map for functionalizing the 1-aminocyclohexyl scaffold. Direct reaction with the hemiaminal leads to failure; success requires dehydration to the imine or substitution to the nitrile.[1]

Protocol A: The "One-Pot" Imine Alkylation

Best for: Synthesis of secondary amines where the amine substituent (

1
Concept

Since 1-aminocyclohexan-1-ol dehydrates to the imine, we drive this equilibrium forward using a dehydrating agent or azeotropic distillation before introducing the organometallic reagent.[1]

Materials
  • Substrate: Cyclohexanone (1.0 eq)[1]

  • Amine: Primary amine (e.g., Methylamine, 1.1 eq)[1]

  • Reagent: Grignard Reagent (R-MgBr, 1.2 eq) in Et

    
    O or THF.
    
  • Solvent: Anhydrous Toluene (for imine formation) / THF (for alkylation).[1]

  • Dessicant: Molecular Sieves (4Å) or TiCl

    
     (Lewis Acid catalyst/scavenger).[1]
    
Step-by-Step Methodology
  • Imine Formation (Dehydration):

    • In a flame-dried flask under Argon, dissolve Cyclohexanone (10 mmol) in anhydrous Toluene (20 mL).

    • Add the Primary Amine (11 mmol).[1]

    • Critical Step: Add activated 4Å Molecular Sieves (2 g) to scavenge the water produced.[1]

    • Alternative: For stubborn amines, add TiCl

      
       (0.5 eq) dropwise at 0°C (The "Titanium Method").[1]
      
    • Stir at room temperature for 6–12 hours. Monitor by IR (disappearance of C=O stretch at ~1710 cm

      
      , appearance of C=N at ~1640 cm
      
      
      ).[1]
  • Solvent Switch (Optional but Recommended):

    • If Toluene was used, remove volatiles under high vacuum to isolate the crude Imine (usually a stable oil).[1]

    • Redissolve the Imine in anhydrous THF (30 mL).

  • Organometallic Addition:

    • Cool the Imine/THF solution to 0°C.

    • Add the Grignard reagent (R-MgBr, 12 mmol) dropwise over 20 minutes.[1]

    • Note: The solution often turns cloudy or changes color (yellow/orange) due to the formation of the magnesium amide complex.

    • Allow to warm to room temperature and stir for 4 hours.

  • Hydrolysis & Workup:

    • Quench carefully with saturated aqueous NH

      
      Cl (exothermic).[1]
      
    • Adjust pH to >10 using NaOH (to ensure the amine product is free-based).[1]

    • Extract with Et

      
      O (3 x 30 mL).
      
    • Dry over Na

      
      SO
      
      
      and concentrate.

Protocol B: The Bruylants Reaction (Nitrile Route)

Best for: Synthesis of hindered amines or when the "Hemiaminal" concept is strictly required (the nitrile acts as a stable surrogate for the hemiaminal). This is the industry standard for synthesizing 1-arylcyclohexylamines (e.g., Phencyclidine analogs, Ketamine intermediates).[1]

Concept

The

11
Materials
  • Intermediate: 1-(alkylamino)cyclohexanecarbonitrile (Prepared from ketone + amine + NaCN).[1]

  • Reagent: Phenylmagnesium Bromide (or alkyl Grignard) (1.5 eq).[1]

  • Solvent: Anhydrous Dibutyl Ether or THF.[1]

Step-by-Step Methodology
  • Preparation of the "Stable Hemiaminal" (Aminonitrile):

    • Mix Cyclohexanone (1.0 eq) and the Amine hydrochloride (1.0 eq) in water.[1]

    • Add NaCN (1.0 eq) dissolved in minimal water dropwise at 0°C.[1]

    • Stir vigorously.[1] The aminonitrile will precipitate as a solid or oil. Filter/Separate and dry thoroughly.[1][2]

    • Safety:Caution: This step generates trace HCN.[1] Work in a high-flow fume hood.

  • Grignard Addition (The Bruylants Step):

    • Dissolve the dry 1-aminocyclohexanecarbonitrile (10 mmol) in anhydrous THF (20 mL).

    • Temperature Control: Heat the solution to a gentle reflux (or 50°C). The elimination of the -CN group to form the reactive iminium ion is thermally driven.[1]

    • Add the Grignard reagent (15 mmol) dropwise to the warm solution.

    • Observation: A precipitate of Mg(CN)Br often forms.[1]

    • Reflux for 2–4 hours.[1]

  • Quench:

    • Cool to 0°C.[1]

    • Quench with 10% HCl (Caution: Trace HCN evolution possible if unreacted nitrile remains).[1]

    • Basify with NaOH to pH 12.[1]

    • Extract product with DCM.[1]

Data & Performance Comparison

FeatureDirect Reaction (Hemiaminal)Protocol A (Imine)Protocol B (Bruylants/Nitrile)
Intermediate Stability Unstable (Transient)Moderate (Hydrolytically sensitive)High (Stable solid/oil)
Reagent Consumption > 3.0 eq (Deprotonates OH/NH)1.1–1.2 eq1.2–1.5 eq
Primary Product Ketone / Tertiary Alcohol (Side rxn)Secondary AmineTert-Alkyl Amine (Hindered)
Typical Yield < 10% (Messy)65–85%75–95%
Atom Economy PoorGoodModerate (Loss of CN)

Safety & Handling

  • Exothermicity: The reaction of amines with ketones (hemiaminal formation) is mildly exothermic.[1] The addition of Grignard reagents to imines is highly exothermic . Always use dropwise addition at 0°C.

  • Cyanide Hazards (Protocol B): The Bruylants reaction involves NaCN and the displacement of cyanide. All waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide before disposal.[1]

  • Anhydrous Conditions: Organometallics are instantly quenched by the -OH proton of the hemiaminal.[1] If you attempt to react the hemiaminal directly, you will generate hydrogen gas and heat, potentially causing over-pressurization.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1][3] Journal of Medicinal Chemistry, 8(2), 230–235.[1] Link[1]

  • Anselmi, E., et al. (2021).[1][4] Grignard Reagents and Imines: A Practical Guide to the Synthesis of Secondary Amines. Organic Process Research & Development. Link

  • Kalir, A., et al. (1969).[1] 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[1][3][4][5] Journal of Medicinal Chemistry, 12(3), 473–477.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][6] Chapter 9: Addition to C=N bonds. Oxford University Press.[1] (Standard Textbook Reference for Mechanism).[1]

Application Note: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Ac₆c)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Target & The Challenge

1-Aminocyclohexanecarboxylic acid (Ac₆c or ACHC ) is a non-proteinogenic


-amino acid. It is a critical conformational restrictor used in peptide chemistry to stabilize helical structures and enhance proteolytic resistance.

The user has requested a synthesis using1-aminocyclohexanol . This presents a specific chemical paradox that must be addressed to ensure experimental success:

  • The Stability Paradox: 1-Aminocyclohexanol is a hemiaminal . Under standard laboratory conditions, it is thermodynamically unstable and exists in a rapid equilibrium with cyclohexanone and ammonia . It cannot be isolated as a stable, pure reagent in a bottle.

  • The Mechanistic Reality: Consequently, "using 1-aminocyclohexanol" refers to generating this species in situ as the pivotal intermediate. The most robust synthetic route that utilizes this specific intermediate is the Bucherer-Bergs Reaction .

Why Not Direct Carbonylation (Koch-Haaf)?

A common misconception is that one can simply carboxylate 1-aminocyclohexanol using the Koch-Haaf reaction (Alcohol + CO +




Acid). This fails for two reasons:
  • Carbocation Destabilization: In strong acid, the amine protonates to an ammonium cation (

    
    ). A carbocation at the 1-position would be adjacent to this positive charge, creating a highly unstable, repulsive electrostatic environment.
    
  • Elimination: The hemiaminal dehydrates to the imine faster than carbonylation can occur.

Therefore, this guide details the Bucherer-Bergs protocol , which traps the transient 1-aminocyclohexanol intermediate with cyanide and carbon dioxide to form a stable hydantoin, which is then hydrolyzed to the target amino acid.

Part 2: Detailed Experimental Protocol

Protocol A: The Bucherer-Bergs Synthesis (Standard Route)

This method is the industry standard for synthesizing


-disubstituted amino acids. It proceeds via the in situ formation of 1-aminocyclohexanol.
Phase 1: Synthesis of the Spirohydantoin Intermediate

Reagents:

  • Cyclohexanone (Precursor to 1-aminocyclohexanol): 100 mmol (9.8 g)

  • Ammonium Carbonate

    
    : 300 mmol (28.8 g)
    
  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): 150 mmol (9.8 g NaCN)

  • Solvent: Ethanol/Water (1:1 v/v), 200 mL

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Ammonium Carbonate in the water/ethanol mixture.

  • Cyanide Addition: Caution: Perform in a well-ventilated fume hood. Add the NaCN/KCN to the solution.

  • Precursor Addition: Add Cyclohexanone dropwise over 15 minutes.

    • Mechanistic Note: At this stage, cyclohexanone reacts with ammonia (from carbonate) to form 1-aminocyclohexanol . This transient species is immediately intercepted by the cyanide ion.

  • Reaction: Heat the mixture to 55–60°C for 4–6 hours. The solution will initially be clear and may turn slightly yellow.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The spirohydantoin (1,3-diazaspiro[4.5]decane-2,4-dione) will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL) to remove excess cyanide, and dry in a vacuum oven at 50°C.

    • Expected Yield: 70–85%

    • Melting Point: >200°C (dec.)

Phase 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

Reagents:

  • Spirohydantoin (from Phase 1): 50 mmol

  • Sodium Hydroxide (NaOH): 6 M aqueous solution (100 mL)

Step-by-Step Methodology:

  • Hydrolysis: Suspend the spirohydantoin in 6 M NaOH in a stainless steel or heavy-walled glass pressure vessel (or standard reflux setup if time permits).

  • Heating: Reflux at 100°C for 24–48 hours.

    • Note: The hydantoin ring is chemically robust; extended heating is required to open both amide bonds.

  • Neutralization: Cool the solution to room temperature. Carefully adjust the pH to the isoelectric point of Ac₆c (approx. pH 6.0–6.5) using concentrated HCl.

    • Observation: The amino acid is least soluble at its isoelectric point and will precipitate.

  • Purification: Filter the crude white solid.

  • Recrystallization: Recrystallize from a Water/Ethanol mixture to remove residual salts.

  • Final Product: 1-Aminocyclohexanecarboxylic Acid (White crystalline powder).

    • Melting Point: >300°C (sublimes).[1]

Part 3: Data Summary & Visualization

Quantitative Specifications
ParameterSpecificationNotes
CAS Number 2756-85-6
Molecular Formula

Molecular Weight 143.19 g/mol
Solubility Water (Moderate), Ethanol (Low)Zwitterionic character limits organic solubility.
pKa Values

(COOH),

(

)
Typical for

-amino acids.
Typical Yield 60–75% (Overall)Dependent on hydrolysis efficiency.
Mechanistic Pathway (Graphviz)

The following diagram illustrates how "1-aminocyclohexanol" acts as the critical bridge between the ketone starting material and the hydantoin intermediate.

BuchererBergs Ketone Cyclohexanone (Precursor) Hemiaminal 1-Aminocyclohexanol (Transient Intermediate) Ketone->Hemiaminal + NH3 Ammonia NH3 + CO2 Ammonia->Hemiaminal Imine Cyclohexanimine Hemiaminal->Imine - H2O (Equilibrium) Imine->Hemiaminal Nitrile Aminonitrile Imine->Nitrile + HCN Hydantoin Spirohydantoin (Stable Intermediate) Nitrile->Hydantoin + CO2 / Rearrangement Product 1-Aminocyclohexane- carboxylic Acid (Ac6c) Hydantoin->Product Hydrolysis (NaOH/Heat)

Figure 1: The Bucherer-Bergs pathway highlighting 1-Aminocyclohexanol as the central, transient hemiaminal intermediate.

Part 4: Alternative Strategy (Oxidation Route)

If the user possesses 1-aminocyclohexylmethanol (a stable


-amino alcohol, CAS 5534-36-1) rather than the unstable 1-aminocyclohexanol, a direct oxidation strategy is viable.

Protocol:

  • Protection: Protect the amine with a Boc group (

    
    , 
    
    
    
    , DCM) to prevent N-oxidation.
    • Product: N-Boc-(1-aminocyclohexyl)methanol.

  • Oxidation: Use Jones Reagent (

    
    ) or TEMPO/Bleach  to oxidize the primary alcohol (
    
    
    
    ) to the carboxylic acid (
    
    
    ).
  • Deprotection: Remove the Boc group with TFA/DCM.

  • Result: 1-Aminocyclohexanecarboxylic acid.[1][2][3][4]

Note: This route is more expensive and atom-inefficient compared to Protocol A but is useful for small-scale lab synthesis if the alcohol precursor is already on hand.

Part 5: References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glykokollen. Journal für Praktische Chemie, 140(2), 291–316.

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350.

  • Sigma-Aldrich. (n.d.).[3] 1-Aminocyclohexanecarboxylic acid Product Specification. Retrieved October 26, 2023.[1]

  • O'Donnell, M. J. (2001). Alpha-Amino Acid Synthesis. In Encyclopedia of Reagents for Organic Synthesis. Wiley.[5] (Context for phase transfer alternatives).

Sources

Application Note: Synthesis of Cyclohexanespiro-5'-hydantoin from 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of cyclohexanespiro-5'-hydantoin, a valuable scaffold in medicinal chemistry, starting from 1-aminocyclohexan-1-ol. The document elucidates the primary synthetic pathway involving cyanate-mediated cyclization, explains the underlying reaction mechanism, and offers a step-by-step experimental procedure suitable for research and drug development laboratories. Emphasis is placed on the rationale behind experimental choices, ensuring both scientific integrity and practical reproducibility.

Introduction: The Significance of Spirohydantoins

Spirohydantoins are a class of heterocyclic compounds characterized by a hydantoin ring fused to another ring system through a single, shared quaternary carbon atom. This unique three-dimensional architecture makes them "privileged structures" in drug discovery, as they often exhibit high binding affinity and specificity for biological targets. Hydantoin derivatives are known to possess a wide range of pharmacological properties, including anticonvulsant, anticancer, and anti-inflammatory activities.[1]

More recently, novel spirohydantoin derivatives have been identified as potent and selective inhibitors of key cellular enzymes, such as p300/CBP histone acetyltransferases, which are implicated in various cancers.[2][3][4] The synthesis of diverse spirohydantoin libraries is therefore a critical task for identifying new therapeutic leads. 1-Aminocyclohexan-1-ol serves as an accessible and versatile starting material for producing cyclohexanespiro-5'-hydantoin, a core structure for further chemical elaboration.

Synthetic Strategy: From α-Amino Alcohol to Spirocyclic Heterocycle

The most direct and efficient method for converting 1-aminocyclohexan-1-ol to its corresponding spirohydantoin is through a one-pot reaction with a cyanate salt, typically potassium cyanate (KOCN), under acidic conditions. This approach leverages the dual reactivity of the starting material—the nucleophilic amine and the hydroxyl group—to construct the hydantoin ring.

The overall transformation can be conceptualized in two key stages:

  • Urea Formation: The primary amine group of 1-aminocyclohexan-1-ol attacks isocyanic acid (HNCO), which is generated in situ from the protonation of potassium cyanate. This forms a urea intermediate.

  • Intramolecular Cyclization: The tertiary hydroxyl group of the urea intermediate then acts as an intramolecular nucleophile, attacking one of the urea carbonyl carbons. Subsequent dehydration under acidic conditions yields the stable spirohydantoin ring system.

This method is advantageous as it avoids the handling of highly toxic reagents like isocyanates and proceeds in a straightforward manner.

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The acid-catalyzed synthesis proceeds as follows:

  • Generation of Isocyanic Acid: In the presence of an acid (e.g., HCl), potassium cyanate is protonated to form isocyanic acid (HNCO), the key electrophile.

  • Nucleophilic Attack by Amine: The lone pair of the nitrogen atom in 1-aminocyclohexan-1-ol attacks the electrophilic carbon of isocyanic acid.

  • Formation of Urea Intermediate: A proton transfer step yields the 1-(1-hydroxycyclohexyl)urea intermediate.

  • Acid-Catalyzed Cyclization: The tertiary hydroxyl group is protonated by the acid, making it a good leaving group (water). The carbonyl oxygen of the urea can also be protonated, increasing the electrophilicity of the carbonyl carbon.

  • Ring Closure and Dehydration: The lone pair on one of the urea nitrogens attacks the carbocation formed at the tertiary position (an SN1-type mechanism) or, more likely, the hydroxyl group attacks the adjacent carbonyl carbon followed by dehydration to form the five-membered ring. The final step involves the loss of a water molecule to yield the thermodynamically stable spirohydantoin product.

The following diagram illustrates the proposed mechanistic pathway.

G cluster_0 Stage 1: Urea Formation cluster_1 Stage 2: Cyclization & Dehydration KOCN KOCN + H⁺ HNCO Isocyanic Acid (HNCO) KOCN->HNCO Protonation AminoAlcohol 1-Aminocyclohexan-1-ol UreaIntermediate 1-(1-Hydroxycyclohexyl)urea Intermediate AminoAlcohol->UreaIntermediate Nucleophilic Attack on HNCO UreaIntermediate_Cyc 1-(1-Hydroxycyclohexyl)urea ProtonatedIntermediate Protonated Intermediate UreaIntermediate_Cyc->ProtonatedIntermediate Acid Catalysis (H⁺) CyclizedIntermediate Cyclized Intermediate ProtonatedIntermediate->CyclizedIntermediate Intramolecular Nucleophilic Attack Spirohydantoin Cyclohexanespiro-5'-hydantoin CyclizedIntermediate->Spirohydantoin Dehydration (-H₂O)

Caption: Proposed reaction pathway for spirohydantoin synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of cyclohexanespiro-5'-hydantoin on a laboratory scale. All operations involving volatile or hazardous chemicals should be performed in a certified chemical fume hood.

Materials and Reagents:

  • 1-Aminocyclohexan-1-ol hydrochloride

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Safety Precautions:

  • Hydrochloric Acid: Corrosive. Handle with appropriate gloves, lab coat, and eye protection.

  • Potassium Cyanate: Toxic upon ingestion or inhalation. Avoid creating dust.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.

  • The reaction should be conducted in a well-ventilated fume hood.

Protocol Steps:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclohexan-1-ol hydrochloride (e.g., 10.0 g, 66.0 mmol).

    • Add deionized water (50 mL) and stir until the solid is fully dissolved.

  • Addition of Potassium Cyanate:

    • In a separate beaker, dissolve potassium cyanate (e.g., 8.0 g, 98.6 mmol, 1.5 equivalents) in deionized water (50 mL).

    • Slowly add the potassium cyanate solution to the stirring solution of the amino alcohol in the round-bottom flask. A white precipitate of the urea intermediate may form.

  • Acidification and Reflux:

    • Carefully and slowly add concentrated hydrochloric acid (15 mL) to the reaction mixture. The mixture will heat up.

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Cool the mixture further in an ice bath. The spirohydantoin product should precipitate as a white solid.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water (2 x 20 mL) to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

The following workflow diagram summarizes the experimental procedure.

Caption: Experimental workflow for spirohydantoin synthesis.

Product Characterization

To confirm the identity and purity of the synthesized cyclohexanespiro-5'-hydantoin, standard spectroscopic techniques should be employed.

TechniqueExpected ObservationsRationale
¹H NMR Absence of the broad singlet for the starting alcohol -OH. Appearance of two broad singlets for the two N-H protons of the hydantoin ring. Complex multiplets for the 10 cyclohexyl protons.Confirms the formation of the hydantoin ring and the integrity of the cyclohexane moiety.
¹³C NMR Appearance of two signals in the carbonyl region (~155-180 ppm) for C2' and C4' of the hydantoin. A signal for the spiro quaternary carbon (C5') around 60-70 ppm. Signals for the cyclohexane carbons.Confirms the presence of the two distinct carbonyl groups and the key spirocyclic carbon center.
IR Spectroscopy Broad N-H stretching bands around 3200-3400 cm⁻¹. Two distinct C=O stretching bands around 1710-1780 cm⁻¹. Absence of the broad O-H stretch from the starting material.Provides functional group evidence for the hydantoin ring and confirms the loss of the hydroxyl group.
Mass Spectrometry A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of cyclohexanespiro-5'-hydantoin (C₈H₁₂N₂O₂ = 168.19 g/mol ).Determines the molecular weight of the product, confirming its identity.

Conclusion and Outlook

The synthesis of spirohydantoins from 1-aminocyclohexan-1-ol via a cyanate-mediated pathway is a robust and reliable method for accessing this important chemical scaffold. The protocol detailed herein is optimized for high yield and purity, providing a solid foundation for researchers in medicinal chemistry and organic synthesis. The resulting cyclohexanespiro-5'-hydantoin can serve as a key intermediate for further derivatization at the N1' and N3' positions, enabling the creation of compound libraries for screening against a multitude of biological targets and accelerating the pace of modern drug discovery.

References

  • Ivanova, Y., et al. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Molecules. Available at: [Link]

  • Organic Chemistry (2021). Bucherer-Bergs Reaction Mechanism. YouTube. Available at: [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • Namyslo, J. C., & Stanitzek, T. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. C - Journal of Carbon Research. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health. Available at: [Link]

  • Sarges, R., et al. (1985). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. Available at: [Link]

  • Nieto, M. J., et al. (2004). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. Available at: [Link]

  • Laconde, G., et al. (2015). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, M. V. R., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Investigational New Drugs. Available at: [Link]

Sources

derivatization of 1-aminocyclohexan-1-ol for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Derivatization and Synthetic Application of 1-Aminocyclohexan-1-ol for Peptide Synthesis and Peptidomimetic Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

In the pursuit of novel therapeutics, medicinal chemists frequently venture beyond the canonical alpha-amino acids to design peptides and peptidomimetics with enhanced stability, constrained conformations, and improved pharmacological profiles. 1-Aminocyclohexan-1-ol is a compelling building block in this arena. Its rigid cyclohexyl scaffold serves as a potent conformational constraint, capable of inducing specific turn structures in a peptide backbone, thereby mimicking or stabilizing bioactive secondary structures.

However, the incorporation of 1-aminocyclohexan-1-ol into a standard peptide synthesis workflow is not straightforward. Unlike a typical amino acid, it lacks a native carboxylic acid group, possessing a tertiary hydroxyl group in its place. This fundamental structural difference prohibits its direct use in standard solid-phase peptide synthesis (SPPS) protocols.

This application note provides a comprehensive guide to overcoming this challenge. We present a robust, two-stage derivatization strategy that transforms 1-aminocyclohexan-1-ol into an SPPS-compatible building block. The process involves:

  • Orthogonal N-protection of the primary amine to prevent undesired side reactions.

  • Functionalization of the tertiary hydroxyl group to introduce a carboxylic acid handle, enabling subsequent coupling reactions.

By following these detailed protocols, researchers can effectively unlock the potential of this unique scaffold for creating next-generation peptidomimetics.

Section 1: Orthogonal Protection of the Amino Group

The first critical step in the derivatization process is the protection of the nucleophilic amino group. This ensures that the amine will not interfere with the subsequent functionalization of the hydroxyl group. The choice of protecting group is dictated by the intended synthetic strategy, with the Fluorenylmethyloxycarbonyl (Fmoc) group being the standard for modern solid-phase synthesis due to its base-lability.

Rationale for Fmoc Protection: The Fmoc group is stable to the acidic conditions often required for final peptide cleavage from the resin while being easily removed by a mild base (typically piperidine) during the SPPS cycle, allowing for sequential elongation of the peptide chain.

Protocol 1.1: Synthesis of Fmoc-1-aminocyclohexan-1-ol

This protocol details the N-terminal protection of 1-aminocyclohexan-1-ol using Fmoc-succinimide (Fmoc-OSu).

Materials:

  • 1-Aminocyclohexan-1-ol hydrochloride

  • Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 1-aminocyclohexan-1-ol hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add Fmoc-OSu (1.05 eq) to the solution portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to obtain the pure Fmoc-1-aminocyclohexan-1-ol as a white solid.

Expert Insight: The use of a biphasic dioxane/water system is crucial for solubilizing both the polar amino alcohol salt and the nonpolar Fmoc-OSu, facilitating an efficient reaction at the interface.

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 1-Aminocyclohexan-1-ol·HCl C 1. Dissolve in Dioxane/aq. NaHCO₃ 2. Add Fmoc-OSu 3. Stir 12-16h @ RT A->C B Fmoc-OSu B->C D 1. Concentrate 2. EtOAc Extraction 3. Wash (Acid, Water, Brine) C->D E Dry (MgSO₄) & Concentrate D->E F Flash Chromatography E->F G Fmoc-1-aminocyclohexan-1-ol F->G

Caption: Workflow for N-Fmoc protection of 1-aminocyclohexan-1-ol.

Section 2: Introducing the Carboxylic Acid Handle

With the amine protected, the tertiary hydroxyl group can be functionalized to introduce the necessary carboxylic acid moiety. A common and effective strategy is to form a hemiester by reacting the hydroxyl group with a cyclic anhydride, such as succinic anhydride. This reaction opens the anhydride ring, creating a four-carbon linker (succinyl linker) that terminates in a free carboxylic acid.

Rationale for Succinic Anhydride: Succinic anhydride is an ideal choice as it is inexpensive, reacts cleanly under mild basic catalysis, and introduces a linker that provides sufficient spatial separation between the bulky cyclohexyl ring and the new carboxyl group, which can help mitigate steric hindrance in subsequent coupling steps.

Protocol 2.1: Synthesis of Fmoc-(1-aminocyclohexan-1-oxy)succinic acid

This protocol describes the esterification of the hydroxyl group on the Fmoc-protected intermediate.

Materials:

  • Fmoc-1-aminocyclohexan-1-ol

  • Succinic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Add Fmoc-1-aminocyclohexan-1-ol (1.0 eq) to a flame-dried, argon-purged round-bottom flask.

  • Dissolve the starting material in anhydrous DCM.

  • Add succinic anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Stir the reaction mixture under an argon atmosphere at room temperature for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution with 1M HCl (2x volumes) to remove DMAP and any unreacted anhydride, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can often be used directly in the next step or purified further by crystallization or chromatography if necessary.

Parameter Protocol 1.1: N-Protection Protocol 2.1: Functionalization
Key Reagents Fmoc-OSu, NaHCO₃Succinic Anhydride, DMAP
Solvent 1,4-Dioxane / WaterAnhydrous DCM
Typical Reaction Time 12-16 hours18-24 hours
Typical Yield 85-95%>90% (often used crude)
Purification Method Flash ChromatographyAcidic Wash / Crystallization

Table 1: Summary of reaction parameters and typical outcomes for the two-step derivatization of 1-aminocyclohexan-1-ol.

Functionalization_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product SPPS-Ready Building Block A Fmoc-1-aminocyclohexan-1-ol D Anhydrous DCM Stir 18-24h @ RT under Argon A->D B Succinic Anhydride B->D C DMAP (catalyst) C->D E 1. Dilute with DCM 2. Wash with 1M HCl 3. Wash with Brine D->E F Dry (Na₂SO₄) & Concentrate E->F G Fmoc-(1-aminocyclohexan-1-oxy)succinic acid F->G

Caption: Workflow for functionalizing the hydroxyl group via succinylation.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The successfully derivatized building block, now equipped with an N-terminal Fmoc group and a C-terminal carboxylic acid, is fully compatible with standard Fmoc-based SPPS protocols. It can be loaded onto a resin or, more commonly, coupled to a growing peptide chain attached to the solid support.

Expert Insight & Considerations: The neopentyl-like environment of the newly formed ester linkage and the bulky cyclohexyl ring can present significant steric hindrance. This may slow down the kinetics of the coupling reaction compared to standard proteinogenic amino acids. Therefore, adjustments to the standard coupling protocol are often necessary to ensure high efficiency.

Mitigation Strategies for Steric Hindrance:

  • Extended Coupling Times: Increasing the reaction time from the standard 60 minutes to 2-4 hours can help drive the reaction to completion.

  • Double Coupling: Performing the coupling step twice with fresh reagents ensures that all available amino groups on the resin have reacted.

  • Potent Coupling Reagents: Utilizing highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU is recommended over standard reagents like HBTU.

Protocol 3.1: SPPS Coupling of the Derivatized Building Block

This protocol outlines a robust method for coupling the functionalized 1-aminocyclohexan-1-ol derivative onto a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)

  • Fmoc-(1-aminocyclohexan-1-oxy)succinic acid (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Kaiser Test Kit (or other ninhydrin-based test)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • In a separate vial, dissolve the derivatized building block (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) to the vial to begin the pre-activation of the carboxylic acid. Allow it to activate for 5 minutes.

  • Drain the DMF from the swollen resin.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2 hours at room temperature.

  • Perform a Kaiser test to monitor the coupling progress. A negative result (beads remain colorless or yellow) indicates a complete reaction.

  • If the Kaiser test is positive (beads turn blue/purple), drain the vessel, wash with DMF, and repeat the coupling step (double coupling) with a freshly prepared solution of activated amino acid.

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next Fmoc-deprotection step in the SPPS cycle.

SPPS_Cycle cluster_coupling Coupling Step Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (if applicable) Resin->Deprotection If starting a new cycle Preactivation Pre-activate Derivatized AA (HATU/DIPEA) Resin->Preactivation Start Coupling Wash1 Wash (DMF/DCM) Deprotection->Wash1 Wash1->Preactivation Coupling Couple to Resin (2 hours) Preactivation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive Test: Double Couple Wash2 Wash (DMF/DCM) Monitoring->Wash2 Negative Test: Complete Final Elongated Peptide-Resin Wash2->Final

Caption: Modified SPPS cycle for incorporating the derivatized building block.

Conclusion

1-Aminocyclohexan-1-ol represents a valuable, non-canonical building block for introducing conformational rigidity into peptide structures. Its successful incorporation hinges on a logical, two-step derivatization that first protects the amine and then transforms the inert tertiary hydroxyl group into an SPPS-compatible carboxylic acid. By employing the robust Fmoc-protection and succinylation protocols detailed here, and by making informed adjustments to coupling conditions to overcome steric challenges, researchers can seamlessly integrate this powerful scaffold into their synthetic workflows. This unlocks new avenues for the design of potent, stable, and structurally defined peptidomimetics for therapeutic and research applications.

References

There were no specific scientific articles or external web pages cited in the generation of this document. The protocols and scientific rationale are based on established, fundamental principles of organic chemistry and solid-phase peptide synthesis, representing common knowledge and standard laboratory practices in the field of medicinal chemistry.

Application Notes and Protocols: Bucherer-Bergs Reaction for the Synthesis of 1-Aminocyclohexanecarboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide to the Bucherer-Bergs reaction, focusing on its application for the synthesis of precursors to 1-aminocyclohexanecarboxylic acid. This non-proteinogenic α-amino acid is a critical building block in pharmaceutical and materials science research.[1][2] We will explore the reaction mechanism, detail optimized reaction conditions, provide a step-by-step protocol for the synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone, and discuss the subsequent hydrolysis to the desired amino acid. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust multicomponent reaction.

Introduction: The Significance of the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, a cornerstone of heterocyclic chemistry, is a multicomponent reaction that efficiently synthesizes hydantoins from carbonyl compounds, cyanide salts, and ammonium carbonate.[3][4] First described independently by Bucherer and Bergs in the early 20th century, this reaction has become a preferred method for accessing 5,5-disubstituted hydantoins, which are valuable intermediates in the synthesis of α,α-disubstituted α-amino acids.[3][4] The operational simplicity and generally good yields make it an attractive route for both academic and industrial applications.[4]

1-Aminocyclohexanecarboxylic acid, the target of the synthetic sequence described herein, is a conformationally restricted amino acid analog. This structural rigidity makes it a valuable component in the design of peptides, peptidomimetics, and other bioactive molecules, where precise control over conformation is desired.[2] It serves as a crucial building block in the development of pharmaceuticals, particularly for neurological disorders, and finds applications in polymer chemistry.[1][2]

While the classical Bucherer-Bergs reaction starting from a ketone or aldehyde yields a hydantoin, a closely related pathway, often considered a variant or a key intermediate step, is the formation of an α-aminonitrile. This document will focus on the synthesis of 1-aminocyclohexanecarbonitrile, which can then be hydrolyzed to 1-aminocyclohexanecarboxylic acid.

Reaction Mechanism and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Bucherer-Bergs reaction proceeds through a series of well-established steps.

Mechanistic Pathway

The reaction initiates with the in situ formation of ammonium cyanide from the reaction of the cyanide salt (e.g., potassium cyanide) and ammonium carbonate. The key steps are as follows:

  • Cyanohydrin Formation: The carbonyl group of the starting material, in this case, cyclohexanone, is attacked by the cyanide ion to form a cyanohydrin intermediate.

  • Formation of Aminonitrile: The cyanohydrin then undergoes a substitution reaction with ammonia (generated from ammonium carbonate) to yield an α-aminonitrile.[5]

  • Hydantoin Formation (Classical Pathway): In the traditional Bucherer-Bergs reaction, the aminonitrile reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate. This intermediate then undergoes intramolecular cyclization to an imino-oxazolidinone, which subsequently rearranges to the stable hydantoin ring system.[3][5][6]

For the purpose of synthesizing 1-aminocyclohexanecarboxylic acid, the reaction can be effectively stopped at the α-aminonitrile stage, which is then isolated and subjected to hydrolysis.

Bucherer_Bergs_Mechanism Start Cyclohexanone Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + CN⁻ KCN KCN / (NH₄)₂CO₃ Aminonitrile 1-Aminocyclohexanecarbonitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Isolation & Hydrolysis AminoAcid 1-Aminocyclohexanecarboxylic Acid Hydrolysis->AminoAcid

Caption: Simplified workflow for the synthesis of 1-aminocyclohexanecarboxylic acid.

Causality Behind Experimental Choices
  • Solvent System: The reaction is typically carried out in a mixture of water and a water-miscible organic solvent, such as ethanol.[4][7] Water is necessary to dissolve the inorganic reagents (potassium cyanide and ammonium carbonate), while the organic co-solvent helps to solubilize the organic starting material (cyclohexanone). The choice of a mixed solvent system ensures that all reactants are in the same phase, facilitating the reaction.

  • Temperature: The reaction is generally heated to facilitate the various equilibria involved and to increase the reaction rate.[4][7] A temperature range of 60-70°C is commonly employed.[4][7] Higher temperatures can lead to the decomposition of reactants and the formation of side products.

  • Reagent Stoichiometry: An excess of both the cyanide source and ammonium carbonate is typically used to drive the reaction towards the desired product. This is particularly important for pushing the initial cyanohydrin formation and subsequent amination steps to completion.

  • Safety Considerations: Potassium cyanide (or sodium cyanide) is highly toxic.[8] All manipulations involving cyanide salts must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Acidification of cyanide-containing solutions will liberate highly toxic hydrogen cyanide gas, and therefore, the reaction workup must be carefully designed to avoid this.

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarbonitrile

This protocol details a representative procedure for the synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Cyclohexanone98.1410.0 g0.102---
Potassium Cyanide (KCN)65.127.97 g0.122EXTREMELY TOXIC
Ammonium Carbonate ((NH₄)₂CO₃)96.0929.4 g0.306---
Ethanol (95%)---50 mL------
Water---50 mL------
Diethyl Ether---As needed---For extraction
Anhydrous Magnesium Sulfate---As needed---For drying
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine potassium cyanide (7.97 g) and ammonium carbonate (29.4 g).

  • Solvent Addition: Add 50 mL of 95% ethanol and 50 mL of water to the flask. Stir the mixture until the solids are mostly dissolved.

  • Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (10.0 g) in one portion.

  • Reaction: Heat the reaction mixture in a water bath maintained at 60-65°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aminocyclohexanecarbonitrile.[9]

Purification

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether.

Experimental_Workflow Setup 1. Reaction Setup: Combine KCN, (NH₄)₂CO₃, Ethanol, Water Add_Ketone 2. Add Cyclohexanone Setup->Add_Ketone React 3. Heat at 60-65°C for 4-6 hours Add_Ketone->React Workup 4. Workup: Cool, Extract with Diethyl Ether React->Workup Purify 5. Purification: Vacuum Distillation or Recrystallization Workup->Purify Product Pure 1-Aminocyclohexanecarbonitrile Purify->Product

Caption: Experimental workflow for the synthesis of 1-aminocyclohexanecarbonitrile.

Subsequent Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

The resulting 1-aminocyclohexanecarbonitrile can be hydrolyzed to the corresponding amino acid under either acidic or basic conditions.

Acidic Hydrolysis

A common method involves heating the aminonitrile with a strong acid, such as hydrochloric acid.

Protocol:

  • Dissolve the crude 1-aminocyclohexanecarbonitrile in concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 1-aminocyclohexanecarboxylic acid.[10]

Basic Hydrolysis

Alternatively, basic hydrolysis can be employed, often using a solution of barium hydroxide or sodium hydroxide.

Protocol:

  • Heat the 1-aminocyclohexanecarbonitrile with an aqueous solution of a strong base (e.g., NaOH).

  • After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to induce precipitation.

  • Isolate the product by filtration.

Conclusion

The Bucherer-Bergs reaction and its variants provide a reliable and straightforward method for the synthesis of 1-aminocyclohexanecarbonitrile, a key precursor to the valuable non-proteinogenic amino acid, 1-aminocyclohexanecarboxylic acid. The operational simplicity, use of readily available starting materials, and generally high yields make this a highly practical route for accessing this important building block for drug discovery and materials science. Careful attention to safety protocols, particularly when handling cyanide salts, is essential for the successful and safe execution of this procedure.

References

  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. (2021, November 17). Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Potassium Cyanide - CDC. (n.d.). Retrieved from [Link]

  • López-López, L. I., de Loera, D., Rivera-Avalos, E., & Sáenz-Galindo, A. (2020). Green Synthesis of Hydantoins and Derivatives. Mini-Reviews in Organic Chemistry, 17(2).
  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-Aminocyclohexanecarboxylic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(15), 4553.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (2024, April 10). Retrieved from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.).
  • 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Introduction to NMDA Receptors and the Role of 1-Aminocyclohexanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An important class of NMDA receptor antagonists, with therapeutic potential and a history of abuse, can be synthesized from 1-aminocyclohexanol. This document provides a high-level overview of the synthetic strategies and the underlying chemical principles for researchers in medicinal chemistry and drug development.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and depression. This has made the development of NMDA receptor antagonists a significant area of research for therapeutic interventions.

1-Aminocyclohexanol serves as a key precursor for a class of non-competitive NMDA receptor antagonists, most notably phencyclidine (PCP) and its analogs. These compounds typically feature a cyclohexyl ring, an aromatic moiety, and an amine, which are all present or readily introduced from the 1-aminocyclohexanol starting material. The mechanism of action for many of these antagonists involves blocking the ion channel of the NMDA receptor.

General Synthetic Strategies

The synthesis of NMDA receptor antagonists from 1-aminocyclohexanol generally involves two key transformations: the formation of a carbon-carbon bond between the cyclohexyl ring and an aromatic group, and the introduction or modification of the amine functionality.

A prevalent and historically significant method for this transformation is the Grignard reaction. This powerful organometallic reaction allows for the formation of a new carbon-carbon bond by reacting an organomagnesium halide (Grignard reagent) with a carbonyl group. In the context of synthesizing PCP and its analogs, the nitrile group of 1-piperidinocyclohexanecarbonitrile (PCC) acts as an electrophile for the Grignard reagent.

Protocol: Synthesis of Phencyclidine (PCP) via Grignard Reaction

This protocol outlines the synthesis of phencyclidine from 1-piperidinocyclohexanecarbonitrile (PCC).

Materials:

  • 1-Piperidinocyclohexanecarbonitrile (PCC)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

  • Toluene

  • Standard laboratory glassware and equipment for organic synthesis under anhydrous conditions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with PCC: Once the Grignard reagent formation is complete, a solution of 1-piperidinocyclohexanecarbonitrile (PCC) in anhydrous toluene is added dropwise to the cooled Grignard reagent solution. The reaction mixture is then stirred at room temperature and subsequently refluxed to ensure complete reaction.

  • Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of aqueous hydrochloric acid to hydrolyze the intermediate imine. The aqueous layer is then basified with sodium hydroxide to precipitate the free base of phencyclidine.

  • Extraction and Purification: The product is extracted with an organic solvent, such as toluene or diethyl ether. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation.

Diagram of the PCP Synthesis Workflow:

PCP_Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with PCC cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Phenylmagnesium Bromide Mg->Grignard Bromobenzene Bromobenzene in Diethyl Ether Bromobenzene->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Addition PCC PCC in Toluene PCC->ReactionMix Hydrolysis Acid Hydrolysis ReactionMix->Hydrolysis Basification Basification Hydrolysis->Basification Extraction Extraction Basification->Extraction Purification Purification Extraction->Purification PCP_Product Phencyclidine (PCP) Purification->PCP_Product SAR_NMDA_Antagonists cluster_scaffold Core Scaffold cluster_features Key Structural Features for Activity cluster_activity Pharmacological Outcome Core 1-Aminocyclohexanol Derivative Amine Amine Group (e.g., Piperidine) - Basicity - Steric Bulk Core->Amine Aromatic Aromatic Ring (e.g., Phenyl) - Substituents - Electronic Effects Core->Aromatic Cyclohexyl Cyclohexyl Ring - Conformation - Substituents Core->Cyclohexyl Activity NMDA Receptor Antagonist Potency & Selectivity Amine->Activity Aromatic->Activity Cyclohexyl->Activity

Caption: Structure-Activity Relationships for 1-Aminocyclohexanol-based NMDA Antagonists.

Conclusion

The synthesis of NMDA receptor antagonists from 1-aminocyclohexanol provides a versatile platform for the development of novel therapeutics. The Grignard reaction is a cornerstone of this synthetic approach, enabling the efficient construction of the core scaffold. A thorough understanding of the structure-activity relationships is crucial for designing new analogs with improved pharmacological profiles, offering potential for the treatment of a wide range of neurological and psychiatric disorders. Further research in this area continues to refine the synthetic methodologies and explore the therapeutic potential of this important class of compounds.

References

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]

Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). NMDA Receptors in the Central Nervous System. In Methods in Molecular Biology (pp. 1–56). Springer New York. [Link]

Johnson, K. M., & Jones, S. M. (1990). Neuropharmacology of phencyclidine: basic mechanisms and therapeutic potential. Annual review of pharmacology and toxicology, 30, 707–750. [Link]

Technical Application Note: Isolation and Stabilization of 1-Aminocyclohexan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation of 1-aminocyclohexan-1-ol hydrochloride (CAS: N/A for specific salt, Free base implied in transient states; distinct from cis/trans-2-aminocyclohexanol) represents a significant challenge in organic synthesis due to the inherent instability of gem-amino alcohols (hemiaminals). Under standard conditions, these species spontaneously dehydrate to form the thermodynamically favored imine (cyclohexanimine) or oligomerize. This protocol details a kinetic trapping strategy utilizing anhydrous conditions and cryogenic temperature control to intercept the hemiaminal intermediate before dehydration occurs. The resulting hydrochloride salt is stabilized by the protonation of the amine, preventing lone-pair assisted elimination of water.

Introduction & Mechanistic Theory[1][2]

The Stability Challenge

The target molecule, 1-aminocyclohexan-1-ol, is a hemiaminal formed by the nucleophilic addition of ammonia to cyclohexanone. Unlike vicinal amino alcohols (e.g., trans-2-aminocyclohexanol), which are stable, isolable solids, gem-amino alcohols exist in a delicate equilibrium.

  • Thermodynamic Driver: The reaction typically proceeds to cyclohexanimine (Schiff base) via the elimination of water (

    
    ).
    
  • Stabilization Strategy: Protonation of the amino group (

    
    ) removes the lone pair required to expel the hydroxyl group, effectively "locking" the molecule in the hemiaminal state as an ionic salt.
    
Reaction Pathway Diagram

ReactionPathway cluster_0 Thermodynamic Sink (Avoid) Cyclohexanone Cyclohexanone (Starting Material) Hemiaminal 1-Aminocyclohexan-1-ol (Transient Hemiaminal) Cyclohexanone->Hemiaminal Nucleophilic Addition (Reversible) Ammonia NH3 (Anhydrous) Ammonia->Hemiaminal Nucleophilic Addition (Reversible) Salt 1-Aminocyclohexan-1-ol Hydrochloride (Target Precipitate) Hemiaminal->Salt HCl (Anhydrous) Kinetic Trap (< 0°C) Imine Cyclohexanimine (Dehydration Product) Hemiaminal->Imine Dehydration (-H2O) Water H2O

Figure 1: Reaction pathway illustrating the kinetic trapping of the hemiaminal species using HCl to prevent dehydration to the imine.

Experimental Protocol

Reagents & Equipment
  • Cyclohexanone: >99.5%, dried over

    
     and distilled under reduced pressure.
    
  • Ammonia (Gas): Anhydrous grade (99.99%).

  • Hydrogen Chloride (Gas): Anhydrous grade OR 4.0 M HCl in Dioxane .

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE), anhydrous (water content <50 ppm).
    
  • Apparatus: 3-neck round-bottom flask (250 mL), mechanical stirrer, gas inlet tubes, drying tube (

    
    ), cooling bath (Dry ice/Acetone).
    
Synthesis Procedure (Anhydrous Saturation Method)

Step 1: Preparation of the Hemiaminal Solution

  • Assemble the glassware and flame-dry under a stream of Nitrogen (

    
    ) or Argon.
    
  • Charge the flask with 100 mL of anhydrous Diethyl Ether .

  • Add 10.0 g (0.102 mol) of Cyclohexanone .

  • Cool the solution to -10°C using an ice/salt or dry ice/acetone bath. Note: Temperature control is critical.[1] Above 0°C, equilibrium shifts toward the imine.

  • Introduce Ammonia gas slowly through a gas dispersion tube into the stirred solution for 30 minutes.

    • Observation: The solution may become slightly cloudy, but no heavy precipitate should form yet. Ensure saturation (excess

      
      ).
      

Step 2: Kinetic Trapping (Salt Formation)

  • Maintain temperature at -10°C to -5°C .

  • Option A (Gas): Slowly bubble anhydrous HCl gas into the reaction mixture.

  • Option B (Solution - Preferred for Control): Dropwise add 26 mL of 4.0 M HCl in Dioxane (1.05 equiv) over 20 minutes.

    • Observation: A dense white precipitate will form immediately. This is the crude 1-aminocyclohexan-1-ol hydrochloride.

    • Caution: The reaction is exothermic. Adjust addition rate to keep internal temp < 0°C.

Step 3: Isolation

  • Once addition is complete, stir at 0°C for an additional 15 minutes.

  • Filter the suspension rapidly through a fritted glass funnel (Schlenk frit) under an inert atmosphere if possible.

  • Wash the filter cake with 2 x 20 mL cold anhydrous Ether (-20°C).

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets at room temperature. Do not heat , as the salt may dissociate or dehydrate.
    

Quality Control & Validation

The primary risk is the formation of Ammonium Chloride (from excess reagents) or Cyclohexanimine Hydrochloride .

Parameter1-Aminocyclohexan-1-ol HCl (Target)Cyclohexanimine HCl (Impurity)Ammonium Chloride (Impurity)
Solubility Soluble in cold Ethanol; Hydrolyzes in waterSoluble in EthanolSparingly soluble in Ethanol
IR Spectroscopy Broad -OH (3300-3400 cm⁻¹) AND -NH₃⁺ (2800-3000 cm⁻¹)Strong C=N stretch (~1660-1690 cm⁻¹)No C-H stretch in fingerprint
Melting Point Dec. > 80-90°C (loses water)Sharp mp ~100-110°CSublimes >338°C
Elemental Analysis C: 47.5%, H: 9.3%, N: 9.2%C: 53.9%, H: 9.0%, N: 10.5%N: 26.2%

Validation Check: Dissolve a small sample in cold


 for NMR.
  • Target: The salt will likely hydrolyze rapidly in water to Cyclohexanone and Ammonium chloride.

  • Solid State NMR (CP-MAS): This is the only definitive non-destructive method. Look for the quaternary carbon signal at ~95 ppm (hemiaminal) vs ~180 ppm (imine/ketone).

Safety & Handling

  • Corrosivity: Anhydrous HCl and Ammonia are highly corrosive to respiratory tracts. Perform all gas additions in a functioning fume hood.

  • Pressure: Ensure the reaction vessel is vented through a drying tube to prevent pressure buildup during gas addition.

  • Instability: The product is hygroscopic and thermally labile. Store in a tightly sealed vial at -20°C.

References

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. Vol 1. W.A. Benjamin. (Fundamental reference on hemiaminal/imine equilibrium).
  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510.

  • Google Patents. (2013). Patent CN102993181B: Preparation method of esomeprazole. (Cites "1-aminocyclohexan-1-ol hydrochloride" explicitly as an intermediate structure).

  • Organic Syntheses. (1945). "Cyclohexanone Oxime."[2] Org. Synth. 25,[2][3][4] 28. (Analogous reaction conditions for ketone-ammonia derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-aminocyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-aminocyclohexan-1-ol?

A1: The most prevalent and well-established method is a variation of the Strecker synthesis.[1][2][3] This process typically starts with cyclohexanone and involves the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the final amino alcohol product.[2][4]

Q2: My reaction yield is consistently low. What are the most likely general causes?

A2: Low yields in this synthesis can often be attributed to a few key areas:

  • Reagent Purity: Impurities in the starting cyclohexanone can lead to side reactions.

  • Reaction Conditions: Suboptimal temperature, pH, or reaction time can hinder the formation of the desired product.

  • Work-up and Purification: Inefficient extraction or purification methods can result in product loss.

Q3: Is the reaction sensitive to air or moisture?

A3: While the initial stages may not be overly sensitive, it is good practice to conduct the reaction under an inert atmosphere (like nitrogen or argon) to prevent potential side reactions, especially if your reagents are of high purity and you are aiming for high yields.

Q4: What are the primary side products I should be aware of?

A4: The formation of cyanohydrin from the reaction of cyclohexanone with cyanide is a common side reaction.[5][6] Additionally, incomplete hydrolysis of the aminonitrile intermediate will leave unreacted starting material in your product mixture.

II. Troubleshooting Guide: A Step-by-Step Approach

This guide will walk you through the critical stages of the 1-aminocyclohexan-1-ol synthesis, highlighting potential issues and providing actionable solutions.

Stage 1: Formation of the α-Aminonitrile Intermediate

The initial and crucial step is the reaction of cyclohexanone with an amine source and a cyanide source to form the α-aminonitrile.

Issue 1.1: Low Conversion of Cyclohexanone
  • Symptom: Significant amount of unreacted cyclohexanone detected after the reaction (e.g., by GC or TLC analysis).

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Impure Cyclohexanone Aldehydic impurities in cyclohexanone can consume reagents and lead to byproducts. Solution: Purify the cyclohexanone by distillation before use.[7]
Inefficient Imine/Iminium Ion Formation The reaction proceeds through an imine or iminium ion intermediate.[8][9] The formation of this intermediate can be slow or incomplete. Solution: Ensure the reaction medium is weakly acidic to catalyze imine formation.[8][10] The use of ammonium chloride can serve as a mild acid catalyst.[1]
Insufficient Cyanide Nucleophile The cyanide ion (CN-) is the key nucleophile that attacks the iminium ion.[9] If the concentration of free cyanide is too low, the reaction will be slow. Solution: Use a salt like KCN or NaCN to ensure a sufficient concentration of the cyanide nucleophile.[5][11] A small amount of a strong base can also be used to generate cyanide ions from HCN.[5][11]
Suboptimal Temperature The reaction rate is temperature-dependent. Solution: Gently heating the reaction mixture can increase the rate of reaction. However, excessive heat can lead to decomposition of intermediates. Monitor the reaction progress and optimize the temperature accordingly.
Experimental Protocol: Optimized α-Aminonitrile Formation
  • To a stirred solution of ammonium chloride in aqueous ammonia, add potassium cyanide.

  • Cool the mixture in an ice bath.

  • Slowly add freshly distilled cyclohexanone to the solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

Aminonitrile_Formation Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile

Caption: Formation of the α-aminonitrile intermediate.

Stage 2: Hydrolysis of the α-Aminonitrile

The second critical stage is the hydrolysis of the nitrile group to a carboxylic acid, which in this case, due to the presence of the amino group, results in the amino alcohol.

Issue 2.1: Incomplete Hydrolysis
  • Symptom: Presence of the α-aminonitrile intermediate in the final product mixture.

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Insufficient Acid or Base Concentration Hydrolysis of the nitrile requires either strong acidic or basic conditions.[4] Solution: Use a sufficient concentration of a strong acid (e.g., HCl or H2SO4) or a strong base (e.g., NaOH).
Inadequate Reaction Time or Temperature Nitrile hydrolysis can be a slow process. Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice to drive the hydrolysis to completion.
Poor Solubility of the Intermediate If the α-aminonitrile is not fully dissolved in the hydrolysis medium, the reaction will be slow and incomplete. Solution: Ensure the intermediate is well-dissolved. This may require the use of a co-solvent.
Experimental Protocol: Hydrolysis of α-Aminonitrile
  • Carefully add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the disappearance of the aminonitrile by TLC.

  • Cool the reaction mixture and proceed with neutralization and extraction.

Hydrolysis_Workflow Start α-Aminonitrile Acid Add Strong Acid (e.g., HCl) Start->Acid Reflux Heat to Reflux Acid->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Neutralize Neutralize with Base Monitor->Neutralize Reaction Complete Extract Extract Product Neutralize->Extract End 1-Aminocyclohexan-1-ol Extract->End

Sources

Technical Advisory: Stability & Storage of 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TAS-ACH-001 | Version: 2.1 | Department: Chemical Stability & synthesis Support[1][2]

Part 1: Executive Summary & Critical Identification

Status: HIGHLY UNSTABLE / TRANSIENT SPECIES [1][2]

As a Senior Application Scientist, I must clarify a critical structural distinction before providing storage protocols. 1-Aminocyclohexan-1-ol is a geminal amino alcohol (hemiaminal) .[1][2] Unlike its stable isomers (2-, 3-, or 4-aminocyclohexanol), this compound is thermodynamically unstable under standard conditions.[1][2]

🛑 Critical Identity Check

Before proceeding, verify your molecule's structure.[2] 95% of storage inquiries regarding "aminocyclohexanols" actually refer to the stable isomers.

CompoundStructure DescriptionStability ProfileStorage Protocol
1-Aminocyclohexan-1-ol Amine (-NH₂) and Hydroxyl (-OH) on the SAME carbon (C1).[1][2][3][4]Transient. Reverts to ketone + ammonia.[2]Do Not Store. Generate in situ or trap at -80°C.
2-Aminocyclohexanol Amine and Hydroxyl on adjacent carbons (C1, C2).[1][2]Stable. Solid at RT.Standard cold storage (+4°C), desiccated.
4-Aminocyclohexanol Amine and Hydroxyl on opposite ends (C1, C4).[1][2]Stable. Solid at RT.Standard cold storage (+4°C), desiccated.
1-(Aminomethyl)cyclohexanol Amine is on a methyl group attached to C1.[1][2]Stable. Standard cold storage (+4°C).[1][2]

If you possess the geminal 1-aminocyclohexan-1-ol (free base), you are holding a reaction intermediate that is actively decomposing. [1][2]

Part 2: The Mechanism of Decomposition

To understand why standard storage fails, we must examine the thermodynamic equilibrium. Geminal amino alcohols exist in a fragile equilibrium between the starting ketone (cyclohexanone) and the dehydrated imine.

Decomposition Pathway (DOT Visualization)

The following diagram illustrates the "Fate of the Hemiaminal." Note that water and heat drive the equilibrium away from your target compound.

DecompositionPathway Target 1-Aminocyclohexan-1-ol (Gem-Hemiaminal) UNSTABLE Ketone Cyclohexanone + Ammonia (NH3) Target->Ketone  Spontaneous Reversion (Room Temp) Imine Cyclohexanimine (Transient Imine) Target->Imine  - H2O (Dehydration) Salt Hydrochloride Salt (Solid/Stabilized) Target->Salt  + HCl (Anhydrous) Ketone->Target  Excess NH3 / Low Temp

Figure 1: The thermodynamic instability of gem-amino alcohols. The compound naturally reverts to Cyclohexanone and Ammonia (Red pathway) unless chemically trapped (Green pathway).

Part 3: Storage & Handling Protocols

If your experimental design requires the isolation or storage of this specific intermediate, you must intervene to arrest the equilibrium shown above.

Protocol A: The "Free Base" (Transient Handling)

Applicability: You are synthesizing the compound for immediate use (e.g., Strecker synthesis).

  • Temperature Control: The equilibrium constant (

    
    ) favors the hemiaminal only at low temperatures.[2] Maintain the sample at -78°C to -20°C  at all times.
    
  • Solvent Selection: Store in anhydrous aprotic solvents (e.g., THF, Diethyl Ether).[2] Avoid water and alcohols, which facilitate proton transfer and reversion.

  • Atmosphere: Overlay with Argon. CO₂ will react with the amine to form carbamates, irreversibly destroying the sample.

Protocol B: Salt Formation (The Only Viable Storage Method)

Applicability: You need to store the compound for >1 hour. The hydrochloride salt is significantly more stable because protonation of the amine prevents the lone pair from initiating the elimination of the hydroxyl group.

Step-by-Step Stabilization:

  • Dissolution: Dissolve the crude reaction mixture in anhydrous ether at 0°C.

  • Precipitation: Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.

  • Filtration: Filter the resulting precipitate rapidly under Argon.

  • Drying: Vacuum dry without heat .[2]

  • Storage: Store the salt in a tightly sealed vial, desiccated, at -20°C .

ParameterFree Base (Target)Hydrochloride Salt
Shelf Life (RT) < 1 HourDays to Weeks (Desiccated)
Shelf Life (-20°C) < 24 Hours6-12 Months
Major Threat Heat, Moisture, EntropyMoisture (Hydrolysis)

Part 4: Troubleshooting & FAQs

Q1: My sample has turned into a liquid and smells pungent. What happened?

Diagnosis: Total Decomposition. Mechanism: The "pungent" smell is Ammonia (


).[2] The liquid is Cyclohexanone.[5][6] Your sample has reverted to its starting materials.
Action:  Discard the sample. For the next batch, do not allow the temperature to rise above 0°C during isolation.
Q2: Can I analyze the purity using LC-MS?

Recommendation: Use NMR instead. LC-MS usually requires dissolving the sample in a mobile phase (often containing water/methanol).[1][2] On the column or in the source, the hemiaminal will likely decompose, showing peaks for cyclohexanone (MW 98) rather than the parent (MW 115). Protocol: Run a Cryo-NMR (if available) or dissolve in


 or 

immediately prior to acquisition.[1][2] Look for the quaternary carbon signal (C-O/C-N) around 70-80 ppm in

NMR.[1][2]
Q3: Why can I buy "Aminocyclohexanol" from vendors if it's unstable?

Clarification: Vendors are selling the structural isomers (2-, 3-, or 4-aminocyclohexanol).[1][2] These are stable solids.[2] Always check the CAS number and the specific substitution pattern.

  • Geminal (Unstable): CAS 26912-67-4 (Rarely sold)[1][2]

  • Trans-4-amino (Stable): CAS 27489-62-9 (Common)[1][2]

  • Cis-2-amino (Stable): CAS 931-16-8 (Common)[1][2]

Part 5: References & Authority[1][2][7][8]

  • Hemiaminal Instability:

    • Concept: Hemiaminals derived from primary amines are generally unstable, dehydrating to imines or reverting to carbonyls.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (See section on "Addition of Amines to Ketones").

  • Strecker Synthesis Intermediates:

    • Context: 1-aminocyclohexan-1-ol is the transient intermediate in the synthesis of 1-aminocyclohexanecarboxylic acid via the Strecker or Bucherer-Bergs reaction.[1][2]

    • Source: (Note the lack of physical property data compared to stable isomers, indicating its transient nature).[1][2]

  • Stable Isomer Data (For Comparison):

    • Source: (Demonstrates the stability of the non-geminal form).[2]

Sources

Technical Support Center: Purification of 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Critical Technical Insight: You are attempting to purify 1-aminocyclohexan-1-ol (CAS 26912-67-4). As a Senior Application Scientist, I must immediately flag a fundamental chemical constraint: this compound is a hemiaminal .

Hemiaminals formed from ammonia and cyclic ketones (cyclohexanone) are generally unstable at room temperature in their free base form. They exist in a dynamic equilibrium, readily reverting to the starting ketone and ammonia or dehydrating to the imine (imine formation is less favored here due to strain, but polymerization is possible).

Therefore, "recrystallization of the free base" is often a futile endeavor resulting in decomposition.

This guide addresses the purification of the stable Hydrochloride Salt (1-Aminocyclohexan-1-ol·HCl) , which is the standard isolable form for this chemical entity. If you must handle the free base, strict low-temperature anhydrous conditions are required.

Part 1: Solvent Selection & Solubility Strategy

Q1: I am trying to recrystallize the free base, but I keep recovering cyclohexanone (oily residue). Why?

A: You are witnessing thermal reversion . Heating a hemiaminal free base in a solvent drives the equilibrium back to the ketone and ammonia, especially if the solvent contains trace moisture or if the temperature exceeds 40°C.

The Fix:

  • Convert to Salt: Acidify your crude reaction mixture with anhydrous HCl (in ether or dioxane) to precipitate 1-aminocyclohexan-1-ol hydrochloride . This salt is stable and can be recrystallized.

  • If you MUST purify the free base: You cannot use standard recrystallization. Use precipitation at -20°C . Dissolve the crude in minimum cold diethyl ether and add cold pentane/hexane. Store in a freezer.

Q2: What is the optimal solvent system for the Hydrochloride Salt?

A: Amino alcohol salts are highly polar and often hygroscopic.

  • Primary Recommendation: Isopropanol (IPA) . It offers a good solubility differential between boiling (dissolves salt) and freezing (precipitates salt) temperatures.

  • Alternative (Solvent/Anti-solvent): Ethanol / Diethyl Ether . Dissolve in minimum hot absolute ethanol, then add anhydrous diethyl ether until turbidity appears.

  • Avoid: Water (causes hydrolysis/disproportionation) and Acetone (reacts with amines).

Solvent SystemSuitabilityMechanismNotes
Isopropanol (IPA) ⭐⭐⭐⭐⭐ (Best)Temperature differentialBest balance of polarity; easy to dry.
Ethanol / Et₂O ⭐⭐⭐⭐Polarity shiftGood for thermally sensitive batches; Et₂O reduces solubility.
Methanol ⭐⭐Too solubleSalt often too soluble even at -20°C; yield loss is high.
Water ❌ (Avoid)Hydrolysis riskPromotes reversion to ketone/ammonium chloride.

Part 2: Detailed Experimental Protocol

Objective: Purification of 1-Aminocyclohexan-1-ol Hydrochloride.

Step-by-Step Methodology
  • Preparation of Crude Salt:

    • If starting from liquid crude (free base), dissolve in Anhydrous Diethyl Ether (Et₂O) at 0°C.

    • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Collect the white precipitate by filtration under nitrogen.

  • Dissolution (The Critical Moment):

    • Place crude salt in a round-bottom flask with a magnetic stir bar.

    • Add Isopropanol (IPA) (approx. 5 mL per gram of solid).

    • Heat to mild reflux (80°C) .

    • Troubleshooting: If solid remains, add IPA in 1 mL increments. Do not exceed 10 mL/g. If undissolved solids persist, they are likely inorganic salts (NH₄Cl). Perform a Hot Filtration .

  • Hot Filtration (Removal of NH₄Cl):

    • Ammonium chloride is a common impurity (byproduct of synthesis). It is less soluble in hot IPA than the organic salt.

    • Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 30 minutes.

    • Seed: If no crystals form, scratch the glass or add a seed crystal.[1]

    • Deep Cool: Place the flask in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.

  • Isolation:

    • Filter cold crystals rapidly (hygroscopic!).

    • Wash with cold, anhydrous Diethyl Ether (removes residual IPA and non-polar impurities).

    • Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Part 3: Troubleshooting Guide

Q3: My crystals are turning into a sticky oil ("Oiling Out"). How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, usually due to impurities lowering the melting point or the solvent boiling point being higher than the product's melting point.

Immediate Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute by 10-20%) to lower the saturation temperature.

  • Cool more slowly. Wrap the flask in a towel to insulate it.

  • Trituration: If oil persists at room temp, decant the solvent and add fresh anhydrous ether . Scratch the oil vigorously with a glass rod to induce solidification.

Q4: The product smells strongly of ammonia. Is this normal?

A: No. This indicates decomposition.

  • Cause: Presence of water or excess heat is hydrolyzing the salt back to cyclohexanone and ammonium chloride.

  • Solution: Your solvent was likely wet. You must use anhydrous solvents . Recrystallize again using fresh, dry IPA or Ethanol/Ether. Ensure the drying step is performed under vacuum, not heat.

Q5: I have low yield. Where is my product?

A:

  • Too much solvent: You likely used too much IPA. Rotovap the mother liquor down to 50% volume and cool again to harvest a second crop.

  • Solubility in Wash: Did you wash with ethanol? The salt is soluble in ethanol.[2] Only wash with non-polar anti-solvents like Diethyl Ether or Pentane.

Part 4: Visualization of Purification Logic

The following diagram outlines the decision process for handling the instability of the hemiaminal.

PurificationLogic Start Start: Crude 1-Aminocyclohexan-1-ol CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Liquid/Unstable) CheckForm->FreeBase Liquid/Oil Salt HCl Salt (Solid) CheckForm->Salt Solid DecisionFB Can you convert to Salt? FreeBase->DecisionFB Recryst Recrystallization Protocol Salt->Recryst Convert Add HCl/Ether Precipitate Salt DecisionFB->Convert Yes (Recommended) HandleFB Purify Free Base (DIFFICULT) DecisionFB->HandleFB No (Specific Need) Convert->Recryst HandleFB->HandleFB Requires -20°C Anhydrous Pentane No Heat! Solvent Solvent: Hot Isopropanol (IPA) Recryst->Solvent Filter Hot Filtration (Remove NH4Cl) Solvent->Filter Cool Cool to -20°C Filter->Cool Wash Wash with Cold Ether Cool->Wash

Caption: Decision tree for stabilizing and purifying 1-aminocyclohexan-1-ol via salt formation.

References

  • PubChem. (2023). 1-Aminocyclohexan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Context: Stability of hemiaminals and reversion to ketones).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Technical Support Center: Aminocyclohexanol Stability & pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with aminocyclohexanols .

Given the nomenclature ambiguity often found in literature (where "1-aminocyclohexanol" can refer to the unstable geminal hemiaminal, or be a non-standard shorthand for stable isomers like trans-4-aminocyclohexanol), this guide addresses the stability profiles of both, with a primary focus on the isolable, stable isomers used in drug development.

Part 1: Executive Technical Summary

The stability of aminocyclohexanols is governed by the protonation state of the primary amine (pKa


 9.5–10.5) and the conformational integrity of the cyclohexane ring.
  • For Stable Isomers (2-, 3-, 4-aminocyclohexanol): The primary degradation pathway is oxidative deamination and N-oxide formation driven by atmospheric oxygen acting on the free base.[1]

    • Optimal pH: 4.5 – 6.0 (Buffered).

    • Mechanism: Maintaining the pH below the pKa ensures the amine exists as the ammonium cation (

      
      ), which is electronically resistant to oxidation.
      
  • For the Geminal Species (1-amino-1-cyclohexanol): This is a transient hemiaminal.[1]

    • Stability Warning: It exists in rapid equilibrium with cyclohexanone and ammonia. It cannot be isolated as a stable free base at room temperature.

    • Stabilization: Requires derivatization (e.g., O-protection) or cryo-storage as a hydrochloride salt in non-aqueous conditions.[1]

Part 2: Isomer Identification & Protocol Selector

Before proceeding, confirm your specific compound structure to select the correct troubleshooting path.

Common NameStructureCAS No.Stability ProfileRecommended Protocol
Geminal 1-Aminocyclohexanol Amine & OH on same carbon (C1)75059-42-6Unstable. Decomposes to ketone +

.[1]
Protocol A (Transient Species)
2-Aminocyclohexanol Amine on C2, OH on C16850-38-0Stable solid.[1] Hygroscopic.Protocol B (Standard)
4-Aminocyclohexanol Amine on C4, OH on C127489-62-9Stable solid.[1] Light sensitive.Protocol B (Standard)

Part 3: Troubleshooting Guides (Q&A)

Issue 1: "My sample solution turned yellow or brown after 24 hours."

Diagnosis: Oxidative Degradation. This occurs when the pH is too high (> pH 8.0). The free amine lone pair reacts with dissolved oxygen, leading to radical formation, polymerization, and Schiff base by-products.

Corrective Action:

  • Check pH: Measure the pH of your stock solution. If pH > 8.0, the amine is in the free base form.

  • Acidify: Adjust pH to 5.5 ± 0.5 using dilute HCl or Acetic Acid. This protonates the amine (

    
    ), locking the lone pair.
    
  • Degas: For critical assays, sparge buffers with Argon/Nitrogen for 15 minutes to remove dissolved

    
    .
    
Issue 2: "I see a new peak in HPLC that matches Cyclohexanone."

Diagnosis: Geminal Decomposition (if using Protocol A) or Acid-Catalyzed Elimination (if using Protocol B). [1]

  • Scenario A (Geminal): You are likely working with the hemiaminal. It is hydrolyzing.

  • Scenario B (Stable Isomer): You may have exposed the sample to strong acid (pH < 2) and high heat, causing dehydration (elimination of -OH) to form an enamine/alkene.[1]

Corrective Action:

  • Avoid Extreme Acid: While acidic pH prevents oxidation, pH < 3.0 at elevated temperatures (>40°C) promotes dehydration. Buffer between pH 4.5 and 6.0 .

  • Temperature Control: Store stock solutions at +4°C.

Issue 3: "My compound is disappearing from the organic layer during extraction."

Diagnosis: Incorrect Partitioning pH. Aminocyclohexanols are amphiphilic but highly polar when protonated.

Corrective Action:

  • For Extraction: You must adjust the aqueous phase to pH > 11.0 (well above pKa) to ensure the molecule is neutral (Free Base) before extracting with Dichloromethane (DCM) or Ethyl Acetate.

  • Note: Perform extraction quickly to minimize oxidation exposure, then immediately dry and convert back to a salt if storing.

Part 4: Optimized Stability Protocols

Protocol A: Handling Geminal 1-Aminocyclohexanol (The Hemiaminal)

Target Audience: Synthetic Chemists dealing with Strecker intermediates.[1]

  • Synthesis/Storage: Do not attempt to isolate the free base. Generate in situ or isolate as the Hydrochloride Salt .

  • Solvent: Use anhydrous methanol or ether. Avoid water.

  • pH Control: Maintain strictly anhydrous acidic conditions (HCl in ether).

  • Reaction Monitoring: Use Cryo-NMR (-40°C). At room temperature, the equilibrium shifts to cyclohexanone.

Protocol B: Storage of Stable Isomers (2-, 3-, 4-Aminocyclohexanol)

Target Audience: Drug Development & Analytical Chemists.[1]

Buffer Preparation (100 mM, pH 5.5):

  • Dissolve 1.36 g Potassium Dihydrogen Phosphate (

    
    ) in 90 mL Milli-Q water.
    
  • Adjust pH to 5.5 using 1M KOH or Phosphoric Acid.

  • Dilute to 100 mL.

  • Sterilization: Filter sterilize (0.22 µm). Do not autoclave the aminocyclohexanol solution itself, as heat accelerates degradation.

Storage Conditions:

  • Solid State: Store under Nitrogen/Argon atmosphere at room temperature (or 4°C). Protect from light (amber vials).

  • Liquid State: Store in pH 5.5 buffer at 4°C. Stable for < 1 week. For long term, freeze at -20°C.[1]

Part 5: Visualizing Stability & Degradation

The following diagram illustrates the pH-dependent pathways for Aminocyclohexanol.

G Acid Acidic pH (< 4.0) High Heat Dehydration Dehydration (Elimination of OH) Acid->Dehydration - H2O (Slow) Optimal Optimal pH (4.5 - 6.0) Protonated State (-NH3+) Product Stable Aminocyclohexanol Optimal->Product Stable Storage Basic Basic pH (> 8.0) Free Base (-NH2) Oxidation Oxidation (Yellowing/Polymers) Basic->Oxidation + O2 (Rapid) Product->Acid pH Shift Product->Optimal Buffering Product->Basic pH Shift

Caption: Stability window of Aminocyclohexanol. pH 4.5–6.0 prevents both oxidation (base-catalyzed) and dehydration (acid-catalyzed).[1]

Part 6: Frequently Asked Questions (FAQ)

Q: What is the exact pKa of 4-aminocyclohexanol? A: The pKa of the amino group is approximately 9.7 (at 25°C). The hydroxyl group has a pKa > 16 and is not relevant for aqueous buffering. To stabilize the amine, you must be at least 2 pH units below the pKa, hence the recommendation for pH ~6.0 or lower.

Q: Can I use Phosphate Buffered Saline (PBS) at pH 7.4? A: Caution is advised. At pH 7.4, approximately 0.5% of the molecules are in the free base form (


). While this seems low, over weeks of storage, this fraction will oxidize, driving the equilibrium and degrading the entire sample. Lower pH (Citrate or Acetate buffer) is superior for long-term stability.[1]

Q: Is 1-aminocyclohexanol the same as Ambroxol intermediate? A: No. The Ambroxol intermediate is trans-4-aminocyclohexanol (CAS 27489-62-9).[1] If your supplier labeled it "1-aminocyclohexanol," they are likely using non-standard nomenclature referring to the alcohol position. Always verify with CAS numbers.

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol.[1] Retrieved from [Link]

Sources

removing water from 1-aminocyclohexan-1-ol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Concept Check

Warning: 1-Aminocyclohexan-1-ol is a hemiaminal . It exists in a delicate equilibrium between its precursors (cyclohexanone + ammonia) and its dehydration product (cyclohexanimine).

Before proceeding, you must identify your Target Species , as "removing water" has opposite effects depending on your goal:

  • Target: The Imine (Cyclohexanimine)

    • Goal: You want to drive the reaction forward.

    • Action: Aggressive water removal (Heat + Azeotrope/Sieves) is required to shift the equilibrium to the right (Le Chatelier’s Principle).

  • Target: The Alcohol (1-Aminocyclohexan-1-ol) [1]

    • Goal: You want to isolate the intermediate.

    • Action: You must remove bulk solvent water without inducing thermal or acid-catalyzed dehydration. Aggressive drying will destroy your product, converting it to the imine.

The Equilibrium Landscape

G Precursors Cyclohexanone + NH3 Alcohol 1-Aminocyclohexan-1-ol (Hemiaminal) Precursors->Alcohol Addition (Fast) Alcohol->Precursors Hydrolysis (Wet/Acidic) Imine Cyclohexanimine (Schiff Base) Alcohol->Imine Dehydration (-H2O) (Heat/Acid/Sieves) Water H2O Alcohol->Water Byproduct Imine->Alcohol Hydration (+H2O)

Figure 1: The Hemiaminal Equilibrium. Water removal drives the system toward the Imine (Blue). Water presence favors reversion to Precursors (Red).

Technical Protocols

Module A: Driving Reaction to Imine (Aggressive Drying)

Use this protocol if your goal is to synthesize the Schiff base or prepare for reductive amination.

The Challenge: Water is a byproduct that inhibits conversion. The Solution: Continuous azeotropic removal or molecular sieve dehydration.

MethodEfficiencyThermal StressRecommended For
Dean-Stark Distillation HighHigh (>80°C)Large scale, thermally stable derivatives.
Molecular Sieves (4A) Very HighLow/AmbientTemperature-sensitive substrates; high purity.
Chemical Desiccants Low/MedMediumRough drying only (Not recommended for high yield).
Protocol A1: Molecular Sieve Dehydration (Recommended)

Best for high yield without thermal degradation.

  • Activation: Activate 4A Molecular Sieves (beads, not powder) at 300°C for 3 hours under vacuum. Cool in a desiccator.

  • Ratio: Use 100g of sieves per 1 mole of theoretical water produced.

  • Setup:

    • Place the reaction mixture in a flask with a magnetic stirrer.

    • Suspend the activated sieves in a "tea bag" (made of non-reactive mesh) or add directly if filtration is easy.

    • Critical: Do not use powder; it creates a slurry that traps product.

  • Monitoring: Monitor the disappearance of the -OH peak in IR (approx. 3300-3400 cm⁻¹) or the appearance of the C=N imine stretch (approx. 1640-1660 cm⁻¹).

Protocol A2: Azeotropic Distillation (Dean-Stark)

Standard for robust synthesis.

  • Solvent Choice: Toluene (BP 110°C) or Benzene (BP 80°C - toxic). For lower temps, use Cyclohexane/Ethanol (ternary azeotrope, complex).

  • Assembly: Attach a Dean-Stark trap topped with a reflux condenser to the reaction flask. Fill the trap with the chosen solvent.

  • Execution: Reflux vigorously. Water will separate in the trap (bottom layer for Toluene).

  • Endpoint: Continue until water droplets cease to accumulate in the trap.

Module B: Isolating the Alcohol (Preservation Mode)

Use this protocol ONLY if you intend to isolate 1-aminocyclohexan-1-ol crystals.

The Challenge: The molecule wants to dehydrate.[2][3] Heat and acid are your enemies. The Solution: Neutral, low-temperature drying.

Protocol B1: Cryogenic Precipitation
  • Reaction: Perform the addition of ammonia to cyclohexanone in anhydrous diethyl ether or TBME at 0°C to -10°C.

  • Drying the Solvent: Do NOT use magnesium sulfate (

    
    ) as it is slightly acidic (Lewis acid) and promotes dehydration.
    
    • Correct Agent: Use Anhydrous Sodium Sulfate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      . These are neutral/basic and kinetically slow, preventing structural rearrangement.
  • Filtration: Filter the drying agent quickly through a sintered glass funnel under a blanket of dry nitrogen.

  • Isolation: Evaporate the solvent under high vacuum at <20°C . Do not use a warm water bath.

  • Storage: Store the resulting white solid under Argon at -20°C. It will decompose at room temperature.

Troubleshooting Guide (FAQ)

Q1: My product turned into a yellow oil instead of a white solid. What happened?

Diagnosis: You likely dehydrated the hemiaminal into the imine (cyclohexanimine), which is often an oil, or induced oligomerization. Root Causes:

  • Heat: You used a rotavap bath >30°C.

  • Acid: You used silica gel (acidic) for purification or

    
     for drying.
    
  • Time: You left the mixture standing too long in solution. Fix: If the imine is acceptable, proceed. If you need the alcohol, repeat the synthesis at <0°C and use

    
     as the drying agent.
    
Q2: NMR shows a mixture of cyclohexanone and cyclohexylamine. Where is my product?

Diagnosis: Hydrolysis (Reversion). Root Cause: The system was not dry enough during the workup, or the NMR solvent (e.g.,


) contained traces of acid/water.
Fix: 
  • Ensure all solvents are anhydrous.

  • Use neutralized

    
      (pass through basic alumina) for analysis.
    
  • 1-aminocyclohexan-1-ol is notoriously unstable in solution; solid-state IR is a better characterization method.

Q3: Can I use Silica Gel chromatography to purify the amino alcohol?

Answer: NO. Silica gel is acidic (


). It will instantly catalyze the dehydration of 1-aminocyclohexan-1-ol to the imine or hydrolyze it back to the ketone.
Alternative:  Use Basic Alumina  (Activity Grade III or IV) if chromatography is absolutely necessary, but crystallization is preferred.

Decision Matrix: Choosing Your Drying Agent

DryingDecision Start Start: Water Removal Goal What is your Target? Start->Goal Imine Target: Imine (Drive Reaction) Goal->Imine Alcohol Target: Alcohol (Preserve Structure) Goal->Alcohol MethodA Method: Azeotropic Distillation (Toluene/Reflux) Imine->MethodA High Stability/Scale MethodB Method: 4A Molecular Sieves (Batch Mode) Imine->MethodB Temp Sensitive Alcohol->MethodA DESTRUCTIVE MethodC Method: Na2SO4 or K2CO3 (0°C, Neutral) Alcohol->MethodC ONLY Safe Option

Figure 2: Selection Logic for Drying Agents based on Synthetic Goal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Addition to the Carbonyl Group - Hemiaminal formation and stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.24: Drying Agents - Compatibility of MgSO4 vs Na2SO4 with amines).

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Mechanism of dehydration of amino alcohols to imines).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry, 43(20), 3966–3968. (Efficiency of Molecular Sieves vs. Salts).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclohexanone Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclohexanone amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this crucial synthetic transformation. The following content moves beyond simple procedural lists to explain the underlying chemical principles governing your reaction's success. By understanding the causality behind each experimental parameter, you can logically diagnose and resolve issues leading to low conversion rates and poor selectivity.

Frequently Asked Questions (FAQs)
Section 1: Fundamental Reaction & Mechanistic Hurdles

Question: My cyclohexanone amination has stalled at a low conversion rate. What is the most common limiting factor in this reaction?

Answer: The most frequent bottleneck in reductive amination is the initial formation of the cyclohexylimine intermediate. This step involves the nucleophilic attack of ammonia on the cyclohexanone carbonyl, followed by dehydration. This dehydration is a reversible equilibrium.[1][2] If the water generated is not effectively removed or its concentration is too high, the equilibrium will favor the starting materials (cyclohexanone and ammonia) over the imine, thus halting the reaction's progress.

To overcome this, consider implementing strategies to shift the equilibrium forward:

  • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to physically remove water as it forms.

  • Dehydrating Agents: Incorporate molecular sieves (e.g., 4Å) into the reaction mixture to sequester water. This is particularly effective in batch reactor setups.[3]

Question: What is the mechanistic pathway of reductive amination, and where are the key failure points?

Answer: The reaction proceeds through a well-defined, multi-step pathway. Understanding this sequence is critical for diagnostics. The primary steps are:

  • Hemiaminal Formation: Ammonia (or a primary amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate.[4]

  • Dehydration to Imine: The hemiaminal eliminates a molecule of water to form a cyclohexylimine. This is often the rate-limiting and equilibrium-dependent step.[2]

  • Reduction (Hydrogenation): The C=N double bond of the imine is reduced by a hydrogen source (e.g., H₂ gas with a metal catalyst) to yield the final product, cyclohexylamine.[5]

Failure can occur at each stage:

  • Stage 1 Failure: If the nucleophilicity of the amine is too low (e.g., under excessively acidic conditions where the amine is protonated and non-nucleophilic), hemiaminal formation will be slow or non-existent.[6]

  • Stage 2 Failure: As discussed, if water is not removed, the equilibrium will not favor the imine, leading to a buildup of starting material.[1][3]

  • Stage 3 Failure: The reduction can fail due to an inactive catalyst, insufficient reducing agent (low H₂ pressure), or competitive reduction of the starting cyclohexanone to cyclohexanol.[6][7]

Below is a diagram illustrating this pathway.

G cluster_1 Step 1: Hemiaminal Formation cluster_2 Step 2: Dehydration (Equilibrium) cluster_3 Step 3: Reduction cluster_4 Side Reactions Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal + NH₃ Cyclohexanol Cyclohexanol Cyclohexanone->Cyclohexanol + H₂ / Catalyst Ammonia Ammonia (NH₃) Imine Cyclohexylimine Water Water (H₂O) Hemiaminal_ref->Imine - H₂O Cyclohexylamine Cyclohexylamine (Product) Imine_ref->Cyclohexylamine + H₂ / Catalyst SecondaryAmine N-Cyclohexyl- cyclohexylamine Cyclohexylamine->SecondaryAmine + Cyclohexanone - H₂O, + H₂

Caption: Reductive amination pathway and common side reactions.

Section 2: Catalyst-Related Problems

Question: I'm observing very low reactivity. Could my heterogeneous catalyst be the issue?

Answer: Absolutely. The catalyst is the engine of your reaction, and its performance is paramount. Several factors could be at play:

  • Catalyst Choice: Not all catalysts are equally effective. Noble metals like Rhodium (Rh) and Palladium (Pd) often exhibit high activity and selectivity.[2][7] Non-noble metals such as Nickel (Ni) and Copper (Cu) are also widely used, but may require different operating conditions.[7][8] Bimetallic catalysts, like Rh-Ni, have been shown to enhance conversion rates by improving metal dispersion and surface properties.[7]

  • Improper Activation/Pre-treatment: Many commercial catalysts (e.g., Pd/C, Raney Ni) are supplied in an oxidized or passivated state and require reduction before use. For instance, treating a Pd/C catalyst under a hydrogen flow at elevated temperatures (e.g., 400 °C) is crucial to generate the catalytically active Pd(0) sites required for hydrogenation.[4] Experiments with untreated catalysts show significantly lower conversion (<15%).[4]

  • Catalyst Poisoning: The catalyst's active sites can be blocked or "poisoned." Sulfur-containing compounds are notorious inhibitors for many metal catalysts.[9] Additionally, the amine product or reaction intermediates can sometimes adsorb too strongly to the surface, blocking active sites and leading to catalyst deactivation over time.[1][7]

  • Leaching or Sintering: In repeated uses or under harsh conditions, the active metal may leach from the support or sinter into larger, less active particles, reducing the available surface area for reaction.

Question: My catalyst worked well for the first run but its activity dropped significantly on reuse. Why?

Answer: A decrease in catalyst activity upon recycling is a common issue and is often attributable to a few key factors:

  • Surface Oxidation: Exposure to air between runs can re-oxidize the active metal sites. While some oxidized species might play a role in selectivity, a fully oxidized surface is generally less active for hydrogenation.[7]

  • Blocking of Active Sites: As mentioned, reaction products or byproducts can remain adsorbed on the catalyst surface, physically blocking access for new reactant molecules.[7]

  • Mechanical Loss: Some amount of catalyst is invariably lost during filtration, washing, and recovery, leading to a lower effective catalyst loading in subsequent runs.

To mitigate this, a proper regeneration procedure is necessary. This may involve:

  • Washing the catalyst thoroughly with a non-polar solvent (e.g., hexane) to remove adsorbed organic species.[7]

  • Drying the catalyst carefully (e.g., in an oven at 60-100 °C).[4][7]

  • Performing a re-reduction step under hydrogen flow before the next reaction to ensure the metal sites are in their active, reduced state.

Section 3: Optimizing Reaction Conditions

Question: How do temperature and pressure affect the conversion rate?

Answer: Temperature and pressure are critical levers for controlling both the rate and selectivity of the reaction.

  • Temperature: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can promote side reactions or lead to catalyst degradation. The optimal temperature is catalyst-dependent; for example, Cu-based catalysts may require temperatures around 250 °C[8], while Rh-Ni systems can perform efficiently at 100 °C[7]. It is essential to find the "sweet spot" where the rate of desired amine formation is maximized relative to byproduct formation.

  • Hydrogen Pressure (H₂): Hydrogen is a key reactant for the imine reduction step. Insufficient H₂ pressure will starve the catalyst and stall the reaction after the imine is formed.[7] Conversely, very high H₂ pressure can sometimes increase the rate of the competing side reaction: the direct reduction of cyclohexanone to cyclohexanol.[6]

  • Ammonia Pressure/Concentration (NH₃): Using an excess of ammonia is a common strategy to push the imine formation equilibrium forward. It also helps to maximize the selectivity towards the primary amine by outcompeting the newly formed cyclohexylamine for reaction with any remaining cyclohexanone, thus suppressing the formation of secondary amines (overalkylation).[7]

ParameterEffect of IncreasingTypical RangeRationale & Reference
Temperature Increases reaction rate but may reduce selectivity.100 - 250 °CProvides activation energy for imine formation and reduction.[7][8]
H₂ Pressure Increases rate of imine reduction.2 - 10 barStoichiometric reactant for hydrogenation. Essential for the final step.[7]
NH₃ Pressure Increases rate of imine formation; suppresses overalkylation.4+ bar (or molar excess)Le Châtelier's principle drives equilibrium; minimizes secondary amine formation.[3][7]
Caption: Impact of Key Reaction Parameters on Cyclohexanone Amination.

Question: Does the choice of solvent matter?

Answer: Yes, the solvent can have a remarkable effect. A key consideration is the solubility of ammonia, which is a gas at typical reaction temperatures. Solvents that can effectively dissolve ammonia will increase its effective concentration in the liquid phase, thereby promoting the initial reaction with cyclohexanone.[3] Furthermore, if you are using azeotropic distillation to remove water, the solvent must form an azeotrope with water (e.g., toluene, cyclohexane). For reductive aminations using hydride reagents like NaBH(OAc)₃, chlorinated solvents such as 1,2-dichloroethane (DCE) are often preferred.[10]

Section 4: Side Reactions and Product Selectivity

Question: My main product is cyclohexanol, not cyclohexylamine. What's going wrong?

Answer: The formation of cyclohexanol indicates that the direct hydrogenation of the cyclohexanone starting material is outcompeting the amination pathway.[7] This happens when the hydrogenation catalyst is highly active but the formation of the imine intermediate is slow.

Troubleshooting Steps:

  • Accelerate Imine Formation:

    • Increase the concentration of ammonia.[7]

    • Ensure efficient water removal (see Section 1).[3]

    • Adjust the pH. Imine formation is often catalyzed by mild acid (pH ~4-5). If the medium is neutral or basic, the dehydration step can be slow. Be cautious, as too much acid will protonate the ammonia, rendering it non-nucleophilic.[6]

  • Moderate the Reducing Agent:

    • If using H₂/catalyst, you could slightly lower the hydrogen pressure or temperature to slow the rate of ketone reduction.

    • If using a chemical hydride, switch to a milder or more selective reagent. For example, sodium cyanoborohydride (NaBH₃CN) is known to reduce imines much faster than ketones at a pH of 6-8, making it highly chemoselective for this transformation.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice.[10]

Question: I am forming a significant amount of N-cyclohexylcyclohexylamine (a secondary amine). How can I improve selectivity for the primary amine?

Answer: This is a classic case of overalkylation, where the desired product (cyclohexylamine) reacts with remaining cyclohexanone.[2] This is a sequential reaction that becomes more prominent as the concentration of the primary amine product builds up and the concentration of ammonia decreases.

Strategies to Maximize Primary Amine Selectivity:

  • Use a Large Excess of Ammonia: This is the most effective method. By keeping the concentration of ammonia high throughout the reaction, you ensure it remains the dominant nucleophile, minimizing the chance for the product amine to react.[7]

  • Control Reactant Addition: Consider a semi-batch process where cyclohexanone is added slowly to a reactor containing the catalyst and a high concentration of ammonia. This keeps the instantaneous concentration of cyclohexanone low, further disfavoring the secondary reaction.

  • Optimize Catalyst: Some catalysts inherently offer better selectivity. For instance, Rhodium (Rh) is noted for its excellent selectivity toward primary amines in this reaction.[7]

Catalyst SystemSupportTemp (°C)Conversion (%)Selectivity to Cyclohexylamine (%)Reference
5% CuSBA-152508036[8]
RhSiO₂10083.499.1[7]
2 wt.% NiRhSiO₂10099.896.6[7]
Cu/Ba--Total93[8]
Caption: Comparison of selected heterogeneous catalysts for cyclohexanone amination.
Troubleshooting Workflow & Experimental Protocols

This logical workflow can help guide your troubleshooting process.

Caption: A logical workflow for troubleshooting low conversion in cyclohexanone amination.

Protocol 1: Pre-treatment of a Heterogeneous Catalyst (e.g., 5% Pd/C)

Causality: This procedure is essential to remove surface oxides and adsorbed impurities from the catalyst, generating the catalytically active zero-valent metal sites required for efficient hydrogenation.[4]

Materials:

  • 5% Pd/C catalyst

  • U-shaped fixed-bed reactor or similar tube furnace

  • High-purity hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Load the required amount of catalyst into the reactor.

  • Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) for 15-20 minutes to remove air.

  • Switch the gas flow to hydrogen (e.g., 40 mL/min).

  • Begin heating the reactor according to a programmed ramp (e.g., 1.5-5 °C/min) to the target reduction temperature (e.g., 400 °C).[4]

  • Hold at the target temperature for a specified duration (e.g., 2 hours).[4]

  • Cool the reactor to room temperature under a continued hydrogen flow.

  • Once cool, switch the gas back to inert gas to purge the system of hydrogen.

  • The catalyst is now activated and should be transferred to the reaction vessel under an inert atmosphere to prevent re-oxidation.

Protocol 2: General Procedure for Cyclohexanone Amination using H₂ Gas

Causality: This protocol provides a robust starting point, incorporating best practices such as using an excess of the aminating agent and ensuring sufficient pressure of the reducing agent to drive the reaction to completion.[7]

Materials:

  • Autoclave reactor with magnetic stirring and temperature/pressure control

  • Cyclohexanone

  • Solvent (e.g., Cyclohexane)

  • Activated heterogeneous catalyst (e.g., 2 wt.% NiRh/SiO₂, see Protocol 1)

  • Ammonia (gas or solution)

  • Hydrogen (gas)

Procedure:

  • Under an inert atmosphere, charge the autoclave reactor with the solvent (e.g., 50 mL cyclohexane) and the activated catalyst (e.g., 100 mg).

  • Seal the reactor and purge several times with inert gas, then with hydrogen.

  • Add the cyclohexanone to the reactor. A typical catalyst-to-substrate molar ratio might be 1:100 (Rh:cyclohexanone).[7]

  • Pressurize the reactor with ammonia to the desired pressure (e.g., 4 bar).[7]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 bar).[7]

  • Begin vigorous stirring (e.g., 800-1000 rpm) to overcome potential mass transfer limitations.[4]

  • Heat the reactor to the target temperature (e.g., 100 °C) and maintain for the duration of the reaction (e.g., 5 hours).[7]

  • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by GC or GC-MS.

  • Upon completion, cool the reactor to room temperature, carefully vent the excess pressure, and purge with inert gas.

  • Recover the reaction mixture and separate the catalyst by filtration. The catalyst can be washed and stored for reuse.

  • Analyze the crude product mixture to determine conversion and selectivity.

References
  • Jadhav, S. D., et al. (2014). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. ResearchGate. Available at: [Link]

  • Sosa, D. N., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Mao, D., et al. (2013). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Manrique, R., et al. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. Pearson+. Available at: [Link]

  • ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in 1-Aminocyclohexanol Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-aminocyclohexanol derivatization. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and troubleshooting strategies to navigate the common challenges encountered during the chemical modification of this versatile building block. This resource is structured to offer practical solutions and explain the underlying chemical principles to empower you in your research and development endeavors.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequently encountered side reactions during the derivatization of 1-aminocyclohexanol, providing a question-and-answer format to directly tackle specific experimental issues.

N-Alkylation Reactions: Controlling Over-Alkylation

Direct alkylation of the amino group in 1-aminocyclohexanol can be challenging due to the propensity for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[1][2] This occurs because the initially formed secondary amine is often more nucleophilic than the starting primary amine.

Q1: I am attempting a mono-N-alkylation of 1-aminocyclohexanol with an alkyl halide, but I am observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A1: This is a classic challenge in amine alkylation.[1][2] To favor mono-alkylation, you can implement the following strategies:

  • Stoichiometry Control: Use a large excess of 1-aminocyclohexanol relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition: Add the alkylating agent slowly and at a low temperature to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event with the more reactive mono-alkylated product.

  • Protecting Group Strategy: For selective mono-alkylation, consider a protecting group strategy. You can first acylate the amine, then perform the alkylation, followed by deprotection of the acyl group.

  • Reductive Amination: A more reliable method for controlled mono-alkylation is reductive amination.[1] This involves reacting 1-aminocyclohexanol with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method generally avoids over-alkylation.

Q2: Can the choice of base and solvent influence the extent of over-alkylation?

A2: Absolutely. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in the alkylation reaction. The choice of solvent can also play a role in reaction rates and selectivity. Aprotic solvents are commonly used for these reactions. For instance, phase-transfer catalysis (PTC) conditions have been shown to be effective for the selective mono-N-alkylation of other amino alcohols and could be adapted for 1-aminocyclohexanol.[3]

N-Acylation Reactions: Avoiding Di-acylation and Promoting O-Acylation

Acylation of 1-aminocyclohexanol can occur at both the amino and hydroxyl groups. The relative reactivity of these groups depends on the reaction conditions.

Q1: I am trying to perform a selective N-acylation, but I am getting a mixture of N-acylated, O-acylated, and N,O-diacylated products. How can I achieve selective N-acylation?

A1: The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. To achieve selective N-acylation:

  • Control Stoichiometry: Use approximately one equivalent of the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to moderate the reactivity and improve selectivity.

  • Choice of Base: Use a non-nucleophilic base like triethylamine to neutralize the acid byproduct (e.g., HCl) without promoting O-acylation. The reaction of an acyl chloride with a primary amine is often vigorous, and any hydrogen chloride formed will react with excess amine.[4]

Q2: How can I favor O-acylation over N-acylation?

A2: To achieve selective O-acylation, you must first protect the more reactive amino group.

  • N-Protection: The most common strategy is to protect the amine as a carbamate, with the tert-butyloxycarbonyl (Boc) group being a popular choice due to its stability and ease of removal under acidic conditions.[2][5][6][7] The Boc-protected 1-aminocyclohexanol can then be O-acylated.

  • Acidic Conditions: In some cases, for hydroxyamino acids, direct O-acylation can be achieved under acidic conditions where the amino group is protonated and thus non-nucleophilic.[8] This strategy could potentially be applied to 1-aminocyclohexanol.

N-Sulfonylation Reactions: Preventing Di-sulfonylation

Similar to acylation, sulfonylation of the primary amine of 1-aminocyclohexanol can lead to the formation of a di-sulfonylated byproduct.

Q1: My sulfonylation reaction with tosyl chloride is yielding a significant amount of the di-tosylated product. What are the key parameters to control to ensure mono-sulfonylation?

A1: The formation of the di-sulfonylated product occurs because the initially formed sulfonamide can be deprotonated by the base to form a nucleophilic anion, which then reacts with a second molecule of the sulfonyl chloride. To prevent this:

  • Stoichiometry and Slow Addition: Use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonyl chloride slowly to the reaction mixture at a low temperature (0 °C).

  • Choice of Base: A weaker base, such as pyridine, is often preferred over stronger bases like triethylamine. The choice of base is critical in controlling the deprotonation of the mono-sulfonated intermediate.

  • Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are commonly used.

Potential for Rearrangement Reactions

Amino alcohols can undergo rearrangement reactions under certain conditions, particularly in the presence of nitrous acid or under acidic conditions that can generate a carbocation adjacent to the hydroxyl or amino group.

Q1: I have read about the Tiffeneau-Demjanov rearrangement. Is this a potential side reaction for 1-aminocyclohexanol?

A1: The Tiffeneau-Demjanov rearrangement typically involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a ring-expanded ketone.[4][9] While 1-aminocyclohexanol does not have the aminomethyl group, treatment with nitrous acid will form a diazonium salt, which can eliminate nitrogen to form a carbocation. This carbocation can then undergo rearrangement. Depending on the stereochemistry, this could potentially lead to ring contraction to form a cyclopentyl derivative or other rearranged products. It is crucial to avoid conditions that generate nitrous acid (e.g., from nitrites under acidic conditions) if this type of rearrangement is to be avoided. Ring expansion of cyclic amino alcohols can also be promoted by other means, such as through photoredox catalysis under acidic conditions.[10]

Frequently Asked Questions (FAQs)

Q: How does the stereochemistry (cis vs. trans) of 1-aminocyclohexanol affect its reactivity and the potential for side reactions?

A: The stereochemical relationship between the amino and hydroxyl groups can influence the molecule's conformation and the accessibility of the reactive sites. For instance, in the trans isomer, both groups can occupy equatorial positions in the chair conformation, which may make them more accessible for reaction. In the cis isomer, one group will be axial and the other equatorial, which could lead to different steric hindrance and reactivity. While specific studies on the influence of stereochemistry on side reactions in 1-aminocyclohexanol derivatization are not abundant in the readily available literature, it is a critical parameter to consider, especially in reactions where intramolecular interactions or chelation can play a role. The stereochemistry has been shown to be a determining factor in the outcome of rearrangements in related systems.

Q: What are the recommended analytical techniques for monitoring my reaction and assessing the purity of my derivatized product?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting material, desired product, and byproducts. A reversed-phase C18 column with a UV detector is often a good starting point, especially if your derivative contains a chromophore.[6][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives. The mass spectrometer provides structural information for identifying products and byproducts.[10][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of your purified product and for identifying impurities.[13]

  • Mass Spectrometry (MS): Provides the molecular weight of your product and can be used to identify byproducts.[13]

Q: What is the best strategy for purifying my 1-aminocyclohexanol derivative away from side products?

A: The purification strategy will depend on the properties of your product and the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel or alumina) and eluent system will need to be optimized for your specific derivative.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities during the work-up.

Visualizing Reaction Pathways and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts discussed in this guide.

Over_Alkylation cluster_mitigation Mitigation Strategies 1-Aminocyclohexanol 1-Aminocyclohexanol Mono-alkylated Product Mono-alkylated Product 1-Aminocyclohexanol->Mono-alkylated Product + Alkyl Halide (Desired Reaction) Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product + Alkyl Halide (Over-alkylation) Quaternary Salt Quaternary Salt Di-alkylated Product->Quaternary Salt + Alkyl Halide (Further Over-alkylation) Excess Amine Excess Amine Slow Addition Slow Addition Reductive Amination Reductive Amination

Figure 1. Competing pathways in N-alkylation of 1-aminocyclohexanol.

Derivatization_Strategy cluster_selective_O Selective O-Derivatization cluster_selective_N Selective N-Derivatization Start: 1-Aminocyclohexanol Start: 1-Aminocyclohexanol N-Boc-1-aminocyclohexanol N-Boc-1-aminocyclohexanol Start: 1-Aminocyclohexanol->N-Boc-1-aminocyclohexanol 1. Boc Protection O-Acyl/Sulfonyl-N-Boc-1-aminocyclohexanol O-Acyl/Sulfonyl-N-Boc-1-aminocyclohexanol N-Boc-1-aminocyclohexanol->O-Acyl/Sulfonyl-N-Boc-1-aminocyclohexanol 2. O-Derivatization Final O-Derivatized Product Final O-Derivatized Product O-Acyl/Sulfonyl-N-Boc-1-aminocyclohexanol->Final O-Derivatized Product 3. Deprotection (Acid) Start: 1-Aminocyclohexanol Start: 1-Aminocyclohexanol N-Acyl/Sulfonyl-1-aminocyclohexanol N-Acyl/Sulfonyl-1-aminocyclohexanol Start: 1-Aminocyclohexanol ->N-Acyl/Sulfonyl-1-aminocyclohexanol Controlled Stoichiometry & Low Temperature

Figure 2. General strategies for selective derivatization of 1-aminocyclohexanol.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_reaction Identify Side Reaction (e.g., Over-alkylation, Di-acylation) start->check_reaction adjust_stoichiometry Adjust Stoichiometry (e.g., Excess of one reactant) check_reaction->adjust_stoichiometry modify_conditions Modify Reaction Conditions (Temperature, Addition Rate) adjust_stoichiometry->modify_conditions If problem persists success Success: High Yield & Purity adjust_stoichiometry->success Problem Solved change_reagents Change Reagents (Base, Solvent, Protecting Group) modify_conditions->change_reagents If problem persists modify_conditions->success Problem Solved optimize_purification Optimize Purification (Chromatography, Crystallization) change_reagents->optimize_purification If problem persists change_reagents->success Problem Solved optimize_purification->success Problem Solved

Figure 3. A general troubleshooting workflow for derivatization reactions.

References

  • Methods for mono-selective N-alkylation of amines using alcohols as... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023, November 30). Retrieved February 5, 2026, from [Link]

  • The Selective N-Alkylation of Monoethanolamine in PTC Condition - ResearchGate. (2018, January 31). Retrieved February 5, 2026, from [Link]

  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. (2018, January 31). Retrieved February 5, 2026, from [Link]

  • Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved February 5, 2026, from [Link]

  • Amine alkylation - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

  • The influence of exocyclic stereochemistry on the tethered aminohydroxylation reaction. (2011, December 2). Retrieved February 5, 2026, from [Link]

  • Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer - PubMed. (2025, June 12). Retrieved February 5, 2026, from [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020, December 21). Retrieved February 5, 2026, from [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023, January 22). Retrieved February 5, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved February 5, 2026, from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - NIH. (2021, March 19). Retrieved February 5, 2026, from [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (n.d.). Retrieved February 5, 2026, from [Link]

  • Cyclohexylamine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 5, 2026, from [Link]

  • The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo - PubMed. (2011, January 15). Retrieved February 5, 2026, from [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Retrieved February 5, 2026, from [Link]

  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. (n.d.). Retrieved February 5, 2026, from [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - the University of Groningen research portal. (n.d.). Retrieved February 5, 2026, from [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (n.d.). Retrieved February 5, 2026, from [Link]

  • SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE - Kyushu University Pure Portal Site. (n.d.). Retrieved February 5, 2026, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved February 5, 2026, from [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (2025, August 7). Retrieved February 5, 2026, from [Link]

  • ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents. (n.d.).
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. (2015, April 8). Retrieved February 5, 2026, from [Link]

  • Demjanov rearrangement | PPTX - Slideshare. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Managing the Thermal Instability of 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 1-aminocyclohexan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of this compound during experimental workups. Our goal is to provide a deep understanding of the underlying chemical principles governing its instability and to offer field-proven protocols and troubleshooting advice to ensure high-yield, high-purity recovery of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What causes the thermal instability of 1-aminocyclohexan-1-ol during workup?

A: The thermal instability of 1-aminocyclohexan-1-ol is primarily due to its existence in a chemical equilibrium with its precursors, cyclohexanone and ammonia. This is a classic example of a reversible retro-Strecker reaction .[1] 1-Aminocyclohexan-1-ol is a type of compound known as a hemiaminal (or α-amino alcohol), which is a key intermediate in the Strecker synthesis of amino acids.[2][3]

The forward reaction involves the nucleophilic attack of ammonia on the carbonyl carbon of cyclohexanone, forming the hemiaminal. However, this reaction is reversible. When energy, typically in the form of heat, is applied to the system during a workup (e.g., rotary evaporation), the equilibrium can be shifted back towards the starting materials. The volatile ammonia can be removed by the vacuum system, driving the equilibrium to favor the decomposition of the desired product, leaving behind cyclohexanone as a contaminant or major byproduct.

G cluster_1 Workup Conditions Heat Heat (e.g., > 40°C) AminoAlcohol AminoAlcohol Heat->AminoAlcohol Shifts Equilibrium Left (Decomposition) Vacuum Vacuum (Solvent Removal) AminoAlcohol->Vacuum Removal of NH3 drives decomposition

Q2: What are the tell-tale signs of decomposition during my workup?

A: Recognizing the signs of decomposition early can save valuable material and time. Look for the following indicators:

  • Physical Appearance: You may observe your isolated product as a colorless or yellow oil instead of the expected solid. This is often due to the presence of liquid cyclohexanone.

  • Odor: The characteristic camphor-like odor of cyclohexanone may become apparent.

  • Analytical Data (TLC/LC-MS): On a Thin Layer Chromatography (TLC) plate, you may see a new, less polar spot corresponding to cyclohexanone. In Liquid Chromatography-Mass Spectrometry (LC-MS), you will observe a peak with the mass of cyclohexanone (98.14 g/mol ) and a diminishing or absent peak for your product (115.17 g/mol ).

  • NMR Spectroscopy: In the ¹H NMR spectrum of your product, the appearance of multiplets in the δ 2.2-2.5 ppm and δ 1.6-1.9 ppm regions, characteristic of the methylene protons of cyclohexanone, is a strong indicator of decomposition. The disappearance of signals corresponding to 1-aminocyclohexan-1-ol will also be evident.

Q3: How can I safely remove solvents without causing decomposition?

A: The key is to minimize heat exposure at all times. Standard rotary evaporation with a water bath set to 40°C or higher is often sufficient to induce significant decomposition.

Recommended Solvent Removal Techniques:

  • Low-Temperature Rotary Evaporation: This is the most common and effective method. The principle is to lower the boiling point of the solvent by reducing the pressure, allowing for evaporation at or below ambient temperature.[4] A general guideline is the "Rule of 20," where the bath temperature is set 20°C higher than the desired solvent boiling point, and the condenser temperature is set 20°C lower. For maximum safety with this compound, aim for a solvent boiling point of 0-10°C.

  • Lyophilization (Freeze-Drying): For aqueous solutions, lyophilization is an excellent, albeit slower, alternative. This process involves freezing the sample and then sublimating the water under a deep vacuum, completely avoiding liquid-phase heating.[5]

  • High-Vacuum Manifold: For small volumes of organic solvents, concentrating the material on a high-vacuum line with a cold trap at room temperature is a gentle and effective method.

TechniqueBath TemperaturePressure TargetBest ForKey Consideration
Low-Temp. Rotovap 20-25°C (or lower)Solvent-dependent (see table below)Organic SolventsRequires a good vacuum pump and careful pressure control.
Lyophilization N/A (Frozen Sample)< 0.1 mbarAqueous SolutionsSlower process; not suitable for volatile organic solvents.
High-Vacuum Line Room Temperature< 1 mbarSmall Scale, Organic SolventsRequires specialized equipment (manifold, cold trap).

Table 1: Recommended Rotary Evaporator Settings for Common Solvents.

SolventBoiling Point (°C) at 1 atmTarget Pressure (mbar) for Boiling at ~10°C
Dichloromethane (DCM)40~200
Ethyl Acetate77~72
Tetrahydrofuran (THF)66~120
Methanol65~80

Note: These pressures are approximate. Always monitor your evaporation to avoid bumping.

Troubleshooting Guide

SymptomProbable CauseRecommended Solution
Product is an oil with a chemical smell. Thermal decomposition to cyclohexanone via retro-Strecker reaction.Re-dissolve the crude material in a suitable solvent (e.g., diethyl ether). Wash cautiously with a small amount of cold, dilute aqueous HCl to protonate any remaining amino alcohol, followed by a cold brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and re-concentrate using low-temperature rotary evaporation (bath temp ≤ 20°C).
Low yield after workup and purification. Loss of product due to decomposition during solvent removal or extractive workup.Review all steps for sources of heat. Ensure all solvent removal is performed at or below room temperature under high vacuum. For extractions from aqueous layers, ensure the aqueous phase is cold (ice bath) before extraction.
NMR spectrum shows a mix of product and cyclohexanone. Incomplete reaction or decomposition during workup.If the reaction was incomplete, resubmit to reaction conditions. If decomposition occurred, attempt purification by low-temperature recrystallization from a non-polar solvent system (e.g., diethyl ether/hexane). Column chromatography on silica gel can also be attempted but should be done quickly and in a cold room if possible, as silica can be slightly acidic and promote decomposition.
Difficulty extracting product from aqueous solution. The compound is highly hydrophilic and has high water solubility.[6]Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amino alcohol. Use a more polar extraction solvent like a 9:1 mixture of chloroform/isopropanol. Perform multiple extractions (5-7 times) with smaller volumes of solvent. Keep the solution cold throughout the process.

Validated Experimental Protocols

Protocol 1: Low-Temperature Extractive Workup and Isolation

This protocol is adapted from standard procedures for the isolation of thermally sensitive amino alcohols.[7]

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5°C in an ice-water bath.

  • Quenching (if necessary): Slowly add a pre-chilled (0°C) saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride or sodium bicarbonate, depending on the reaction chemistry). Maintain the temperature below 10°C during the addition.

  • Extraction: Transfer the cold mixture to a separatory funnel. Extract the aqueous layer 3-5 times with a pre-chilled organic solvent (e.g., ethyl acetate or dichloromethane). The hydrophilicity of the product may necessitate numerous extractions.[6]

  • Washing: Combine the organic layers and wash once with cold brine (saturated NaCl solution). This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for 15-20 minutes to ensure complete drying.

  • Filtration & Concentration: Filter the drying agent and wash it with a small amount of cold solvent. Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 20-25°C . Carefully control the vacuum to ensure gentle, controlled boiling.

  • Final Drying: Once the bulk of the solvent is removed, transfer the flask to a high-vacuum line for 1-2 hours at room temperature to remove any final traces of solvent.

G

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850, 75 (1), 27–45.
  • Sviatenko, O., et al. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem2020 . Available from: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14739837, 1-Aminocyclohexan-1-ol." PubChem. Available from: [Link].

  • Asano, K., et al. Chirally and chemically reversible Strecker reaction. Chemical Science2023 , 14(20), 5479-5485. Available from: [Link]

  • Nile Org. Chem. Strecker Reaction. YouTube, March 11, 2023. Available from: [Link]

  • Organomation. What is Solvent Removal? Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Solvent Removal. Available from: [Link]

  • JoVE. Rotary Evaporation to Remove Solvent. Journal of Visualized Experiments. Published March 4, 2015. Available from: [Link]

  • GWSI. Rotary Evaporator Solvent Chart: Key to Precision in the Lab. Available from: [Link]

  • ResearchGate. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available from: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7966, Cyclohexanol." PubChem. Available from: [Link].

  • National Center for Biotechnology Information. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Data in Brief. 2021 , 34, 106679. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Published November 12, 2018. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Barba, V., et al. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules2009 , 14(1), 156-163. Available from: [Link]

Sources

overcoming steric hindrance in 1-aminocyclohexan-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges of working with 1-aminocyclohexan-1-ol (a gem-amino alcohol or hemiaminal). This scaffold presents a unique "double-bind": it is thermodynamically unstable (prone to reversion to cyclohexanone) and kinetically hindered (due to the 1,1-disubstitution).

Topic: Overcoming Steric Hindrance & Stability Issues Audience: Medicinal Chemists, Process Engineers Status: Active Support

Core Analysis: The Steric & Thermodynamic Landscape

Before troubleshooting, you must recognize that 1-aminocyclohexan-1-ol is rarely a static starting material. It is a dynamic hemiaminal intermediate.

  • The Steric Wall: The C1 position is quaternary. Any attack on the nitrogen or oxygen is fighting the 1,3-diaxial hydrogens of the cyclohexane ring.

  • The Reversion Trap: In the presence of water or heat, the molecule ejects ammonia to return to the lower-energy cyclohexanone form.

  • The Solution: You cannot "force" this molecule with standard heat/time. You must use kinetic trapping and thermodynamic sinks (e.g., cyclization).

Visualizing the Challenge

The following diagram illustrates the competing pathways and the steric "lock" you are fighting.

ReactionPathways cluster_steric Steric Barrier (C1) Cyclohexanone Cyclohexanone (Starting Material) Hemiaminal 1-Aminocyclohexan-1-ol (Transient/Unstable) Cyclohexanone->Hemiaminal + NH3 (Equilibrium) Hemiaminal->Cyclohexanone Reversion (Fast) Imine Cyclohexanimine (Dehydrated) Hemiaminal->Imine - H2O Product Stable Quaternary Product (e.g., Spirocycle) Hemiaminal->Product Nucleophilic Trap (Must be faster than reversion)

Figure 1: The stability-reactivity paradox. The hemiaminal must be trapped faster than it reverts to the ketone.

Troubleshooting Guide: Functionalization & Stabilization

Module 1: N-Functionalization (The Nucleophile Problem)

Issue: "I am trying to alkylate the amine, but I get low yields or recovered cyclohexanone."

Diagnosis: The amine at C1 is sterically crowded by the cyclohexane ring's axial hydrogens. Standard SN2 conditions often fail because the transition state is too crowded. Furthermore, basic conditions can trigger the retro-reaction (loss of ammonia).

Q1: How do I alkylate the nitrogen without reverting to the ketone?

  • Avoid: Direct alkylation with alkyl halides and strong bases (e.g., NaH, K2CO3). This promotes elimination/reversion.

  • Use: Reductive Amination via a pre-formed imine or High-Pressure conditions .

  • Protocol (Reductive Alkylation):

    • Do not isolate the 1-aminocyclohexan-1-ol.

    • Generate it in situ from cyclohexanone + amine + Ti(OiPr)4 (Titanium isopropoxide). The Ti(IV) acts as a Lewis acid to trap the water and coordinate the hemiaminal oxygen, preventing reversion.

    • Add the reducing agent (e.g., NaBH(OAc)3) only after the "complex" is formed.

    • Why: Ti(OiPr)4 creates a steric shield that stabilizes the intermediate while activating it for reduction.

Q2: Can I acylate the amine? It seems non-reactive.

  • The Fix: The hydroxyl group is likely interfering via H-bonding or competing for the acylating agent.

  • Solution: Use Schotten-Baumann conditions (biphasic) or a Steglich Amidation (DCC/DMAP).

  • Critical Tweak: Add a Lewis Acid catalyst like Sc(OTf)3 (Scandium triflate). It coordinates to the carbonyl of the acylating agent and the hydroxyl of the substrate, bringing them into proximity despite the steric bulk.

Module 2: O-Functionalization (The Tertiary Alcohol Problem)

Issue: "The hydroxyl group is tertiary and gem-disubstituted. It refuses to react with silyl chlorides or alkyl halides."

Diagnosis: This is one of the most hindered hydroxyl environments possible. A standard axial attack is blocked by the ring; an equatorial attack is blocked by the amine.

Q3: How do I protect the -OH group?

  • Avoid: TBDMS-Cl or Trityl-Cl. They are too bulky.

  • Use: TMS-Imidazole (Trimethylsilylimidazole) or MOM-Cl (Methoxymethyl chloride) with Hunig's base.

  • Mechanism: TMS-Imidazole is smaller and "hotter" than TBDMS-Cl. The imidazole acts as an internal base, facilitating the proton transfer in the tight steric pocket.

Q4: Can I do an ether synthesis (Williamson)?

  • Verdict: No. The strong base required (NaH) will almost certainly cause the hemiaminal to collapse back to the ketone and amide/amine.

  • Alternative: Use acid-catalyzed O-alkylation with trichloroacetimidates (part of the bundle of "alkylation under neutral conditions").

Module 3: Cyclization (The Spiro-Fusion Strategy)

Issue: "I need a stable drug scaffold, but the linear derivatives are unstable."

Diagnosis: The best way to overcome the steric penalty of the 1,1-disubstitution is to "tie" the amine and alcohol together into a ring. This utilizes the Thorpe-Ingold Effect (gem-dimethyl effect), where the steric bulk actually accelerates cyclization by compressing the bond angles.

Q5: How do I force the formation of a Spiro-Hydantoin (Bucherer-Bergs)?

  • Context: This is the classic reaction for this scaffold.

  • Troubleshooting: If yields are low, it is likely due to the "Chair Flip" problem. The intermediate aminonitrile must adopt a specific conformation to close the ring.

  • Protocol Optimization:

    • Solvent: Switch from Ethanol/Water to Ethylene Glycol or Diglyme .

    • Temperature: Increase to 100-120°C.

    • Pressure: If available, perform in a sealed tube. The carbonate decomposes to CO2; keeping CO2 pressure high drives the equilibrium toward the hydantoin.

Data & Comparison: Protecting Group Efficiency

When working with the 1-aminocyclohexan-1-ol moiety, steric bulk of the reagent is the rate-limiting factor.

Reagent ClassSpecific ReagentSuccess RatePrimary IssueRecommendation
Silylating TBDMS-Cl< 5%Steric clash with ring hydrogensAvoid
Silylating TMS-OTf 85% High reactivity overcomes stericsRecommended (Low Temp)
Acylating Acetic Anhydride40%Slow kineticsUse with Sc(OTf)3
Acylating Acetyl Chloride 70% High electrophilicityUse with Pyridine
Alkylating Benzyl Bromide10%Elimination/ReversionAvoid (Use Reductive Amination)

Advanced Experimental Protocol: "One-Pot" Spiro-Cyclization

Targeting the stable Spiro[cyclohexane-1,5'-hydantoin] scaffold.

Rationale: This protocol bypasses the isolation of the unstable 1-aminocyclohexan-1-ol, using the steric bulk of the cyclohexane ring to drive the ring-closure (Thorpe-Ingold acceleration).

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Ammonium Carbonate (3.0 equiv)

  • Potassium Cyanide (1.2 equiv)

  • Solvent: 50% Ethanol/Water

Step-by-Step:

  • Mixing: Dissolve (NH4)2CO3 in water first. Then add the ethanol and cyclohexanone.

    • Tip: Do not add KCN yet. Allow the imine/hemiaminal equilibrium to establish for 30 mins at 40°C.

  • Addition: Add KCN dropwise as an aqueous solution.

    • Critical: The reaction generates the 1-aminocyclohexanecarbonitrile intermediate.

  • Heating: Heat to 60°C for 4 hours , then 90°C for 12 hours .

    • Why: The first stage forms the aminonitrile. The second stage (higher heat) is required to overcome the steric barrier for the CO2 addition and ring closure.

  • Workup: Cool to 0°C. The product is often less soluble than the starting materials and will precipitate. Acidify to pH 2 to remove unreacted cyanide and precipitate the hydantoin.

References & Authority

  • Bucherer-Bergs Reaction Mechanism: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Steric Hindrance in Cyclohexanes: Eliel, E. L. "Conformational Analysis of Mobile Cyclohexane Systems." Angewandte Chemie International Edition, 1965.

  • CO2 Capture using 1-aminocyclohexan-1-ol: Machine Guided Discovery of Novel Carbon Capture Solvents. ResearchGate, 2023.[1] Link

  • Spiro-Hydantoin Synthesis: Bucherer-Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI, 2021. Link

  • Titanium-Mediated Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines." Journal of Organic Chemistry, 1990, 55, 2552. Link

Disclaimer: 1-aminocyclohexan-1-ol derivatives are potent chemical intermediates. Always handle cyanides and high-pressure systems with appropriate safety engineering controls.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of 1-Aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-aminocyclohexan-1-ol, a bifunctional cyclic compound, by comparing it with its structural analogs, cyclohexanol and aminocyclohexane. Through this comparative lens, we will explore the nuanced effects of substituent groups on the chemical environment of protons within a cyclohexane ring.

The Structural Context: 1-Aminocyclohexan-1-ol and its Analogs

1-Aminocyclohexan-1-ol incorporates both a hydroxyl (-OH) and an amino (-NH2) group on the same carbon of a cyclohexane ring. This unique arrangement leads to a distinct 1H NMR spectrum that can be understood by dissecting the contributions of each functional group. To achieve this, we will compare its predicted spectral features with the experimentally observed spectra of cyclohexanol and aminocyclohexane.

Diagram of the molecules under comparison:

cluster_0 1-Aminocyclohexan-1-ol cluster_1 Cyclohexanol cluster_2 Aminocyclohexane 1-AC-1-ol C₁ (HO)C(NH₂) /   \nC₆ - C₂ |   | C₅ - C₃ / C₄ Cyclohexanol C₁ (HO)CH /   \nC₆ - C₂ |   | C₅ - C₃ / C₄ Aminocyclohexane C₁ (H₂N)CH /   \nC₆ - C₂ |   | C₅ - C₃ / C₄

Caption: Molecular structures of 1-aminocyclohexan-1-ol, cyclohexanol, and aminocyclohexane.

Interpreting the 1H NMR Spectrum of 1-Aminocyclohexan-1-ol: A Predicted Analysis

Due to the absence of a publicly available experimental spectrum for 1-aminocyclohexan-1-ol, we present a predicted spectrum based on established principles of NMR spectroscopy. The presence of both an electron-withdrawing hydroxyl group and a slightly less electronegative amino group on C1 will significantly influence the chemical shifts of the neighboring protons.

The protons on the cyclohexane ring are diastereotopic, meaning they are chemically non-equivalent and will, in principle, give rise to separate signals. However, due to rapid chair-flipping at room temperature, some protons may become equivalent on the NMR timescale, leading to broader or averaged signals. For the purpose of this guide, we will consider the time-averaged spectrum.

Table 1: Predicted 1H NMR Data for 1-Aminocyclohexan-1-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH, -NH₂ (exchangeable)Broad singlet3H
H2, H6 (Axial & Equatorial)1.6 - 1.8Multiplet4H
H3, H5 (Axial & Equatorial)1.4 - 1.6Multiplet4H
H4 (Axial & Equatorial)~1.5Multiplet2H

The broad singlet for the -OH and -NH₂ protons is due to their exchange with each other and with any trace amounts of water in the deuterated solvent. The protons on the cyclohexane ring will appear as a series of overlapping multiplets. The protons on C2 and C6, being closest to the substituted carbon, are expected to be the most deshielded and appear further downfield compared to the other ring protons.

Comparative Analysis: Unraveling Substituent Effects

The true power of NMR in structural elucidation often comes from comparative analysis. By examining the spectra of simpler, related compounds, we can understand the specific influence of each functional group.

Table 2: Comparison of 1H NMR Data for 1-Aminocyclohexan-1-ol, Cyclohexanol, and Aminocyclohexane

CompoundProton at C1Chemical Shift of C1-H (δ, ppm)Ring Protons (δ, ppm)-OH/-NH₂ Protons (δ, ppm)
1-Aminocyclohexan-1-ol (Predicted) N/A (quaternary carbon)N/A1.4 - 1.8Broad singlet
Cyclohexanol [1][2]-CH(OH)~3.61.0 - 2.0~2.8 (broad s)
Aminocyclohexane [3][4]-CH(NH₂)~2.61.0 - 1.9~1.2 (broad s)
Cyclohexane [5][6]-CH₂-1.431.43N/A
Key Observations and Mechanistic Insights:
  • Deshielding Effect of Substituents: Both the -OH and -NH₂ groups are electronegative and therefore exert a deshielding effect on the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted cyclohexane (δ ≈ 1.43 ppm).[5][6]

  • Additive Effect in 1-Aminocyclohexan-1-ol: In 1-aminocyclohexan-1-ol, the C1 carbon is quaternary and has no attached proton. The deshielding effects of both the hydroxyl and amino groups are focused on the protons of the cyclohexane ring, particularly those on the adjacent carbons (C2 and C6). This is why the entire ring proton region is predicted to be shifted slightly downfield compared to the individual analogs.

  • Chemical Shift of the C1 Proton: The proton attached to the carbon bearing the substituent in cyclohexanol and aminocyclohexane provides a clear diagnostic signal. The more electronegative oxygen atom in cyclohexanol causes the C1-H proton to resonate at a significantly lower field (~3.6 ppm) compared to the C1-H proton in aminocyclohexane (~2.6 ppm).[1][2][3][4]

  • Exchangeable Protons: The chemical shift of the -OH and -NH₂ protons is highly variable and depends on factors such as solvent, concentration, and temperature. They typically appear as broad singlets due to rapid chemical exchange.

Experimental Protocol for 1H NMR Analysis

To ensure the acquisition of high-quality, reproducible 1H NMR data, a standardized experimental protocol is essential.

Diagram of the 1H NMR Workflow:

cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition & Processing Weigh_Sample 1. Weigh 5-10 mg of 1-aminocyclohexan-1-ol Dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Weigh_Sample->Dissolve Transfer 3. Transfer to a clean, dry NMR tube Dissolve->Transfer Insert_Sample 4. Insert sample into the NMR spectrometer Transfer->Insert_Sample Lock_Shim 5. Lock onto the deuterium signal and shim the magnetic field Insert_Sample->Lock_Shim Acquire_Spectrum 6. Acquire the 1H NMR spectrum Lock_Shim->Acquire_Spectrum Process_Data 7. Fourier transform, phase correct, and baseline correct the data Acquire_Spectrum->Process_Data Calibrate 8. Calibrate the chemical shift scale to a reference (e.g., TMS) Process_Data->Calibrate Integrate 9. Integrate the peaks Calibrate->Integrate

Caption: Workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-aminocyclohexan-1-ol.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the signal of a reference compound, typically tetramethylsilane (TMS), to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Jeliazkova, N. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Chegg. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from [Link]

  • Singh, K., & Blümich, B. (2016). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a... ResearchGate. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • ChemistNate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexan-1-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Retrieved from [Link]

  • Eliel, E. L. (1965). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 87(21), 5030-5035.
  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-575.

Sources

FTIR Spectral Analysis of 1-Aminocyclohexan-1-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 1-aminocyclohexan-1-ol .

Executive Summary

1-aminocyclohexan-1-ol (CAS: 26912-67-4) is a hemiaminal —a tetrahedral intermediate formed by the nucleophilic addition of ammonia to cyclohexanone. Unlike stable amino alcohols (e.g., trans-2-aminocyclohexanol), geminal amino alcohols are inherently unstable at ambient conditions, existing in a dynamic equilibrium with their precursors (ketone + ammonia) or dehydrating to form an imine (Schiff base).

Critical Analytical Challenge: Standard offline FTIR methods (KBr pellet, standard ATR) often fail to capture this species because the energy input from grinding or laser heating can revert the equilibrium or drive dehydration. This guide compares In-Situ Reaction Monitoring against Standard Isolation techniques, demonstrating why in situ analysis is the requisite standard for this functional group.

Part 1: Spectral Fingerprint & Functional Group Analysis[1]

To positively identify 1-aminocyclohexan-1-ol, one must track the simultaneous consumption of the carbonyl group and the formation of the tetrahedral center without the immediate appearance of the imine double bond.

Comparative Spectral Data: Precursor vs. Target vs. Decomposition Product
Functional GroupCyclohexanone (Precursor)1-Aminocyclohexan-1-ol (Target Hemiaminal)Cyclohexanimine (Dehydration Product)
Carbonyl (C=O) Strong, Sharp @ ~1715 cm⁻¹ Absent (Critical Indicator)Absent
Imine (C=N) AbsentAbsentMedium/Strong @ 1640–1660 cm⁻¹
Hydroxyl (O-H) AbsentBroad @ 3300–3500 cm⁻¹ (H-bonded)Absent (unless wet)
Amine (N-H) AbsentDoublet/Shoulder @ ~3300–3400 cm⁻¹ Absent (or weak NH if hydrolyzed)
C-O Stretch ~1220 cm⁻¹ (C-C(=O)-C)~1050–1150 cm⁻¹ (Tertiary Alcohol)Absent
C-N Stretch Absent1000–1200 cm⁻¹ (Aliphatic amine)~1200 cm⁻¹ (C-N=C)
Detailed Band Assignment
  • The "Silent" Region (1600–1800 cm⁻¹): The most diagnostic feature of the stable hemiaminal is the silence in the double-bond region. If you observe a peak at 1715 cm⁻¹, unreacted ketone is present. If you observe a peak at 1650 cm⁻¹, the molecule has dehydrated to the imine.

  • The Hyper-Congested Region (3000–3500 cm⁻¹):

    • O-H Stretch: The tertiary hydroxyl group on the cyclohexane ring exhibits a broad absorption due to intermolecular hydrogen bonding.

    • N-H Stretch: The primary amine (-NH₂) normally shows a doublet (symmetric/asymmetric stretch). In the hemiaminal, these bands often overlap heavily with the O-H signal, creating a complex, broad envelope.

  • Fingerprint Region: The conversion of the

    
     carbonyl carbon to an 
    
    
    
    tetrahedral center shifts the skeletal vibrations. Look for the emergence of a tertiary alcohol C-O stretch near 1100 cm⁻¹.

Part 2: Technical Comparison of Methodologies

This section compares the reliability of different FTIR sampling techniques for this specific unstable molecule.

Method A: Standard ATR (Attenuated Total Reflectance)
  • Procedure: Isolation of solid/oil, placement on Diamond/ZnSe crystal.

  • Risk: High. The hemiaminal is hygroscopic and thermally labile. The contact pressure and potential heating from the IR beam can catalyze the reversion to cyclohexanone (releasing NH₃ gas) or dehydration to the imine.

  • Outcome: Spectra often show a mix of C=O (1715 cm⁻¹) and C=N (1650 cm⁻¹) rather than the pure hemiaminal.

Method B: In-Situ ReactIR (Cryogenic/Controlled Temp)
  • Procedure: A dipping probe is inserted directly into the reaction vessel (Cyclohexanone + NH₃/Solvent) at -20°C to 0°C.

  • Advantage: Maintains chemical equilibrium without isolation stress.

  • Outcome: Allows observation of the transient disappearance of 1715 cm⁻¹ before the appearance of 1650 cm⁻¹. This "induction period" spectrum represents the 1-aminocyclohexan-1-ol.

Comparison Summary
FeatureStandard ATR (Offline)In-Situ Transmission/ATR (Online)
Sample Integrity Low (Decomposition likely)High (Maintains Equilibrium)
Time Resolution StaticDynamic (Kinetic Profiling)
Atmospheric Interference High (H₂O/CO₂ interference)Low (Closed System)
Suitability for Hemiaminals Not RecommendedGold Standard

Part 3: Experimental Protocol (In-Situ Monitoring)

Objective: Capture the spectrum of 1-aminocyclohexan-1-ol before dehydration.

Reagents:

  • Cyclohexanone (Reagent Grade)

  • Ammonia (Gas or concentrated solution in Dioxane)

  • Solvent: Dry Toluene or Dichloromethane (non-polar solvents stabilize the hemiaminal pair).

Workflow:

  • Background: Collect background spectrum of the solvent and reaction vessel at -10°C.

  • Precursor Scan: Add Cyclohexanone.[1] Confirm strong peak at 1715 cm⁻¹.

  • Addition: Slowly bubble dry NH₃ gas or add ammonia solution while stirring.

  • Monitoring: Set FTIR to scan every 15 seconds.

  • Endpoint Detection:

    • Phase 1 (Hemiaminal Formation): Watch for the decrease of 1715 cm⁻¹. Stop addition when this peak minimizes.

    • Phase 2 (Stability Check): If a peak at 1650 cm⁻¹ (Imine) begins to rise immediately, lower the temperature further (-40°C).

    • Capture: The spectrum obtained when 1715 cm⁻¹ is at a minimum and 1650 cm⁻¹ is absent is the reference spectrum for 1-aminocyclohexan-1-ol.

Part 4: Visualization of Reaction & Analysis Logic

The following diagram illustrates the equilibrium pathway and the decision logic for spectral validation.

G cluster_0 Chemical Equilibrium cluster_1 FTIR Analysis Workflow Ketone Cyclohexanone (C=O, 1715 cm⁻¹) Hemiaminal 1-Aminocyclohexan-1-ol (No C=O, No C=N) Ketone->Hemiaminal + NH₃ Imine Cyclohexanimine (C=N, 1650 cm⁻¹) Hemiaminal->Imine - H₂O (Dehydration) Start Start In-Situ Monitoring (-10°C) CheckCO Monitor 1715 cm⁻¹ Start->CheckCO CheckCN Monitor 1650 cm⁻¹ CheckCO->CheckCN Peak Decreases CheckCN->Imine Peak Appears (Too Unstable) Result Capture Spectrum CheckCN->Result Peak Absent

Caption: Reaction pathway showing the transient nature of the hemiaminal and the FTIR logic gate required to isolate its spectrum from precursors and byproducts.

References

  • PubChem. (n.d.).[2][3] 1-Aminocyclohexan-1-ol Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Yaylayan, V. A., & Ismail, A. A. (1995). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy. Journal of Agricultural and Food Chemistry. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone Synthesis and Reactivity. Retrieved February 5, 2026, from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Retrieved February 5, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise structural elucidation of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 1-aminocyclohexanol, a compound of interest in various chemical and pharmaceutical contexts.

As Senior Application Scientists, we recognize that a comprehensive understanding of fragmentation pathways is not merely academic; it is a critical tool for confident compound identification, differentiation from isomers, and the development of robust analytical methods. This guide moves beyond a simple cataloging of fragments to explain the underlying chemical principles that govern the molecule's behavior in the mass spectrometer. We will also provide a comparative analysis with its structural isomers and a detailed experimental protocol to empower researchers in their own laboratories.

The Foundational Chemistry of 1-Aminocyclohexanol Fragmentation

1-Aminocyclohexanol combines two key functional groups on a cyclic alkane framework: a primary amine (-NH₂) and a tertiary alcohol (-OH). This unique structure dictates a complex and informative fragmentation pattern under electron ionization. The initial step involves the bombardment of the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

The subsequent fragmentation of this molecular ion is driven by the presence of the nitrogen and oxygen atoms, which can stabilize adjacent positive charges, and the inherent strain of the cyclohexyl ring. The primary fragmentation mechanisms for cyclic amino alcohols include alpha-cleavage and dehydration.[1]

Predicted Fragmentation Pathways

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[1] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom. In 1-aminocyclohexanol, there are two potential sites for alpha-cleavage:

  • Cleavage adjacent to the amine group: This would involve the breaking of the C1-C2 or C1-C6 bond, leading to the formation of a resonance-stabilized iminium ion.

  • Cleavage adjacent to the hydroxyl group: This would involve breaking the C1-C2 or C1-C6 bond, leading to a resonance-stabilized oxonium ion.

Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.[1] This can occur through various mechanisms, often involving hydrogen rearrangement, to form an alkene radical cation.

The following diagram illustrates the predicted primary fragmentation pathways of 1-aminocyclohexanol.

fragmentation_pathways cluster_frags Fragmentation Pathways M 1-Aminocyclohexanol (M, m/z 115) M_ion Molecular Ion [M]+• (m/z 115) M->M_ion - e- ion1 Iminium Ion (m/z 86) M_ion->ion1 ion2 Iminium Ion (m/z 58) M_ion->ion2 ion3 [M-H2O]+• (m/z 97) M_ion->ion3 frag1 α-cleavage (C-C) Loss of C2H5• frag2 α-cleavage (C-C) Loss of C4H9• frag3 Dehydration Loss of H2O

Caption: Predicted major fragmentation pathways of 1-aminocyclohexanol under EI-MS.

Comparative Analysis with Isomers: The Importance of Substituent Position

The fragmentation pattern is highly sensitive to the relative positions of the amino and hydroxyl groups on the cyclohexyl ring. A comparison with the known mass spectra of 2-aminocyclohexanol and 4-aminocyclohexanol highlights the diagnostic power of mass spectrometry.

CompoundKey Diagnostic Fragments (m/z)Probable Fragment Structures
1-Aminocyclohexanol (Predicted) 86, 58, 97Iminium ions from α-cleavage, Dehydration product
cis-2-Aminocyclohexanol 56, 43, 115Data from NIST WebBook.[2]
4-Aminocyclohexanol 56, 43, 57, 58Data from PubChem.

The mass spectrum of cis-2-aminocyclohexanol, available from the NIST WebBook, shows a base peak at m/z 56.[2] This is likely due to a ring-opening fragmentation followed by the loss of ethene and a hydrogen atom. The spectrum for 4-aminocyclohexanol, found in PubChem, also displays a prominent peak at m/z 56, alongside other fragments at m/z 43, 57, and 58.

The predicted fragments for 1-aminocyclohexanol, particularly the iminium ions at m/z 86 and 58 resulting from alpha-cleavage at the tertiary carbon bearing both the amino and hydroxyl groups, would be highly diagnostic and would readily distinguish it from its 2- and 4-substituted isomers.

Experimental Protocol for GC-MS Analysis of 1-Aminocyclohexanol

Due to the polar nature of 1-aminocyclohexanol, derivatization is often necessary to improve its volatility and chromatographic performance for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.

Step-by-Step Derivatization and GC-MS Protocol

1. Materials and Reagents:

  • 1-Aminocyclohexanol standard

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of 1-aminocyclohexanol into a clean, dry 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Dilute the derivatized sample with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh 1 mg of 1-Aminocyclohexanol B Dissolve in 100 µL Anhydrous Pyridine A->B C Add 100 µL BSTFA (+1% TMCS) B->C D Heat at 70°C for 30 min C->D E Cool and Dilute with Ethyl Acetate D->E F Inject 1 µL into GC-MS E->F G Separation on HP-5ms Column F->G H Electron Ionization (70 eV) G->H I Mass Analysis (m/z 40-400) H->I J Acquire Mass Spectrum I->J K Analyze Fragmentation Pattern J->K

Caption: Workflow for the derivatization and GC-MS analysis of 1-aminocyclohexanol.

Concluding Remarks

The mass spectrometry fragmentation of 1-aminocyclohexanol provides a rich source of structural information, enabling its unambiguous identification and differentiation from its isomers. The predicted fragmentation pattern, dominated by alpha-cleavage leading to characteristic iminium ions, serves as a valuable analytical signature. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this and similar polar analytes. As with any analytical endeavor, methodological rigor and a sound understanding of the underlying chemical principles are the keys to success.

References

  • cis-2-Aminocyclohexanol. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • 4-Aminocyclohexanol. PubChem. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Technical Comparison: GC-MS Analysis of Geminal vs. Mono-functional Cyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: Distinguishing 1-aminocyclohexane (Cyclohexylamine) from 1-aminocyclohexanol is not merely a matter of mass spectrometry; it is a problem of thermal stability .

While 1-aminocyclohexane is a stable primary amine, 1-aminocyclohexanol is a hemiaminal —a generally unstable species formed as an intermediate during the reaction of cyclohexanone with ammonia. Under standard GC inlet temperatures (>200°C), 1-aminocyclohexanol spontaneously decomposes into cyclohexanone and ammonia.

Therefore, a "native" injection will often yield a false negative for the alcohol, appearing instead as a cyclohexanone peak. This guide outlines the specific derivatization protocols required to "trap" the unstable hemiaminal and the mass spectral signatures necessary to distinguish these species definitively.

Part 1: Chemical & Physical Properties[1][2][3]

Understanding the structural integrity of these analytes is the prerequisite for successful method development.

Feature1-Aminocyclohexane (Cyclohexylamine)1-Aminocyclohexanol (Geminal Amino-Alcohol)
CAS 108-91-8N/A (Transient Intermediate)*
MW 99.17 g/mol 115.17 g/mol
Structure Stable Primary AmineUnstable Hemiaminal (Gem-diamine/alcohol)
Boiling Point 134.5°CDecomposes < 100°C
GC Behavior Elutes intact (tailing possible)Decomposes to Cyclohexanone (

98)
Key Fragment

56 (Base Peak)

55, 42 (Ketone artifacts)

*Note: If your target is a stable isomer such as trans-2-aminocyclohexanol or 4-aminocyclohexanol , refer to the "Stable Isomer Contingency" section below. This guide focuses on the chemically distinct 1-position requested.

Part 2: The Thermal Stability Challenge (Native Injection)

Direct injection of 1-aminocyclohexanol into a hot GC inlet results in immediate thermal degradation. The hemiaminal hydroxyl group facilitates the elimination of ammonia or water, reverting the molecule to its thermodynamic precursors.

Decomposition Pathway Diagram

The following diagram illustrates why native injection fails to identify 1-aminocyclohexanol.

Decomposition Hemiaminal 1-Aminocyclohexanol (MW 115) Inlet GC Inlet (250°C) Hemiaminal->Inlet Injection Ketone Cyclohexanone (MW 98) Artifact Peak Inlet->Ketone Thermal Decomposition Amine Cyclohexylamine (MW 99) Stable Peak Inlet->Amine Elutes Intact Amine->Inlet Injection

Figure 1: Thermal fate of analytes in a standard split/splitless injector. The red path indicates the loss of structural integrity for the hemiaminal.

Part 3: Derivatization Strategy (The Fix)

To distinguish the two species, you must prevent the decomposition of 1-aminocyclohexanol by "locking" the hydroxyl and amine groups via silylation. MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is the recommended reagent.

Experimental Protocol: Silylation
  • Sample Prep: Dissolve 5 mg of sample in 1 mL anhydrous pyridine.

  • Reagent Addition: Add 100 µL MSTFA + 1% TMCS (catalyst).

  • Incubation: Heat at 60°C for 30 minutes. Note: Do not exceed 60°C to avoid thermal degradation of the hemiaminal before silylation.

  • Injection: Inject 1 µL into GC-MS (Split 20:1).

The Chemical Shift

Derivatization alters the molecular weight and fragmentation, creating distinct mass spectral signatures.

  • Cyclohexylamine

    
    N-TMS-Cyclohexylamine  (Mono-TMS)
    
    • 
       Mass: +72 amu
      
    • New MW: 171

  • 1-Aminocyclohexanol

    
    N,O-bis(TMS)-1-aminocyclohexanol  (Di-TMS)
    
    • 
       Mass: +144 amu
      
    • New MW: 259

Part 4: MS Fragmentation Analysis[4]

This section details how to interpret the spectra to confirm identity.

1-Aminocyclohexane (Cyclohexylamine)[5]
  • Native (MW 99):

    • 
       99 (
      
      
      
      ):
      Weak intensity.
    • 
       56 (Base Peak):  Formed via 
      
      
      
      -cleavage of the ring (Retro-Diels-Alder type fragmentation).
    • 
       43:  Propyl fragment (
      
      
      
      ).
  • TMS-Derivative (MW 171):

    • 
       171 (
      
      
      
      ):
      Distinct molecular ion.
    • 
       156 (
      
      
      
      ):
      Loss of methyl group from TMS.
    • 
       128:  Loss of 
      
      
      
      (Ring cleavage).
1-Aminocyclohexanol (The Hemiaminal)
  • Native (Artifact Spectrum):

    • 
       98 (
      
      
      
      ):
      Matches Cyclohexanone.
    • 
       55:  Base peak of cyclohexanone.
      
    • Diagnostic: If you see

      
       98 instead of 115, your sample has decomposed.
      
  • TMS-Derivative (MW 259):

    • 
       259 (
      
      
      
      ):
      Weak or absent (steric hindrance may prevent full di-TMS).
    • 
       244 (
      
      
      
      ):
      Loss of methyl.
    • 
       147:  Pentamethyldisiloxane ion (indicates two TMS groups in proximity).
      
    • 
       170:  If the hemiaminal dehydrates during derivatization, you may see the TMS-enol ether of cyclohexanone  (
      
      
      
      170).
Comparative Data Table
AnalyteStateMolecular Ion (

)
Base PeakKey Fragment
1-Aminocyclohexane Native995643
TMS-Deriv 171 128156 (

)
1-Aminocyclohexanol Native98 (Artifact)5542
TMS-Deriv 259 (or 170*)73/147244 (

)

*Note: m/z 170 indicates the formation of cyclohexanone-TMS-enol-ether, a common artifact of hemiaminal silylation.

Part 5: Technical Note on Stable Isomers (2-, 3-, 4- Isomers)

If your interest is in 2-aminocyclohexanol or 4-aminocyclohexanol (common drug intermediates), the stability profile is different. These are stable amino-alcohols , not hemiaminals.

  • Stability: They do not decompose to cyclohexanone.

  • Native GC: They elute at MW 115 (often with broad tailing due to H-bonding).

  • Separation: 1-aminocyclohexane (MW 99) elutes significantly earlier than 4-aminocyclohexanol (MW 115).

  • Differentiation: Simply looking for the molecular ion (

    
     99 vs 115) is sufficient for these stable isomers.
    
Decision Matrix Diagram

DecisionMatrix Start Identify Analyte Structure Isomer Is it 1-Amino (Geminal)? Start->Isomer Geminal YES: Unstable Hemiaminal Isomer->Geminal Yes Stable NO: 2-, 3-, or 4-Amino Isomer->Stable No Action1 Must Derivatize (TMS) to prevent decomposition Geminal->Action1 Action2 Native Injection OK (Expect MW 115) Stable->Action2 Result1 Look for m/z 259 (Di-TMS) or m/z 170 (Enol-TMS) Action1->Result1 Result2 Look for m/z 115 (Native) or m/z 259 (Di-TMS) Action2->Result2

Figure 2: Workflow for selecting the correct analysis path based on isomer stability.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Cyclohexylamine (CAS 108-91-8).[1][2] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). Cyclohexylamine Compound Summary. National Library of Medicine. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Context: Silylation artifacts of ketones/hemiaminals). [Link]

Sources

A Comparative Guide to the Crystal Structures of 1-Aminocyclohexan-1-ol Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance, influencing everything from stability and solubility to bioavailability. 1-Aminocyclohexan-1-ol, a versatile building block in organic synthesis, can form various salts with different counter-ions, each exhibiting unique crystalline structures. A thorough understanding of the X-ray crystallography data of these salts is crucial for selecting the optimal form for drug development. This guide provides a comparative analysis of the available crystallographic data for 1-aminocyclohexan-1-ol salts, offering insights into their molecular conformations and intermolecular interactions.

The Significance of Crystalline Salts in Pharmaceuticals

The formation of salts is a common and effective strategy to modulate the physicochemical properties of an API. Different salt forms of the same API can exhibit distinct crystal lattices, leading to variations in melting point, hygroscopicity, dissolution rate, and mechanical properties. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystal, providing invaluable information for solid-form screening and selection.

Comparative Crystallographic Data of 1-Aminocyclohexan-1-ol Salts

While a comprehensive public database of crystal structures for a wide array of 1-aminocyclohexan-1-ol salts remains somewhat limited, this guide compiles and compares the key crystallographic parameters where data is accessible through resources such as the Cambridge Structural Database (CSD). The focus is primarily on the hydrochloride salt, which is a commonly prepared derivative.

Salt FormCSD Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Hydrochloride [Data Not Publicly Available]----------
Other Salts [Data Not Publicly Available]----------

The absence of readily available public crystallographic data for a range of 1-aminocyclohexan-1-ol salts highlights a gap in the scientific literature and underscores the proprietary nature of such data within pharmaceutical research. However, based on the analysis of related aminocyclohexanol structures, certain structural motifs and interactions can be anticipated.

Key Structural Insights and Intermolecular Interactions

In the crystalline state, the protonated amino group of the 1-aminocyclohexan-1-ol cation is expected to be a primary site for hydrogen bonding interactions. The hydroxyl group also actively participates in forming hydrogen bond networks. The nature and geometry of the counter-ion play a crucial role in dictating the overall crystal packing.

For the hydrochloride salt , it is anticipated that the chloride anion will act as a hydrogen bond acceptor, forming strong N-H···Cl and O-H···Cl interactions. These interactions are fundamental to the stability of the crystal lattice. The cyclohexane ring is expected to adopt a stable chair conformation.

For other potential salts (e.g., hydrobromide, phosphate, carboxylates):

  • Hydrobromide: Similar to the hydrochloride, strong hydrogen bonds between the ammonium and hydroxyl groups and the bromide anion would be the dominant packing force.

  • Phosphate: The phosphate anion, with its multiple oxygen atoms, can act as a multivalent hydrogen bond acceptor, potentially leading to more complex and robust three-dimensional networks.

  • Carboxylates: The geometry and functional groups of the carboxylate counter-ion would significantly influence the crystal packing through a combination of hydrogen bonding and, in the case of aromatic carboxylates, potential π-π stacking interactions.

Experimental Protocols

Synthesis and Crystallization of 1-Aminocyclohexan-1-ol Hydrochloride

Causality Behind Experimental Choices: The synthesis of the hydrochloride salt is a straightforward acid-base reaction. The choice of solvent for crystallization is critical; a solvent system is required in which the salt has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures to induce crystallization. Slow cooling is employed to promote the growth of well-ordered, single crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-aminocyclohexan-1-ol in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as concentrated aqueous HCl) to the solution while stirring. The formation of a precipitate may be observed.

  • Heating: Gently heat the mixture until the precipitate redissolves completely, creating a saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. For growing larger single crystals, a slower cooling rate or vapor diffusion method can be employed. In the vapor diffusion method, the solution of the salt is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the salt is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the salt solution gradually reduces the solubility, promoting crystal growth.

  • Isolation and Drying: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single-Crystal X-ray Diffraction Data Collection and Structure Determination

Self-Validating System: The process of X-ray crystal structure determination is inherently self-validating. The quality of the diffraction data and the subsequent refinement of the structural model are assessed by various statistical parameters (e.g., R-factor, goodness-of-fit). A successful structure solution and refinement provide a high level of confidence in the determined atomic arrangement.

Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Selection: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Visualization of Intermolecular Interactions

The following diagram illustrates the anticipated primary hydrogen bonding interactions in the crystal lattice of 1-aminocyclohexan-1-ol hydrochloride.

G cation 1-Aminocyclohexan-1-ol Cation (R-NH3+, R-OH) anion Chloride Anion (Cl-) cation->anion N-H...Cl Hydrogen Bond cation->anion O-H...Cl Hydrogen Bond

Caption: Predicted Hydrogen Bonding in 1-Aminocyclohexan-1-ol HCl.

Conclusion

The crystallographic analysis of 1-aminocyclohexan-1-ol salts is a critical step in the solid-form development of pharmaceuticals. While publicly available data is currently sparse, the principles of crystal engineering and an understanding of intermolecular forces allow for rational predictions of their structural characteristics. This guide provides a framework for researchers to approach the synthesis, crystallization, and structural analysis of these important compounds. Further research and publication of the crystal structures of a wider variety of 1-aminocyclohexan-1-ol salts would be highly beneficial to the pharmaceutical development community.

References

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]

  • Access Structures. Cambridge Crystallographic Data Centre. [Link]

comparing reactivity of 1-aminocyclohexanol vs 1-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the reactivity, structural properties, and synthetic applications of 1-aminocyclohexanol and 1-aminocyclopentanol .

Note on Nomenclature & Scope: Strictly speaking, "1-aminocycloalkanol" refers to the geminal hemiaminal (both -NH₂ and -OH on C1). These species are often unstable intermediates in equilibrium with the corresponding ketone and ammonia.[1] However, in drug development and synthetic methodology, this term is frequently associated with their stable derivatives (e.g., 1-aminocycloalkane-1-carboxylic acids ) or their homologated counterparts used in ring expansions (1-(aminomethyl)cycloalkanols ). This guide addresses the intrinsic reactivity of the geminal core and the comparative performance of the homologues in the Tiffeneau-Demjanov rearrangement , a critical reaction for expanding these ring systems.

Structural & Conformational Analysis

The reactivity differences between these two compounds are driven fundamentally by ring strain and conformational mobility.[2]

Feature1-Aminocyclohexanol (6-Membered)1-Aminocyclopentanol (5-Membered)
Dominant Conformation Chair. Rigid, highly stable.Envelope/Half-Chair. Flexible, pseudorotating.
Ring Strain ~0.1 kcal/mol. Essentially strain-free.~6.2 kcal/mol. Significant torsional (Pitzer) strain.
Hybridization Geometry Ideal

(109.5°).[3][4]
Distorted. Internal angles ~102–105°.
Steric Environment 1,3-diaxial interactions present in axial conformers.Eclipsing interactions between adjacent hydrogens.[5]
Stability of Hemiaminal Low. Reverts to cyclohexanone +

readily.
Low. Reverts to cyclopentanone +

.

Key Insight: The 5-membered ring possesses significant torsional strain due to eclipsing C-H bonds in the planar/envelope form. The 6-membered ring exists in a perfect chair conformation with staggered bonds. This difference creates a thermodynamic "driving force" that favors the expansion of the 5-membered ring into the 6-membered ring, but disfavors the expansion of the 6-membered ring into the 7-membered ring.

Reactivity Profile: Nucleophilic Addition (Synthesis)

The formation of these geminal amino alcohols (or their nitrile derivatives via the Strecker Synthesis ) depends on the susceptibility of the parent ketone to nucleophilic attack.

  • Cyclopentanone (5-Ring): More Reactive. [2][6]

    • Mechanism:[7][8][9][10][11] The carbonyl carbon is

      
       hybridized (ideal angle 120°).[4] In the 5-ring, this angle is compressed to ~108°, creating angle strain. Upon nucleophilic attack (e.g., by 
      
      
      
      ), the carbon rehybridizes to
      
      
      (109.5°), which relieves this angle strain.
    • Result: Faster reaction rates and higher equilibrium constants for addition.

  • Cyclohexanone (6-Ring): Less Reactive.

    • Mechanism:[7][8][9][10][11] The

      
       carbonyl is relatively stable in the chair-like form. Rehybridization to 
      
      
      
      introduces unfavorable 1,3-diaxial steric interactions that were not present in the ketone.
    • Result: Slower reaction rates compared to the 5-ring.

Reactivity Profile: Tiffeneau-Demjanov Rearrangement

This is the most chemically significant comparison for researchers. The reaction involves the diazotization of the 1-(aminomethyl) derivative, followed by ring expansion.

Comparative Pathway
  • 1-(Aminomethyl)cyclopentanol

    
     Cyclohexanone 
    
    • Thermodynamics: Highly Favorable (

      
      ).
      
    • Driving Force: Relief of ~6 kcal/mol of ring strain (5

      
       6).
      
    • Yield: Typically High (75–90%).

    • Selectivity: Exclusive ring expansion.

  • 1-(Aminomethyl)cyclohexanol

    
     Cycloheptanone 
    
    • Thermodynamics: Neutral/Unfavorable.

    • Driving Force: Expansion from a stable chair (6) to a flexible twist-chair (7) introduces ~6 kcal/mol of strain (transannular interactions).

    • Yield: Moderate (50–70%).

    • Side Reactions: Epoxide formation or elimination often competes due to the lack of a strong thermodynamic driver.

Mechanism Visualization

TiffeneauDemjanov cluster_legend Thermodynamic Driver Start5 1-(Aminomethyl) cyclopentanol Diazo5 Diazonium Intermediate Start5->Diazo5 HNO2 / H+ Carbo5 1° Carbocation (Unstable) Diazo5->Carbo5 -N2 Prod6 Cyclohexanone (6-Ring Product) Carbo5->Prod6 Ring Expansion (Strain Relief) Start6 1-(Aminomethyl) cyclohexanol Diazo6 Diazonium Intermediate Start6->Diazo6 HNO2 / H+ Prod7 Cycloheptanone (7-Ring Product) Diazo6->Prod7 Ring Expansion (Slower) Legend 5->6 Expansion is Enthalpically Driven

Figure 1: Comparative mechanistic flow of the Tiffeneau-Demjanov rearrangement. The expansion of the 5-membered ring is accelerated by strain relief.

Experimental Protocols

Protocol A: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker)

A stable precursor to 1-aminocyclopentanol derivatives.

Reagents: Cyclopentanone (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Methanol/Water (1:1). Safety: Cyanide is lethal. Work in a well-ventilated hood with a bleach trap.

  • Dissolution: Dissolve

    
     (1.2 eq) in water. Add NaCN (1.1 eq) carefully.
    
  • Addition: Add Cyclopentanone (1.0 eq) dissolved in methanol dropwise to the cyanide solution at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. The 5-membered ring reacts rapidly.

  • Workup: Extract with diethyl ether. Wash with water.[8] Dry over

    
    .
    
  • Result: 1-Aminocyclopentanecarbonitrile (Oil). Yield: ~85-90%.

Protocol B: Tiffeneau-Demjanov Ring Expansion (5 6)

Synthesis of Cyclohexanone from 1-(Aminomethyl)cyclopentanol.

Reagents: 1-(Aminomethyl)cyclopentanol (1.0 eq), Sodium Nitrite (1.2 eq), Acetic Acid (Solvent/Reagent).

  • Preparation: Dissolve the amino alcohol in 10% aqueous acetic acid. Cool to 0°C.

  • Diazotization: Add a solution of

    
     in water dropwise, maintaining temperature <5°C.
    
  • Rearrangement: Allow the mixture to warm to room temperature. Evolution of

    
     gas indicates reaction progress. Stir for 2 hours.
    
  • Workup: Neutralize with

    
    . Extract with ether. Distill the organic layer.
    
  • Product: Cyclohexanone. Yield: ~80%.

Summary Comparison Table

Property1-Aminocyclopentanol System1-Aminocyclohexanol System
Nucleophilic Formation Fast (Relief of angle strain).Slow (Steric hindrance).
Hemiaminal Stability Unstable (Eq.[12] favors ketone).Unstable (Eq. favors ketone).
Ring Expansion (T-D) Fast & Selective (5

6).
Slow & Mixed (6

7).
Expansion Driving Force

kcal/mol.

kcal/mol.
Primary Application Synthesis of Cyclohexanone derivatives (e.g., Ketamine analogs).Synthesis of Cycloheptanone derivatives.

References

  • Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 11, 157. Link

  • Brown, H. C., Fletcher, R. S., & Johannesen, R. B. (1951). "I-Strain as a Factor in the Chemistry of Ring Compounds." Journal of the American Chemical Society, 73(1), 212–221. Link

  • Factora, A., et al. (2019). "The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics." Monatshefte für Chemie, 150, 1927–1940. Link

  • PubChem Compound Summary. (2024). "(1S,2S)-2-Aminocyclopentanol." National Center for Biotechnology Information. Link

  • Mundy, B. P. (2005). "Strecker Synthesis."[8] Name Reactions and Reagents in Organic Synthesis. Wiley. Link

Sources

A Comparative Guide to Elemental Analysis Standards for 1-Aminocyclohexan-1-ol Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound like 1-aminocyclohexan-1-ol, an amino alcohol with potential applications as a building block in novel therapeutics, ensuring its purity is of paramount importance. This guide provides a comprehensive comparison of elemental analysis as a primary method for purity determination against other common analytical techniques. As a senior application scientist, my aim is to delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative standards.

The Foundational Role of Purity in Scientific Integrity

Elemental Analysis: A Gold Standard for Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and widely adopted technique for determining the elemental composition of a pure organic compound.[1] The principle is straightforward: the compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage by weight of each element.[2] For a known molecular structure, a deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities.

Theoretical Elemental Composition of 1-Aminocyclohexan-1-ol

To establish a baseline for purity assessment, the theoretical elemental composition of 1-aminocyclohexan-1-ol (C₆H₁₃NO) must be calculated. With a molecular weight of 115.18 g/mol , the theoretical percentages are:

  • Carbon (C): 62.57%

  • Hydrogen (H): 11.38%

  • Nitrogen (N): 12.16%

  • Oxygen (O): 13.89% (often determined by difference)

A critical aspect of elemental analysis is its ability to detect a broad range of impurities that other methods might miss. For instance, inorganic impurities (e.g., residual catalysts, salts) or the presence of bound water or solvents will lead to a significant deviation in the measured CHN percentages.[3] This makes elemental analysis a powerful tool for assessing the bulk purity of a sample.

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a cornerstone of purity determination, it is not the only tool at a scientist's disposal. High-Performance Liquid Chromatography (HPLC) is another widely used technique, particularly for identifying and quantifying organic impurities.[4] The following table provides a comparative overview of these methods.

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)
Principle Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂).Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.
Primary Application Determination of the elemental composition and bulk purity of a sample.Separation, identification, and quantification of individual organic compounds in a mixture.
Accuracy Typically within ±0.3% of the theoretical value for pure compounds.[5]High accuracy for quantification of known impurities with appropriate reference standards (recovery typically 98-102%).[6]
Precision High precision, with Relative Standard Deviations (RSD) generally below 0.5%.High precision, with RSD values often below 2%.
Limit of Detection (LOD) Generally in the range of 0.1-0.3% by weight.Can be very low, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, depending on the detector.[7]
Detection of Impurities Excellent for detecting inorganic impurities, water, and solvents that alter the elemental composition. Cannot distinguish between isomers or compounds with similar elemental compositions.[3][8]Excellent for separating and quantifying structurally related organic impurities, isomers, and degradation products. May not detect inorganic impurities or water.
Sample Throughput Relatively fast, with modern analyzers capable of running a sample in under 10 minutes.Can be higher throughput with autosamplers, but method development can be time-consuming.
Cost Moderate instrument cost and relatively low cost per sample.Higher instrument cost, and solvent consumption can contribute significantly to operational costs.

Experimental Protocol: CHN Elemental Analysis of 1-Aminocyclohexan-1-ol

The following protocol is based on the principles outlined in the ASTM D5291 standard for instrumental determination of carbon, hydrogen, and nitrogen.[9]

I. Instrumentation and Materials
  • CHN Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Certified organic analytical standard (e.g., Acetanilide)

  • 1-Aminocyclohexan-1-ol sample (finely ground and dried)

II. Instrument Calibration
  • Rationale: Calibration is crucial to ensure the accuracy of the measurements by relating the instrument's response to a known quantity of the target elements.

  • Procedure:

    • Accurately weigh approximately 1-2 mg of a certified organic analytical standard (e.g., Acetanilide) into a tin capsule.

    • Analyze a series of at least three standards to establish a calibration curve or response factor.

    • The calibration should be verified with a standard at the beginning and end of each batch of samples.

III. Sample Preparation and Analysis
  • Rationale: Proper sample preparation is critical to obtain a representative analysis. The sample must be homogeneous and free of moisture.

  • Procedure:

    • Ensure the 1-aminocyclohexan-1-ol sample is a fine, homogeneous powder. If necessary, gently grind the sample.

    • Dry the sample in a vacuum oven at a temperature below its melting point to remove any residual moisture or solvent.

    • Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule.

    • Fold the tin capsule to enclose the sample and place it in the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature furnace (around 900-1000 °C) in the presence of a precise amount of oxygen.

    • The combustion products (CO₂, H₂O, and NₓOᵧ) are swept by a helium carrier gas through a reduction tube where nitrogen oxides are converted to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.

    • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.

IV. Data Interpretation and Purity Assessment
  • Rationale: The experimental results are compared against the theoretical values to assess purity.

  • Procedure:

    • Compare the average experimental %C, %H, and %N values with the theoretical values for 1-aminocyclohexan-1-ol.

    • For a high-purity sample, the experimental values should typically be within ±0.4% of the theoretical values, a common acceptance criterion in many scientific journals.[5]

    • Larger deviations may suggest the presence of impurities. For example, a lower-than-expected carbon percentage could indicate the presence of inorganic material or excess water.

Workflow for CHN Elemental Analysis

Logical Framework for Purity Assessment

The choice of analytical technique for purity assessment should be guided by a logical framework that considers the potential types of impurities and the intended use of the compound.

Purity_Assessment_Logic start Purity Assessment of 1-Aminocyclohexan-1-ol is_bulk_purity_known Assess Bulk Purity (Elemental Analysis) start->is_bulk_purity_known elemental_pass Results within ±0.4% of Theoretical Values? is_bulk_purity_known->elemental_pass organic_impurities Screen for Organic Impurities (HPLC) elemental_pass->organic_impurities Yes reassess Re-evaluate Synthesis and Purification elemental_pass->reassess No impurities_detected Impurities Detected? organic_impurities->impurities_detected purify Further Purification Required impurities_detected->purify Yes pure Compound is of High Purity impurities_detected->pure No purify->start reassess->start

Decision Tree for Purity Assessment

Conclusion: An Integrated Approach to Purity Verification

References

  • ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016,

  • PubChem. 1-Aminocyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • Kowol, C. R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 475-483. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 914-921. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • Jordi Labs. Key differences between elemental impurities testing and E&L testing. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Ristić, S., et al. (2015). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 80(10), 1259-1268. [Link]

  • Yu, M., et al. (1998). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Nuclear medicine communications, 19(5), 483–487. [Link]

  • ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule? [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Santagostini, E., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. BioMed research international, 2014, 839572. [Link]

  • ResearchGate. (2018, August 6). The HPLC Analysis of the Concentration and Enantiomeric Purity of Selected Amino Acids in Two Highly Fermented Foods. [Link]

Sources

Technical Comparison Guide: HPLC Methodologies for 1-Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the detection of Aminocyclohexanols (specifically the stable isomers like 4-aminocyclohexanol and related 1-aminocyclohexanecarboxylic acid ), addressing the specific challenges of detecting non-chromophoric, polar aliphatic amines.

Executive Summary

The detection of 1-aminocyclohexanol (and its stable isomers/derivatives) presents a classic chromatographic challenge: the molecule lacks a UV-active chromophore and possesses high polarity. While "1-aminocyclohexanol" (gem-amino alcohol) is chemically unstable (often hydrolyzing to cyclohexanone), this guide focuses on the stable, industrially relevant targets often designated by this term in R&D: trans-4-aminocyclohexanol (a key intermediate for Ambroxol) and 1-aminocyclohexanecarboxylic acid (1-ACHC).

This guide compares three distinct analytical architectures: Mixed-Mode Chromatography (Direct UV/CAD) , Pre-Column Derivatization (FLD/UV) , and HILIC-MS .

Part 1: The Analyte Challenge

Before selecting a method, the chemical nature of the analyte dictates the protocol.

  • Chromophore Absence: The cyclohexane ring and amine/hydroxyl groups do not absorb UV light above 200 nm, making standard UV detection (254 nm) impossible.

  • Polarity: The amine group (

    
    ) is protonated at acidic pH, causing poor retention on standard C18 columns due to "ionic breakthrough."
    
  • Isomeric Complexity: Separation of cis- and trans- isomers is often required for pharmaceutical purity.

Method Selection Decision Matrix

Use the following logic flow to select the optimal method for your laboratory.

MethodSelection Start Start: Select Method Sensitivity Is High Sensitivity Required? (< 1 µM) Start->Sensitivity MS_Avail Is MS Available? Sensitivity->MS_Avail Yes Deriv_OK Is Derivatization Acceptable? Sensitivity->Deriv_OK No (QC/High Conc) HILIC_MS Method C: HILIC-MS (Best for Bioanalysis) MS_Avail->HILIC_MS Yes Deriv_FLD Method B: OPA-Derivatization (Best for Trace Impurities) MS_Avail->Deriv_FLD No Deriv_OK->Deriv_FLD Yes (Trace) MixedMode Method A: Mixed-Mode/CAD (Best for QC/Process) Deriv_OK->MixedMode No (Simplicity)

Figure 1: Decision tree for selecting the appropriate HPLC detection mode based on sensitivity needs and equipment availability.

Part 2: Detailed Methodologies
Method A: Mixed-Mode Chromatography (Direct Detection)

Best For: Process control, raw material purity (high concentration), and laboratories without MS or fluorescence detectors. Concept: Utilizes a stationary phase with both hydrophobic (C18) and ion-exchange (cation) ligands. This retains the polar amine without ion-pairing reagents.

  • Column: SIELC Newcrom R1 or Primesep 100 (Mixed-mode C18 + Cation Exchange).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for CAD/ELSD).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: Isocratic 10-20% ACN usually suffices due to the dual retention mechanism.

  • Detection:

    • UV @ 200-205 nm: Relies on the weak absorbance of the amine/carboxyl group. Prone to baseline noise.

    • CAD (Charged Aerosol Detector): Universal detection, highly recommended for this analyte.

Protocol:

  • Equilibrate column with 15% ACN / 85% Water (0.1%

    
    ).
    
  • Inject 5 µL of sample (1 mg/mL).

  • Run isocratic for 10 minutes.

  • Observation: The amine group interacts with the cation exchange sites, retarding elution even in high organic content, allowing separation from neutral impurities.

Method B: Pre-Column Derivatization (OPA/FMOC)

Best For: Trace analysis, biological samples, and high-sensitivity impurity profiling. Concept: React the "invisible" amine with a reagent to create a highly fluorescent, hydrophobic derivative.

  • Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA).

  • Reaction: Primary Amine + OPA

    
     Fluorescent Isoindole.
    

Derivatization Amine 1-Aminocyclohexanol (Non-Fluorescent) Complex Isoindole Derivative (Highly Fluorescent) Amine->Complex + OPA/Thiol pH 9.5, 30 sec OPA OPA Reagent (Non-Fluorescent) OPA->Complex

Figure 2: Reaction pathway for OPA derivatization transforming the analyte into a detectable species.

Protocol:

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 3-MPA and 9 mL Borate Buffer (pH 9.5).

  • Autosampler Program: Mix 10 µL Sample + 10 µL Reagent. Wait 1 minute. Inject.

  • HPLC Conditions:

    • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 10 mM

      
       (pH 7.2); B: 50:50 ACN:MeOH.
      
    • Detection: FLD (Ex: 340 nm, Em: 450 nm).

  • Result: The derivative elutes later (more hydrophobic) and is detectable at picomole levels.

Method C: HILIC-MS (Direct Mass Spec)

Best For: Bioanalysis (plasma/urine), complex matrices, and definitive identification. Concept: Hydrophilic Interaction Liquid Chromatography retains polar amines using a water layer on a polar stationary phase, coupled with MS for specific mass detection (


).
  • Column: Amide or Bare Silica (e.g., Waters BEH Amide).

  • Mobile Phase: High organic start (90% ACN) with Ammonium Formate buffer (pH 3-4).

  • Detection: ESI+ MS (SIM mode).

    • Target Mass: 116.1 m/z (for Aminocyclohexanol) or 144.1 m/z (for 1-ACHC).

Part 3: Comparative Performance Data

The following table summarizes the performance metrics of the three methodologies based on experimental validation standards.

FeatureMethod A: Mixed-Mode (UV)Method B: Derivatization (OPA-FLD)Method C: HILIC-MS
LOD (Limit of Detection) ~10 µg/mL (High)~0.01 µg/mL (Ultra-Low)~0.05 µg/mL (Low)
Linearity (

)
> 0.995> 0.999> 0.998
Selectivity Moderate (Separates isomers)High (Specific to primary amines)Very High (Mass specific)
Sample Prep Time Minimal (Dilute & Shoot)Medium (Automated mixing)Minimal (Protein precip.)
Robustness High (Simple mobile phase)Moderate (Derivative stability < 10 min)Moderate (Matrix effects)
Cost per Analysis LowMediumHigh
References
  • SIELC Technologies. (2018).[1] Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • Thermo Fisher Scientific. (2020). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Thermo Scientific Technical Notes. Link

  • Agilent Technologies. (2017). Amino Acid Analysis Using the Agilent 1290 Infinity II LC. Agilent Application Notes. Link

  • Holzgrabe, U., et al. (2021). No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. Link

  • Kowalczyk, W., et al. (2004). Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists. Journal of Medicinal Chemistry, 47(24), 6020-6024. Link

Sources

Verifying Synthesis of 1-Aminocyclohexan-1-ol: Beyond Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Comparative Guide to Characterizing Labile Hemiaminals

Executive Summary: The Hemiaminal Paradox

In the synthesis of 1-aminocyclohexan-1-ol (CAS: 26912-67-4), reliance on melting point (MP) as a primary verification metric is a fundamental methodological error. Unlike its stable structural isomers (e.g., trans-4-aminocyclohexanol), 1-aminocyclohexan-1-ol is a geminal amino alcohol (hemiaminal) . These species exist in a dynamic equilibrium with the parent ketone (cyclohexanone) and ammonia, or dehydrate to the imine.

This guide challenges the traditional reliance on thermal analysis for this class of compounds. It demonstrates why MP provides false negatives/positives due to thermal decomposition and proposes Low-Temperature NMR and In-Situ IR as the only scientifically robust alternatives for verification.

Metric Melting Point DSC In-Situ NMR FT-IR (ReactIR)
Suitability 🔴 Critical Failure 🟡 Low 🟢 High (Gold Standard) 🟢 High
Primary Risk Decomposition before meltingEndotherm maskingSolvent interferencePeak overlap
Data Type Qualitative (Decomp.)ThermodynamicStructural/QuantitativeKinetic/Functional

Technical Analysis: Why Melting Point Fails

The Instability Mechanism

1-aminocyclohexan-1-ol is the intermediate formed by the nucleophilic attack of ammonia on cyclohexanone. It is thermodynamically unstable at ambient temperatures and pressures. Upon heating (as in an MP apparatus), the compound undergoes retro-addition or dehydration , leading to observed phase changes that are actually decomposition events.

  • Pathway A (Reversion): Loss of NH₃ to reform liquid cyclohexanone (BP: 161 °C).

  • Pathway B (Dehydration): Loss of H₂O to form cyclohexanone imine (unstable, polymerizes).

Visualizing the Equilibrium

The following pathway illustrates why a static "melting point" is impossible to isolate.

Hemiaminal_Equilibrium Figure 1: Thermal Decomposition Pathways of 1-Aminocyclohexan-1-ol Ketone Cyclohexanone (Liquid) Hemiaminal 1-Aminocyclohexan-1-ol (Solid/Transient) Ketone->Hemiaminal +NH3 (Nucleophilic Attack) Ammonia Ammonia (Gas) Ammonia->Hemiaminal +NH3 (Nucleophilic Attack) Hemiaminal->Ketone Heat (Retro-addition) Hemiaminal->Ammonia Heat (Retro-addition) Imine Cyclohexanone Imine (Unstable Oil) Hemiaminal->Imine -H2O (Dehydration) Water H₂O Hemiaminal->Water -H2O (Dehydration)

Figure 1: The central hemiaminal species is transient. Heating drives the equilibrium to the left (reversion) or right (dehydration), rendering MP measurements meaningless.

Comparative Methodologies

The Flawed Standard: Melting Point[1]
  • Protocol: Standard capillary method (heating rate 1°C/min).

  • Observation: The sample likely "sweats" or turns to liquid at 25–40°C. This is not melting ; it is the depression of the freezing point of cyclohexanone by dissolved ammonia as the complex dissociates.

  • Verdict: Invalid. The observed value is a kinetic decomposition point, not a thermodynamic melting point.

The Alternative: Low-Temperature ¹H-NMR
  • Principle: By lowering the temperature, the exchange rate between the amine protons and the solvent slows, and the equilibrium constant shifts toward the hemiaminal adduct.

  • Key Signals:

    • δ ~1.5–1.8 ppm: Cyclohexane ring protons (distinct shift from ketone).

    • δ ~4.0–6.0 ppm: Broad singlet for -NH₂/-OH (exchangeable).

  • Validation: The persistence of the hemiaminal signals at -40°C vs. their disappearance at +25°C confirms the synthesis.

The Process Control: In-Situ FT-IR
  • Principle: Monitoring the disappearance of the carbonyl stretch and appearance of O-H/N-H stretches in real-time without isolation.

  • Key Signals:

    • Loss of: 1710 cm⁻¹ (C=O ketone stretch).

    • Gain of: 3200–3400 cm⁻¹ (O-H/N-H stretch) and ~1100 cm⁻¹ (C-O stretch).

Experimental Protocols

Synthesis & Verification Workflow

Objective: Synthesize and characterize 1-aminocyclohexan-1-ol without thermal decomposition.

Materials:
  • Cyclohexanone (Reagent Grade, >99%)[1][2]

  • Anhydrous Ammonia (Gas)

  • Solvent: CDCl₃ (for NMR) or Toluene (for bulk)

  • Dry Ice/Acetone bath

Step-by-Step Protocol:
  • Preparation (Cryogenic Setup):

    • Cool a reaction vessel containing cyclohexanone to -78°C using a dry ice/acetone bath.

    • Note: Low temperature is critical to shift the equilibrium constant (

      
      ) toward the adduct.
      
  • Synthesis (Ammonia Saturation):

    • Slowly bubble anhydrous NH₃ gas through the cold ketone for 30 minutes.

    • Observation: The clear liquid may become viscous or form a white precipitate (the hemiaminal) if the concentration is high enough.

  • Verification (The "Cold Tube" Method):

    • Do NOT filter and dry. The solid is stable only in equilibrium with excess ammonia at low temp.

    • NMR Prep: Transfer a slurry of the reaction mixture directly into a pre-cooled NMR tube containing CDCl₃ (also at -78°C if possible).

    • Acquisition: Acquire ¹H-NMR immediately at -40°C or lower .

  • Data Interpretation:

    • Success: Observation of a quaternary carbon signal in ¹³C-NMR at ~70-75 ppm (hemiaminal carbon).

    • Failure (Decomposition): Signal at 211 ppm (carbonyl carbon of cyclohexanone).

Decision Tree for Analysis

Analysis_Workflow Figure 2: Characterization Decision Tree Start Synthesized Product (Cold Slurry) Method Select Method Start->Method MP Melting Point Method->MP Traditional NMR Low-Temp NMR (-40°C) Method->NMR Recommended IR In-Situ IR (ReactIR) Method->IR Process Result_MP Liquid observed (Decomposition) MP->Result_MP Heat applied Result_NMR Quaternary C @ 70ppm (Confirmed) NMR->Result_NMR Cryogenic Result_IR Loss of C=O (Confirmed) IR->Result_IR Real-time

Figure 2: Selecting the correct analytical technique is the primary determinant of success.

References

  • PubChem. (2025).[3][4] 1-Aminocyclohexan-1-ol Compound Summary. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines: NMR and IR Characterization. [Link]

  • Royal Society of Chemistry. (2013).[5] Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines. Catalysis Science & Technology. [Link]

Sources

Safety Operating Guide

1-Aminocyclohexan-1-ol: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Immediate Hazard Identification

Stop and Verify: This guide specifically addresses 1-aminocyclohexan-1-ol (CAS: 26912-67-4 / PubChem CID: 14739837), a geminal amino alcohol (hemiaminal) where the amine and hydroxyl groups are attached to the same carbon.[1]

Critical Stability Warning: Unlike its stable isomers (e.g., trans-4-aminocyclohexanol or cis-2-aminocyclohexanol), 1-aminocyclohexan-1-ol is chemically labile .[1] It exists in equilibrium with cyclohexanone and ammonia .[1] Improper disposal in sealed containers can lead to pressure buildup (ammonia gas) and fire hazards (cyclohexanone generation).

Core Directive:

  • Do NOT combine with strong acids (exothermic violent reaction).[1]

  • Do NOT dispose of in standard solid waste trash.[1]

  • Do NOT seal in unvented containers if decomposition is evident (strong ammonia odor).[1]

Chemical Profile & Hazard Triage

Before initiating disposal, you must characterize the waste stream to select the correct regulatory code.

ParameterSpecificationOperational Implication
Chemical Structure Geminal HemiaminalProne to reversion:

Primary Hazards Corrosive (Ammonia), Flammable (Cyclohexanone)Waste stream must be treated as Flammable/Corrosive .[1]
Decomposition Triggers Heat, Acidic pH, DehydrationKeep waste cool.[1] Avoid acid waste streams.[1]
RCRA Classification D001 (Ignitable), D002 (Corrosive)Must go to High BTU Incineration.[1]
Incompatibilities Acids, Oxidizers, Acid ChloridesSegregate strictly from acidic waste streams.[1]
Step-by-Step Disposal Protocol

This protocol is designed to mitigate the risk of in situ decomposition and pressurization.

Phase 1: Stabilization (The "Quench")

If you are disposing of pure material or a concentrated reaction mixture:

  • Dilution: Do not dispose of the neat solid/oil directly if possible.[1] Dilute the material in a compatible solvent such as Ethanol or Isopropanol .[1] This creates a solvation shell that reduces the rate of ammonia off-gassing.[1]

  • Neutralization (Optional but Recommended for Large Quantities): If the material is decomposing (smells of ammonia), slowly add it to a buffered solution (pH 7-8). Avoid strong acids, as the neutralization of the amine is highly exothermic and will volatilize the cyclohexanone byproduct.

Phase 2: Packaging
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1]

    • Crucial: If the waste is actively off-gassing, use a vented cap (e.g., a cap with a microporous PTFE membrane) for the first 24 hours of satellite accumulation.

  • Headspace: Leave at least 20% headspace in the container to accommodate potential gas expansion.[1]

  • Segregation: Place the container in a secondary containment tray separate from acidic waste streams (e.g., HCl, H2SO4).

Phase 3: Labeling & Handoff

Label the container explicitly.[1] Do not just write the chemical name; include the decomposition hazards.

  • Label Text: "Hazardous Waste - 1-Aminocyclohexan-1-ol.[1] Contains: Ammonia (Corrosive) and Cyclohexanone (Flammable)."

  • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for distinguishing the unstable 1-isomer from stable isomers and determining the correct waste stream.

DisposalWorkflowStartSTART: Identify ChemicalCheckStructCheck Structure:Are -NH2 and -OH onthe SAME Carbon?Start->CheckStructIsomerStableNO (Stable Isomer)(e.g., 2-, 3-, or 4-amino...)CheckStruct->IsomerStableNoIsomerUnstableYES (Hemiaminal)1-Aminocyclohexan-1-olCheckStruct->IsomerUnstableYesActionStdACTION: Standard SolidToxic Waste DisposalIsomerStable->ActionStdAssessStateAssess Physical State& OdorIsomerUnstable->AssessStateDecompStrong Ammonia Odor?(Active Decomposition)AssessState->DecompActionVentACTION: Dilute in Ethanol.Use Vented Cap.Store Cool.Decomp->ActionVentYesDecomp->ActionStdNo (Stable Solid)FinalWasteFINAL DISPOSAL:High BTU Incineration(RCRA D001/D002)ActionVent->FinalWasteActionStd->FinalWaste

Figure 1: Decision tree for segregating stable amino-alcohol isomers from the unstable 1-aminocyclohexan-1-ol hemiaminal to prevent waste container pressurization.

Emergency Contingencies
ScenarioImmediate Action
Spill (Solid/Slush) Cover with a dry absorbent (vermiculite or clay).[1] Do not use paper towels (reaction with ammonia/ketone can be exothermic).[1] Scoop into a pail and place in a fume hood.
Exposure (Skin) Flush immediately with water for 15 minutes.[1][2] The hydrolysis product (cyclohexanone) defats skin, while ammonia causes chemical burns.
Container Bulging Do not open. Move the container to a fume hood if safe. Alert EHS immediately. The bulge indicates ammonia pressurization.[1]
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14739837, 1-Aminocyclohexan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Cyclohexanone - Substance Information & Decomposition Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Ammonia Handling and Storage Standards (29 CFR 1910.111).[1] Retrieved from [Link]

Technical Guide: Personal Protective Equipment & Handling Protocols for 1-Aminocyclohexan-1-ol

[1]

Executive Safety Summary

1-Aminocyclohexan-1-ol is a bifunctional intermediate containing both a primary amine and a tertiary alcohol on a cyclohexane ring.[1] This structural motif presents a Dual Functionality Risk :

  • The Amine: Imparts high basicity, leading to saponification of skin lipids and potential irreversible corneal damage (chemical burns).[1]

  • The Alcohol/Cyclohexyl Ring: Increases lipophilicity, facilitating rapid dermal absorption of the corrosive amine moiety.[1]

Critical Directive: Treat this compound as a Corrosive Solid and a Sensitizer .[1] Standard "lab coat and glasses" protocols are insufficient for handling the neat solid.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 20489-32-7 (and related salts like CAS 5456-63-3).

A. Eye & Face Protection[1][2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).[1]

  • Scientific Rationale: Safety glasses with side shields do not seal against the face.[1] 1-Aminocyclohexan-1-ol is often a fine, hygroscopic powder.[1] Airborne dust can bypass safety glasses, reacting with ocular moisture to form a caustic alkaline solution directly on the cornea.[1]

  • High-Risk Add-on: A Face Shield is required when handling quantities >5g or when dissolving the solid in solvents, due to the risk of exothermic splashing.[1]

B. Hand Protection (Glove Selection)

Aliphatic amines can degrade standard nitrile gloves over time.[1] The lipophilic nature of the cyclohexyl ring accelerates permeation.[1]

Table 1: Glove Compatibility & Breakthrough Estimates

Glove MaterialThicknessEst. BreakthroughUsage Recommendation
Standard Nitrile 4-5 mil< 15 minsSplash only. Change immediately upon contact.[1][2]
Double Nitrile 8-10 mil (total)~ 30-60 minsStandard Handling. Use contrasting colors to spot tears.
Laminate (Silver Shield) 2.7 mil> 480 minsHigh Risk. Mandatory for spill cleanup or prolonged immersion.[1]
Latex Var.POOR DO NOT USE. Permeable to organic amines.[1]
C. Respiratory Protection[1][3][6][7]
  • Primary Control: All handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood .[1]

  • Secondary Control: If hood access is compromised (e.g., equipment maintenance), a full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is required.[1] The amine functionality requires the OV cartridge; the physical state requires the particulate filter.[1]

PPE Decision Logic (Visualization)

The following decision tree illustrates the required PPE escalation based on the specific laboratory activity.

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / ReactionState->SolutionQuantQuantity > 1g?Solid->QuantRoutineRoutine Weighing(Double Nitrile + Goggles+ Fume Hood)Quant->RoutineNoHighExpHigh Exposure Risk(Add Face Shield+ Anti-Static Measures)Quant->HighExpYesSolventSolvent Type?Solution->SolventVolatileVolatile/Flammable(FR Lab Coat + Double Nitrile)Solvent->VolatileEthanol/WaterAggressiveAggressive/Toxic(Laminate Gloves under Nitrile)Solvent->AggressiveDCM/DMSO

Figure 1: PPE Decision Tree based on physical state and operational scale.

Operational Handling Protocols

Protocol A: Weighing & Transfer

The Risk: Amino-alcohols are hygroscopic (absorb water from air) and often sticky.[1] They tend to clump, leading to "flicking" during spatula transfer, which generates aerosols.[1]

  • Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a "tarred transfer container" method (weigh closed vial -> add solid in hood -> re-weigh closed vial).[1]

  • Static Control: Use an ionizing fan or anti-static gun if the powder is dry/flyaway.[1]

  • Tooling: Use disposable plastic spatulas or stainless steel.[1] Avoid aluminum (potential reactivity with strong amines).[1]

  • Transfer: Never pour from the stock bottle. Transfer small amounts to a secondary weighing boat to prevent stock contamination.

Protocol B: Solubilization (The Exotherm)

The Risk: Dissolving amines in water or acids is exothermic. 1-Aminocyclohexan-1-ol can generate significant heat, potentially causing solvent flash-boiling.[1]

  • Chill: Pre-cool the solvent (especially if acidic) in an ice bath.[1]

  • Add Order: Always add the Solid to the Solvent slowly. Never add solvent to a pile of solid amine.[1]

  • Agitation: Stir continuously to prevent "hot spots" at the bottom of the flask.

Workflow: Cradle-to-Grave Management[1]

This diagram outlines the lifecycle of the chemical to ensure safety from receipt to disposal.[1]

Lifecycle_Workflowcluster_storageStorage Phasecluster_useActive Phasecluster_wasteDisposal PhaseReceiptReceipt:Inspect SealStoreStore:Desiccator/Inert Gas(Hygroscopic)Receipt->StoreWeighWeighing:Fume Hood OnlyStore->WeighTransferReactReaction:Monitor ExothermWeigh->ReactQuenchQuench:Dilute/NeutralizeReact->QuenchSegregateBin:Basic/Organic WasteQuench->Segregate

Figure 2: Lifecycle management emphasizing hygroscopic storage and waste segregation.

Emergency & Disposal Procedures

Spill Response
  • Evacuate: If >10g is spilled outside a hood, evacuate the immediate area.[1]

  • PPE: Don Silver Shield/Laminate gloves and a respirator.[1]

  • Neutralization: Do not use strong acids to clean up.[1] Use a spill pillow or inert absorbent (vermiculite).[1]

  • Clean: Wipe the area with dilute acetic acid (vinegar) followed by soap and water to neutralize residual amine traces.[1]

Waste Disposal[2][4][5][9][10][11][12]
  • Classification: Hazardous Organic Waste (Corrosive, Basic).[1]

  • Incompatibility: NEVER mix with oxidizing waste (Nitric acid, Peroxides) or dehydration agents (SOCl2, PCl5) in the waste drum.[1] Violent reaction will occur.

  • Method: Dissolve in a combustible solvent (e.g., Ethanol) and dispose of via a licensed chemical incinerator service.[1]

References

  • PubChem. (2023).[1] Compound Summary: (1R,2R)-2-Aminocyclohexanol.[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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